Fomentariol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53948-12-2 |
|---|---|
Molecular Formula |
C17H16O7 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2,3,4,6-tetrahydroxy-1,7-bis[(E)-3-hydroxyprop-1-enyl]benzo[7]annulen-5-one |
InChI |
InChI=1S/C17H16O7/c18-7-1-3-9-5-6-10-11(4-2-8-19)14(21)17(24)16(23)12(10)15(22)13(9)20/h1-6,18-19,21,23-24H,7-8H2,(H,20,22)/b3-1+,4-2+ |
InChI Key |
VWFRIRTWXNOGIL-ZPUQHVIOSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C(C(=C2C(=O)C(=C1/C=C/CO)O)O)O)O)/C=C/CO |
Canonical SMILES |
C1=CC2=C(C(=C(C(=C2C(=O)C(=C1C=CCO)O)O)O)O)C=CCO |
Origin of Product |
United States |
Foundational & Exploratory
Fomentariol: A Fungal Metabolite with Dual Inhibitory Action for Diabetes Mellitus Management
An In-depth Technical Guide on the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, is emerging as a promising candidate in the landscape of anti-diabetic therapeutics.[1][2][3] Recent in vitro studies have elucidated its mechanism of action, highlighting a dual inhibitory effect on key enzymes involved in glucose homeostasis: alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4).[1][4] This dual action suggests a potential for this compound to manage postprandial hyperglycemia through complementary pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction
Diabetes mellitus is a global health crisis, necessitating the discovery of novel therapeutic agents.[5] Fungi have been recognized as a rich source of bioactive metabolites with therapeutic potential, including anti-diabetic properties.[6][7][8] this compound, a secondary metabolite from the fungus Fomes fomentarius, has recently been identified as a potent inhibitor of enzymes crucial to carbohydrate metabolism.[1][4] This document synthesizes the available preclinical data on this compound, focusing on its enzymatic inhibition and potential signaling pathways, to inform further research and development efforts.
Quantitative Data Summary
The inhibitory activity of this compound against alpha-glucosidase and DPP-4 has been quantified, demonstrating its potential as a dual-acting anti-diabetic agent. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Alpha-Glucosidase Inhibitory Activity of this compound
| Compound | IC50 (μM) | Source(s) |
| This compound | 1.3 | [1] |
| Acarbose (Reference) | Literature IC50 | [1] |
Note: The specific literature IC50 value for acarbose was not provided in the search result, but it was stated that this compound's inhibitory activity was higher.
Table 2: DPP-4 Inhibitory Activity of this compound
| Compound | Inhibitory Activity | Source(s) |
| This compound | Potent inhibitor | [1][4] |
| Sitagliptin (Reference) | Higher inhibitory activity than this compound | [1] |
Note: A specific IC50 value for this compound's DPP-4 inhibition was not available in the provided search results, but it was characterized as a potent inhibitor, albeit less so than sitagliptin.
Core Mechanism of Action
This compound exerts its anti-diabetic effects primarily through the inhibition of two key enzymes: alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4).
Inhibition of Alpha-Glucosidase
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a ubiquitous enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins play a crucial role in glucose homeostasis by enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1] By inhibiting DPP-4, this compound increases the bioavailability of active incretins, thereby promoting insulin secretion and improving glycemic control.[1]
Signaling Pathways
The dual inhibitory action of this compound impacts two distinct but complementary pathways involved in glucose regulation.
Caption: this compound's inhibition of alpha-glucosidase in the small intestine.
Caption: this compound's potentiation of incretin signaling via DPP-4 inhibition.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the anti-diabetic activity of this compound.
Isolation and Purification of this compound
-
Fungal Material: Fomes fomentarius fruiting bodies are collected and identified.
-
Extraction: The fungal material is dried and pulverized. A single-step extraction with ethanol is performed to obtain a crude extract.[2][3]
-
Purification: The ethanolic extract is subjected to semipreparative High-Performance Liquid Chromatography (HPLC) for the isolation and purification of this compound.[2][3] A gradient reversed-phase method is employed with a mobile phase consisting of acetonitrile and 0.1% formic acid in water.[2][3]
-
Quantification: The purity and quantity of the isolated this compound are determined using quantitative Nuclear Magnetic Resonance (qNMR) with an internal standard such as toluene.[2][3] High-resolution mass spectrometry is used to confirm the presence of this compound in the extract.[2][3]
Caption: Workflow for the isolation and characterization of this compound.
In Vitro Alpha-Glucosidase Inhibition Assay
-
Enzyme and Substrate: Alpha-glucosidase from a suitable source (e.g., Saccharomyces cerevisiae) and a chromogenic substrate such as p-nitrophenyl-α-D-glucopyranoside (pNPG) are used.
-
Procedure:
-
A reaction mixture is prepared containing the alpha-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer).
-
Various concentrations of this compound (or the reference inhibitor, acarbose) are pre-incubated with the enzyme solution.
-
The reaction is initiated by the addition of the pNPG substrate.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped by adding a basic solution (e.g., sodium carbonate).
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro DPP-4 Inhibition Assay
-
Enzyme and Substrate: Recombinant human DPP-4 and a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (AMC) are used.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Various concentrations of this compound (or the reference inhibitor, sitagliptin) are added to the wells.
-
The DPP-4 enzyme is added to each well and incubated with the test compound.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C) in the dark.
-
The fluorescence of the released AMC is measured at excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively, using a fluorescence plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated based on the fluorescence intensity in the presence and absence of the inhibitor. The IC50 value is determined by non-linear regression analysis of the dose-response curve.
Additional Bioactivities
Beyond its direct anti-diabetic effects, this compound has also demonstrated other potentially relevant bioactivities. It has been shown to possess anti-inflammatory properties by suppressing the activation of signal transducer and activator of transcription 3 (STAT3) and downregulating the extracellular signal-regulated kinase (ERK) signaling pathway.[1][9] this compound also inhibits the production of nitric oxide and certain inflammatory cytokines like interleukin-1β and interleukin-6 in lipopolysaccharide-stimulated macrophages.[9] These anti-inflammatory effects could be beneficial in the context of diabetes, where chronic low-grade inflammation is a contributing factor to insulin resistance.
Future Directions and Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Marine Fungal Metabolites as Potential Antidiabetic Agents: A Comprehensive Review of Their Structures and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal Metabolites: A Potential Source of Antidiabetic Agents with Particular Reference to PTP1B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidiabetic Activity of Extract and Compounds from an Endophytic Fungus Nigrospora oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of this compound in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Fomentariol: A Technical Guide to its Origins, Bioactivity, and Scientific Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fomentariol, a naturally occurring benzotropolone derivative, has emerged as a compound of significant interest within the scientific community, primarily due to its promising anti-diabetic and anti-inflammatory properties. Isolated from the medicinal mushroom Fomes fomentarius, this comprehensive technical guide delves into the origins of this compound, its proposed biosynthesis, and its mechanisms of action. This document provides a detailed overview of the experimental protocols for its isolation and biological evaluation, presents quantitative data on its enzymatic inhibition, and visualizes key molecular pathways, offering a foundational resource for researchers and professionals in drug development.
Introduction
This compound is a bioactive secondary metabolite derived from the fungus Fomes fomentarius, a species with a long history in traditional medicine.[1] First isolated in 1974, recent research has illuminated its potential as a therapeutic agent.[2] Specifically, this compound has demonstrated notable inhibitory activity against key enzymes implicated in type 2 diabetes, namely α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[1][3] Furthermore, it exhibits anti-inflammatory effects through the modulation of critical signaling pathways.[1] This guide aims to provide an in-depth technical overview of this compound, consolidating current knowledge to facilitate further research and development.
Origin and Proposed Biosynthesis
This compound is a natural product of the bracket fungus Fomes fomentarius, commonly known as the tinder fungus, which is found across Europe, Asia, Africa, and North America.[4] This fungus grows on various tree species and has been used for centuries for medicinal purposes.[4]
While the complete enzymatic pathway for this compound biosynthesis has yet to be fully elucidated, a plausible model has been proposed. This model suggests that this compound is formed through the oxidation of a precursor molecule, trans-trihydroxycinnamyl alcohol. Experimental evidence has shown that the oxidation of this precursor, either with potassium iodate (KIO3) or with an extract from Fomes fomentarius itself, yields this compound. This suggests a biosynthetic pathway likely involving oxidative enzymes present in the fungus.
Caption: Proposed biosynthetic pathway of this compound.
Pharmacological Activity and Mechanism of Action
This compound has been shown to possess both anti-diabetic and anti-inflammatory properties, which are attributed to its interaction with specific molecular targets.
Anti-Diabetic Activity
The anti-diabetic effects of this compound are primarily linked to its ability to inhibit α-glucosidase and DPP-4, two enzymes that play crucial roles in glucose homeostasis.[1][3]
-
α-Glucosidase Inhibition: By inhibiting α-glucosidase in the small intestine, this compound slows the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.
-
DPP-4 Inhibition: this compound's inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
The inhibitory concentrations of this compound against these enzymes are summarized in the table below.
| Enzyme | IC50 (µM) | Comparator | Comparator IC50 |
| α-Glucosidase | 1.3 | Acarbose | 0.5 µM |
| DPP-4 | 2.4 | Sitagliptin | 18 nM |
Anti-Inflammatory Activity
This compound has been observed to exert anti-inflammatory effects by suppressing the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is a critical mediator of inflammatory responses. The proposed mechanism involves the inhibition of STAT3 phosphorylation, a key step in its activation.
Caption: this compound's inhibition of the STAT3 signaling pathway.
Experimental Protocols
Isolation and Purification of this compound
A simplified and efficient method for the isolation of this compound from Fomes fomentarius involves a single-step extraction followed by semi-preparative high-performance liquid chromatography (HPLC).[3]
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Sample Preparation: The fruiting bodies of Fomes fomentarius are chopped into small pieces.
-
Extraction: The chopped fungal material is macerated in absolute ethanol at room temperature for 24 hours.
-
Filtration and Concentration: The ethanolic extract is filtered, and the solvent is evaporated to yield a dry extract.
-
Reconstitution: The dry extract is reconstituted in a solution of acetonitrile and water.
-
Purification: The reconstituted extract is subjected to semi-preparative HPLC for the isolation of pure this compound.
α-Glucosidase Inhibition Assay
The inhibitory activity of this compound against α-glucosidase can be determined using a fluorometric assay.[3]
Detailed Methodology:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in phosphate buffer (pH 6.8). The substrate, 4-methylumbelliferyl-α-D-glucopyranoside (MUG), is also dissolved in the same buffer.
-
Reaction Mixture: The enzyme solution is pre-incubated with varying concentrations of this compound.
-
Initiation of Reaction: The reaction is initiated by the addition of the MUG substrate.
-
Incubation: The reaction mixture is incubated at 37°C.
-
Termination of Reaction: The reaction is stopped by the addition of sodium carbonate.
-
Measurement: The fluorescence of the liberated 4-methylumbelliferone is measured at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the fluorescence of the sample with that of a control reaction without the inhibitor.
DPP-4 Inhibition Assay
The inhibitory effect of this compound on DPP-4 activity can be assessed using a fluorometric assay.[5][6]
Detailed Methodology:
-
Reagent Preparation: A solution of recombinant human DPP-4 and the substrate Gly-Pro-AMC are prepared in a Tris-HCl buffer (pH 8.0).
-
Incubation with Inhibitor: The DPP-4 enzyme is pre-incubated with different concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is started by adding the Gly-Pro-AMC substrate.
-
Incubation: The reaction is incubated at 37°C.
-
Fluorescence Measurement: The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear range of the fluorescence versus time plot, and the percentage of inhibition is calculated.
Anti-Inflammatory Activity Assay
The anti-inflammatory properties of this compound can be evaluated by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Detailed Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in appropriate media.
-
Cell Treatment: The cells are pre-treated with various concentrations of this compound for a specified period.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., IL-6, TNF-α): The levels of these cytokines in the culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).
-
-
Western Blot Analysis for STAT3 Phosphorylation:
-
Cell Lysis: The treated cells are lysed to extract total proteins.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: The protein bands are visualized using a chemiluminescence detection system to determine the level of STAT3 phosphorylation relative to the total STAT3.
-
Conclusion
This compound, a natural compound from Fomes fomentarius, presents a compelling profile for further investigation in the context of drug discovery. Its dual action as an anti-diabetic and anti-inflammatory agent, coupled with a well-defined origin and plausible biosynthetic pathway, makes it an attractive lead compound. The detailed experimental protocols provided herein offer a practical framework for researchers to explore its therapeutic potential. Future studies should focus on elucidating the complete biosynthetic pathway, conducting in-vivo efficacy and safety studies, and exploring the synthesis of this compound analogues to optimize its pharmacological properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of this compound in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. phcogj.com [phcogj.com]
Bioactive Compounds in Fomes fomentarius: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: Fomes fomentarius, commonly known as the tinder fungus or hoof fungus, is a polypore mushroom with a long history of use in traditional medicine across Europe and Asia.[1][2] Modern scientific inquiry has identified a diverse array of bioactive compounds within this fungus, attributing to its wide range of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the key bioactive compounds found in F. fomentarius, their associated biological activities, detailed experimental protocols for their study, and insights into the molecular pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
The fruiting bodies of F. fomentarius are rich in a variety of bioactive molecules, including polysaccharides (notably β-glucans), triterpenoids, phenolic compounds, and steroids.[2][3] These compounds have been demonstrated to possess potent antioxidant, anti-inflammatory, anticancer, immunomodulatory, antimicrobial, and antiviral properties.[1][2][4][5] This guide will delve into the quantitative analysis of these compounds, present methodologies for their extraction and evaluation, and visualize their mechanisms of action at the cellular level.
Quantitative Analysis of Bioactive Compounds
The concentration of bioactive compounds in Fomes fomentarius can vary depending on factors such as the geographical origin of the mushroom, the host tree, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Phenolic and Flavonoid Content in Fomes fomentarius Extracts
| Extract Type | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg CE/g extract) | Reference |
| Methanolic | 75.83 | 37.62 | [1] |
| Ethanolic | 82.54 | 76.8 (µg RE/g) | [6] |
| Aqueous | - | - | |
| Hot Water | - | - |
GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; RE: Rutin Equivalents
Table 2: Concentration of Specific Phenolic Compounds in Fomes fomentarius
| Compound | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Isorhamnetin | 2734.00 | LC-MS | [1] |
| p-Hydroxybenzoic acid | 409.00 | LC-MS | [1] |
| Kaempferol | 351.10 | LC-MS | [1] |
| Apigenin | 295.10 | LC-MS | [1] |
| Chlorogenic acid | 150.80 | LC-MS | [1] |
| Quinic acid | 58.99 - 996.78 | LC-MS/MS | [3] |
| Scopoletin | 23.63 - 853.07 | LC-MS/MS | [3] |
Table 3: Biological Activity of Fomes fomentarius Extracts
| Activity | Assay | Extract Type | IC50 / EC50 Value | Reference |
| Antioxidant | DPPH Radical Scavenging | Methanolic | 114.40 µg/mL | [1] |
| Antioxidant | DPPH Radical Scavenging | Ethanolic | ~10.7 µg/mL | [6] |
| Antioxidant | β-carotene Bleaching Inhibition | Methanolic | 174.50 µg/mL | [1] |
| Antioxidant | Ferric Ion-Reducing Power | Methanolic | 250.70 µg/mL | [1] |
| Anticancer | Cytotoxicity (MDA-MB-231 cells) | Ethanolic | ~100 µg/mL (at 72h) | [4] |
| Anticancer | Cytotoxicity (A549 cells) | Polysaccharide (MFKF-AP1β) | 25-100 µg/mL | [7] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of bioactive compounds from Fomes fomentarius.
Extraction Protocols
This method is commonly used for the extraction of water-soluble polysaccharides, such as β-glucans.
-
Preparation: The dried fruiting bodies of F. fomentarius are ground into a fine powder.
-
Extraction: The powder is mixed with deionized water, typically at a solid-to-liquid ratio of 1:10 to 1:50 (w/v).[8]
-
Heating: The mixture is heated to 80-100°C for 2-8 hours with continuous stirring.[6][8]
-
Filtration: The extract is filtered through gauze or filter paper to remove solid residues.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator.
-
Precipitation: The concentrated extract is precipitated by adding 3-4 volumes of absolute ethanol and allowing it to stand overnight at 4°C.[7]
-
Collection and Drying: The precipitated polysaccharides are collected by centrifugation, washed with ethanol, and then freeze-dried or vacuum-dried.[7]
Ethanol is an effective solvent for extracting a broad range of polar and non-polar compounds.
-
Preparation: Air-dried and powdered F. fomentarius fruiting bodies are used as the starting material.
-
Extraction: The powder is subjected to extraction with ethanol (typically 70-95%) using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.[4][9] For maceration, the powder is soaked in ethanol for a specified period (e.g., 72 hours) with occasional shaking. Soxhlet extraction provides a more exhaustive extraction.
-
Filtration and Concentration: The extract is filtered and the solvent is evaporated under vacuum to obtain the crude ethanol extract.
UAE can enhance extraction efficiency and reduce extraction time.
-
Setup: A powdered sample of F. fomentarius is suspended in the chosen solvent (e.g., aqueous methanol) in an extraction vessel.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.
-
Parameter Optimization: Key parameters such as solvent concentration, temperature, extraction time, and ultrasonic power/frequency are optimized for maximum yield.[10]
-
Post-Extraction: The mixture is centrifuged or filtered, and the supernatant is collected and concentrated.
Purification Protocol: Column Chromatography of Polysaccharides
Crude polysaccharide extracts can be purified to isolate specific fractions.
-
Deproteinization: The crude polysaccharide solution is treated with a deproteinizing agent like Sevag reagent (chloroform:n-butanol, 4:1 v/v) to remove proteins.[11]
-
Column Preparation: An anion-exchange chromatography column (e.g., DEAE-cellulose or DEAE-Sepharose) is packed and equilibrated with a suitable buffer (e.g., Tris-HCl).[7][12]
-
Sample Loading and Elution: The polysaccharide solution is loaded onto the column. Elution is performed using a stepwise or linear gradient of increasing salt concentration (e.g., NaCl).[7][12]
-
Fraction Collection and Analysis: Fractions are collected and monitored for carbohydrate content using a method like the phenol-sulfuric acid assay.
-
Further Purification: Fractions of interest can be further purified using gel filtration chromatography (e.g., Sephadex G-100) to separate polysaccharides based on molecular weight.[11]
Biological Activity Assays
These are common spectrophotometric assays to evaluate the free radical scavenging ability of extracts.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of DPPH in methanol is prepared.
-
The F. fomentarius extract (at various concentrations) is added to the DPPH solution.
-
The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
The absorbance is measured at approximately 517 nm.[13] A decrease in absorbance indicates radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to a specific absorbance at around 734 nm.
-
The extract is added to the diluted ABTS•+ solution.
-
The absorbance is measured after a short incubation period (e.g., 6 minutes).[13][14] A decrease in absorbance indicates scavenging of the radical.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, A549) are seeded in a 96-well plate and allowed to adhere overnight.[4][15]
-
Treatment: The cells are treated with various concentrations of the F. fomentarius extract or isolated compound for a specific duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours (e.g., 3-4 hours).[15][16]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.[15][17]
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.[17] Cell viability is calculated relative to untreated control cells.
Signaling Pathways and Mechanisms of Action
Bioactive compounds from Fomes fomentarius exert their effects by modulating key cellular signaling pathways. This section provides diagrams of these pathways created using the DOT language.
PI3K/AKT Signaling Pathway Inhibition
Ethanol extracts of F. fomentarius have been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival, proliferation, and motility.[1][4][18] This inhibition leads to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT signaling pathway by Fomes fomentarius extract.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the screening of bioactive compounds from Fomes fomentarius.
Caption: A generalized experimental workflow for bioactivity screening.
Conclusion
Fomes fomentarius represents a rich and underexplored source of bioactive compounds with significant potential for the development of novel pharmaceuticals and nutraceuticals. This technical guide has provided a consolidated overview of the current knowledge on the quantitative composition, experimental evaluation, and mechanisms of action of these compounds. The detailed protocols and pathway diagrams are intended to facilitate further research and development in this promising area. Future studies should focus on the isolation and characterization of novel compounds, elucidation of their synergistic effects, and in-depth investigation of their mechanisms of action in various disease models.
References
- 1. Fomes fomentarius Ethanol Extract Exerts Inhibition of Cell Growth and Motility Induction of Apoptosis via Targeting AKT in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Potential of Balkan Fomes fomentarius Strains: Novel Insights into Comparative Mycochemical Composition and Antioxidant, Anti-Acetylcholinesterase, and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fomes fomentarius Ethanol Extract Exerts Inhibition of Cell Growth and Motility Induction of Apoptosis via Targeting AKT in Human Breast Cancer MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization and a novel water-soluble polysaccharide from Fomes Fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemclassjournal.com [chemclassjournal.com]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. Polysaccharides from fungi: A review on their extraction, purification, structural features, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Evaluation of the Antioxidant Activity of Aqueous and Methanol Extracts of Pleurotus ostreatus in Different Growth Stages [frontiersin.org]
- 14. Assay of Antioxidant Potential of Two Filamentous Fungi Isolated from the Indonesian Fermented Dried Cassava - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. broadpharm.com [broadpharm.com]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. Extraction of polysaccharides from Fomes officinalis Ames and their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Fomentariol: A Technical Guide to its Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fomentariol, a natural benzotropolone derivative isolated from the medicinal mushroom Fomes fomentarius, is emerging as a compound of significant interest in pharmaceutical research.[1][2] Its potential as an antidiabetic agent, coupled with anti-inflammatory and antioxidant properties, positions it as a promising candidate for further investigation and drug development.[1][3][4] This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.
Chemical Structure and Properties
This compound (IUPAC Name: 2,3,4,6-tetrahydroxy-1,7-bis[(E)-3-hydroxyprop-1-enyl]benzo[5]annulen-5-one) is a moderately polar substance.[1][6] Its molecular structure is characterized by a benzotropolone core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₇ | [5] |
| Molecular Weight | 332.3 g/mol | [5] |
| Exact Mass | 332.08960285 Da | [1][5] |
| Monoisotopic Mass | 332.08960285 Da | [5] |
| CAS Number | 53948-12-2 | [5] |
| Appearance | Not specified in results | |
| Melting Point | Not specified in results | |
| Solubility | Soluble in methanol-d4 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Source |
| ¹H NMR (in methanol-d4) | Signal at 4.35 ppm is well-separated and can be used for quantification. | [1] |
| UPLC-HRMS | Detected as [M-H]⁻ ion with an exact mass of m/z 331.0820 in negative ionization mode. | [1][6] |
| UV-Vis | Detection performed at 326 nm. | [1] |
Experimental Protocols
Extraction of this compound from Fomes fomentarius
This protocol describes a rapid, single-step extraction method using ethanol.[1][6]
-
Sample Preparation: The fungal material of Fomes fomentarius is first chopped into smaller pieces.[1]
-
Extraction: The chopped fungal material is added to ethanol (99.5%) and incubated for 24 hours at room temperature.[1] For larger scale extraction, 1 gram of fungal material can be mixed with 15 mL of absolute ethanol and shaken continuously for 12 hours at room temperature.[3]
-
Filtration: The resulting extract is then filtered through paper to remove solid fungal debris.[1]
-
Solvent Evaporation: The solvent is evaporated from the filtrate, which can be done by leaving it overnight at room temperature or using a rotary evaporator to obtain a dry extract.[1][3]
-
Reconstitution: The dry extract is reconstituted in a solvent mixture of acetonitrile and water (50:50, v/v) and filtered through a 0.22 µm nylon filter before analysis or purification.[1]
Isolation and Purification by Semipreparative HPLC
This method is used for the isolation and purification of this compound from the ethanolic extract.[1][2]
-
HPLC System: A Dionex Ultimate 3000 HPLC system equipped with a PDA detector is utilized.[1]
-
Column: A Hypersil Gold semipreparative HPLC column (5 µm, 150 × 10 mm) is used for separation.[1]
-
Mobile Phase: The mobile phase consists of two solvents: Acetonitrile (A) and 0.1% formic acid in water (B).[1]
-
Gradient Elution: The gradient starts with 95% B, which is decreased to 5% B over 13 minutes. It is then returned to the initial 95% B in 0.05 minutes, followed by a re-equilibration period, making the total run time 15 minutes.[1]
-
Flow Rate: The flow rate is maintained at 2 mL·min⁻¹.[1]
-
Injection Volume: An injection volume of 100 μL is used.[1]
-
Detection: Detection is performed at 326 nm, and UV-Vis spectra of the major peaks are recorded.[1]
-
Fraction Collection: Fractions containing this compound are collected between 9.3 and 10 minutes.[1]
Characterization and Quantification
High-resolution mass spectrometry is used to confirm the presence and determine the exact mass of this compound.[1]
-
Instrumentation: A UPLC system coupled with a high-resolution mass spectrometer.
-
Ionization Mode: Higher signal intensity for this compound is obtained in the negative ionization mode.[1]
-
Mass Analysis: The exact mass of the [M-H]⁻ ion is measured. For this compound, this is m/z 331.0820.[1][6] Collision-induced dissociation at 15 V can be used to generate product ion spectra for structural confirmation.[1]
Quantitative NMR (qNMR) is employed to determine the purity and amount of isolated this compound.[1]
-
Sample Preparation: The purified this compound fraction is dried (e.g., using a Rotavapor) and the dry sample is dissolved in methanol-d4 (99.9%).[1]
-
Internal Standard: A known amount of an internal standard, such as toluene, is added.[1]
-
NMR Spectrometer: Spectra are recorded on a 400 MHz NMR spectrometer.[1]
-
Quantification: The amount of this compound is calculated by comparing the integral of a specific, well-separated proton signal of this compound (at 4.28–4.36 ppm) to the integral of a signal from the internal standard (e.g., toluene at 2.29–2.35 ppm).[1]
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activities, particularly in the context of metabolic diseases and inflammation.
Antidiabetic Effects
Recent studies have highlighted this compound as a potent inhibitor of key enzymes involved in carbohydrate metabolism, suggesting its potential as an antidiabetic agent.[3][4]
-
α-Glucosidase Inhibition: this compound has been shown to be a potent inhibitor of α-glucosidase, with a higher inhibitory activity than the established drug acarbose.[3][4] This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into glucose. Its inhibition slows down glucose absorption, thereby reducing postprandial hyperglycemia.
-
DPP-4 Inhibition: this compound also inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1.[3][4] By inhibiting DPP-4, this compound can increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.
Anti-inflammatory Activity
This compound has been reported to exhibit anti-inflammatory properties by suppressing the activation of the signal transducer and activator of transcription 3 (STAT3).[4] It has also been shown to modulate inflammatory responses induced by lipopolysaccharides in macrophages.[7]
Visualizations
Caption: Experimental workflow for the extraction, isolation, and characterization of this compound.
Caption: Proposed signaling pathway for the antidiabetic effects of this compound.
References
- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C17H16O7 | CID 21675848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
Pharmacological Potential of Fomentariol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomentariol is a natural benzotropolone derivative isolated from the medicinal mushroom Fomes fomentarius. This fungus has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern scientific investigation has begun to validate these traditional uses, identifying this compound as a key bioactive constituent with significant pharmacological potential. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological activities, focusing on its anti-diabetic, anti-inflammatory, antioxidant, and potential anti-cancer properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to support further research and drug development efforts.
Pharmacological Activities
This compound has demonstrated a range of biological activities in preclinical studies. The primary areas of investigation include its potential as an anti-diabetic, anti-inflammatory, and antioxidant agent. Emerging evidence also suggests a possible role in cancer therapy.
Anti-Diabetic Activity
This compound has been identified as a promising candidate for the management of diabetes mellitus due to its inhibitory effects on key enzymes involved in glucose metabolism.[2] Specifically, it has been shown to inhibit α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[2]
Table 1: Anti-Diabetic Activity of this compound
| Target Enzyme | This compound IC50 | Positive Control | Positive Control IC50 | Reference |
| α-glucosidase | 1.3 µM | Acarbose | 0.5 µM | [3] |
| DPP-4 | 2.4 µM | Sitagliptin | 18 nM | [3] |
The inhibitory activity of this compound against α-glucosidase can be determined using a method adapted from previously described protocols.[3][4]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., 100 mM, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of this compound solution at various concentrations.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
The DPP-4 inhibitory activity of this compound can be assessed using a fluorometric assay.[3][5][6][7][8][9]
-
Reagent Preparation: Prepare a solution of human recombinant DPP-4 in a Tris-HCl buffer (e.g., 100 mM, pH 8.0). The substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), is also dissolved in the same buffer.
-
Assay Procedure:
-
In a 96-well black microplate, add 20 µL of this compound solution at various concentrations.
-
Add 20 µL of the DPP-4 enzyme solution and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Measure the fluorescence intensity with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100 The IC50 value is calculated from the dose-response curve.
Anti-Inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[10][11] It has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7 cells).[10][11]
Table 2: Anti-Inflammatory Activity of this compound
| Activity | Cell Line | Stimulant | Effect of this compound | Reference |
| Nitric Oxide (NO) Production | RAW264.7 | LPS | Inhibition | [10][11] |
| Interleukin-1β (IL-1β) Production | RAW264.7 | LPS | Suppression | [10][11] |
| Interleukin-6 (IL-6) Production | RAW264.7 | LPS | Suppression | [10][11] |
| Tumor Necrosis Factor-α (TNF-α) Production | RAW264.7 | LPS | No significant effect | [10][11] |
-
Cell Culture and Treatment:
-
Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration.
-
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
-
Cell Culture and Treatment: Follow the same procedure as for the NO production assay.
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the levels of IL-1β and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: The cytokine concentrations in the treated samples are compared to the LPS-stimulated control.
This compound's anti-inflammatory effects are mediated through the downregulation of specific signaling cascades.
This compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[10][11] This pathway is crucial for transducing extracellular signals to the nucleus to regulate gene expression, including that of pro-inflammatory mediators.[12]
Caption: this compound inhibits the phosphorylation of ERK1/2 in the MAPK pathway.
This compound has also been reported to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] The STAT3 pathway is another critical regulator of inflammatory responses.
Caption: this compound suppresses the activation of STAT3 signaling.
Antioxidant Activity
Extracts of Fomes fomentarius have demonstrated significant antioxidant activity, and this compound is considered a contributor to this effect.[1] Quantitative data for isolated this compound is still emerging, but studies on related extracts provide a strong indication of its potential. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 3: Antioxidant Activity of Fomes fomentarius Extracts
| Extract | Assay | IC50 / Activity | Reference |
| Ethanolic Extract | DPPH | IC50: 0.8 mg/mL | [13] |
| Dry Milled Sample | DPPH | IC50: 0.02-0.04% w/v | [13] |
| Wet Milled Sample | DPPH | IC50: 0.04% w/v | [13] |
| Dry Milled Sample | ABTS | IC50: 0.04% w/v | [13] |
| Wet Milled Sample | ABTS | IC50: 0.005% w/v | [13] |
| Ethyl Acetate Fraction | DPPH | IC50: 515.6 ± 100.5 µg/mL | [3][14] |
| Ethanol Fraction | DPPH | IC50: 751.2 ± 19.3 µg/mL | [3][14] |
| Ethyl Acetate Fraction | ABTS | IC50: 229.7 ± 9.6 µg/mL | [3][14] |
| Ethanol Fraction | ABTS | IC50: 423.3 ± 0.66 µg/mL | [3][14] |
-
Reagent Preparation: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of this compound solution at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined from the dose-response curve.
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of this compound solution at various concentrations.
-
Add 190 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Anti-Cancer Activity
While research on the specific anti-cancer effects of isolated this compound is in its early stages, ethanol extracts of Fomes fomentarius, which contain this compound, have shown cytotoxic and anti-proliferative effects against various cancer cell lines.[5][13][15] These effects are thought to be mediated, in part, through the inhibition of the PI3K/Akt signaling pathway.[5][15][16][17]
Table 4: Cytotoxic Activity of Fomes fomentarius Ethanol Extract (FFE) on Cancer Cell Lines
| Cell Line | Cancer Type | Effect of FFE | Reference |
| MDA-MB-231 | Breast Cancer | Decreased cell viability | [5][13][15] |
| MCF-7 | Breast Cancer | Decreased cell viability | [5][13][15] |
| A549 | Lung Cancer | Decreased cell viability | [5][13][15] |
| H460 | Lung Cancer | Decreased cell viability | [5][13][15] |
| DU145 | Prostate Cancer | Decreased cell viability | [5][13][15] |
| PC-3 | Prostate Cancer | Decreased cell viability | [5][13][15] |
Note: Specific IC50 values for isolated this compound on these cell lines require further investigation.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[17][18] Extracts of Fomes fomentarius have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: this compound is hypothesized to inhibit the PI3K/Akt signaling pathway.
Neuroprotective Potential
The neuroprotective effects of this compound have not yet been extensively studied. However, the known anti-inflammatory and antioxidant properties of the compound suggest a potential therapeutic role in neurodegenerative diseases, where neuroinflammation and oxidative stress are key pathological features. Further research is warranted to explore this potential.
Isolation and Purification of this compound
A general workflow for the isolation and purification of this compound from Fomes fomentarius involves solvent extraction followed by chromatographic separation.[1][16]
Caption: General workflow for the isolation and purification of this compound.
Conclusion and Future Directions
This compound, a natural compound from Fomes fomentarius, demonstrates significant pharmacological potential, particularly in the areas of diabetes and inflammation management. Its mechanisms of action, involving the inhibition of key metabolic enzymes and the modulation of critical inflammatory signaling pathways, make it a compelling candidate for further drug development. While its antioxidant and potential anti-cancer activities are promising, more research is needed to quantify these effects for the isolated compound and to elucidate the precise molecular targets. The neuroprotective potential of this compound represents an exciting and unexplored avenue for future investigation. This technical guide provides a solid foundation for researchers to build upon in unlocking the full therapeutic promise of this compound.
References
- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fomes fomentarius Ethanol Extract Exerts Inhibition of Cell Growth and Motility Induction of Apoptosis via Targeting AKT in Human Breast Cancer MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Measuring antioxidant capacity using the ORAC and TOSC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of this compound in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unleashing the Biological Potential of Fomes fomentarius via Dry and Wet Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fomes fomentarius Ethanol Extract Exerts Inhibition of Cell Growth and Motility Induction of Apoptosis via Targeting AKT in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
Fomentariol: A Comprehensive Technical Guide to its Alpha-Glucosidase Inhibitory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has emerged as a promising candidate for the management of type 2 diabetes. This technical guide provides an in-depth analysis of its potent alpha-glucosidase inhibitory activity. This compound's ability to modulate carbohydrate metabolism, coupled with its dual action on other key enzymes, positions it as a significant molecule for further investigation in the development of novel anti-diabetic therapeutics. This document consolidates the current scientific knowledge on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows to facilitate advanced research and development.
Introduction
Postprandial hyperglycemia is a critical factor in the pathophysiology of type 2 diabetes mellitus.[1][2] A key therapeutic strategy to manage this condition is the inhibition of alpha-glucosidase, an enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[2][3][4] By delaying carbohydrate digestion, alpha-glucosidase inhibitors effectively reduce the rate of glucose absorption and lower postprandial blood glucose levels.[1][5] this compound, a styrylpyrone derivative, has been identified as a potent inhibitor of alpha-glucosidase, demonstrating significant potential as a natural anti-diabetic agent.[6][7][8] This guide delves into the core scientific data and methodologies related to this compound's action on alpha-glucosidase.
Quantitative Inhibition Data
Recent in vitro studies have quantified the inhibitory efficacy of this compound against alpha-glucosidase, often in comparison to the well-established drug, acarbose. The data highlights this compound's potent and comparable activity.
| Compound | Target Enzyme | IC50 Value (μM) | Reference |
| This compound | Alpha-glucosidase | 1.3 | [6] |
| Acarbose | Alpha-glucosidase | 0.5 | [6] |
| This compound | DPP-4 | 2.4 | [6] |
| Sitagliptin | DPP-4 | 0.018 | [6] |
Table 1: Comparative IC50 values of this compound and standard inhibitors.
Mechanism of Action: Alpha-Glucosidase Inhibition
Alpha-glucosidase inhibitors function by competitively and reversibly binding to the active site of the alpha-glucosidase enzyme in the small intestine. This action hinders the breakdown of complex carbohydrates, such as starch and sucrose, into simpler sugars like glucose. The delayed digestion of carbohydrates leads to a slower and more controlled absorption of glucose into the bloodstream, thereby mitigating sharp spikes in postprandial blood glucose levels.
Experimental Protocols
Isolation and Purification of this compound from Fomes fomentarius
A reliable method for obtaining high-purity this compound is crucial for accurate in vitro and subsequent in vivo studies.[9][10][11]
a) Extraction:
-
Air-dried and powdered fungal material of Fomes fomentarius is subjected to extraction with absolute ethanol.[9]
-
The mixture is typically agitated for a specified period to ensure efficient extraction of bioactive compounds.
-
The resulting ethanolic extract is filtered to remove solid fungal debris.[6]
b) Purification:
-
The crude ethanolic extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to semipreparative High-Performance Liquid Chromatography (HPLC) for purification.[9][10]
-
A gradient reversed-phase method is commonly employed, using a mobile phase consisting of acetonitrile and 0.1% formic acid in water.[9][10]
-
Fractions corresponding to the this compound peak are collected.
-
The purity and identity of the isolated this compound are confirmed using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
In Vitro Alpha-Glucosidase Inhibition Assay
This assay is fundamental for determining the inhibitory activity of this compound.
a) Reagents and Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) or 4-methylumbelliferyl-α-D-glucopyranoside (MUG)[6]
-
Phosphate buffer (pH 6.8)[6]
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) to stop the reaction[6]
-
96-well microplate
-
Microplate reader
b) Assay Procedure:
-
Prepare solutions of alpha-glucosidase, pNPG, this compound, and acarbose in phosphate buffer.
-
In a 96-well plate, add the alpha-glucosidase enzyme solution to wells containing various concentrations of this compound or acarbose. A control well should contain only the enzyme and buffer.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 5-15 minutes).[12][13][14]
-
Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-120 minutes).[6][13]
-
Terminate the reaction by adding sodium carbonate solution.[6][13]
-
Measure the absorbance of the product (p-nitrophenol) at a wavelength of 405 nm using a microplate reader.[12][13]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Future Directions and Conclusion
The potent alpha-glucosidase inhibitory activity of this compound, with an IC50 value of 1.3 μM, underscores its significant therapeutic potential.[6] While in vitro data is compelling, further research is necessary to fully elucidate its clinical utility. Key future directions include:
-
Enzyme Kinetics Studies: Detailed kinetic analyses are required to determine the precise mode of inhibition (e.g., competitive, non-competitive, or mixed-type).
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies in animal models of diabetes are essential to evaluate the anti-hyperglycemic effects, pharmacokinetic profile, and safety of this compound.[6]
-
Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its analogues could lead to the design of even more potent and selective alpha-glucosidase inhibitors.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the efficacy and safety of this compound in human subjects for the management of type 2 diabetes.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oamjms.eu [oamjms.eu]
- 13. protocols.io [protocols.io]
- 14. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Fomentariol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has emerged as a molecule of interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's anti-inflammatory mechanisms, supported by available data and experimental methodologies.
Core Anti-inflammatory Activity
This compound has been demonstrated to exert its anti-inflammatory effects in vitro, primarily in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW264.7).[1][2] The core activities observed include the inhibition of key inflammatory mediators such as nitric oxide (NO) and intracellular reactive oxygen species (ROS).[1][2]
A notable characteristic of this compound is its differential modulation of pro-inflammatory cytokines. It effectively suppresses the production of interleukin-1β (IL-1β) and interleukin-6 (IL-6), while not affecting the levels of tumor necrosis factor-α (TNF-α).[1][2] This selective inhibition suggests a specific mechanism of action that could be advantageous in therapeutic applications, potentially avoiding the broader immunosuppressive effects of less targeted anti-inflammatory agents.
Quantitative Analysis of Anti-inflammatory Effects
The following tables summarize the available quantitative data on the in vitro anti-inflammatory effects of this compound.
Table 1: Inhibition of Inflammatory Mediators by this compound in LPS-stimulated RAW264.7 Cells
| Inflammatory Mediator | This compound Concentration | % Inhibition | Reference |
| Nitric Oxide (NO) | Not Specified | Inhibited | [1][2] |
| Intracellular ROS | 20 µg/mL | Lowered to near control levels | [2] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells
| Cytokine | This compound Concentration | Effect | Reference |
| Interleukin-1β (IL-1β) | Not Specified | Suppressed | [1][2] |
| Interleukin-6 (IL-6) | Not Specified | Suppressed | [1][2] |
| Tumor Necrosis Factor-α (TNF-α) | Not Specified | No significant effect | [1][2] |
Mechanism of Action: Signaling Pathways
The anti-inflammatory action of this compound is primarily attributed to its modulation of specific intracellular signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Current evidence strongly suggests that this compound's inhibitory effects on NO, IL-1β, and IL-6 production are mediated through the downregulation of the extracellular signal-regulated kinase (ERK) signaling pathway, a key component of the MAPK cascade.[1][2]
Signal Transducer and Activator of Transcription 3 (STAT3)
Some studies have also indicated that this compound can suppress the activation of STAT3, another important transcription factor involved in inflammatory responses.[3][4]
Nuclear Factor-kappa B (NF-κB) Pathway
Notably, this compound does not appear to influence the activation of the NF-κB pathway in LPS-stimulated macrophages.[2] This further highlights the specificity of its mechanism of action.
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in the literature.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
This experimental workflow is central to assessing the anti-inflammatory properties of this compound.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW264.7.[1]
-
Culture Conditions: Cells are cultured in a standard medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.[2]
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before being stimulated with lipopolysaccharide (LPS) for an additional 24 hours to induce an inflammatory response.[2]
2. Measurement of Nitric Oxide (NO) Production:
-
NO levels in the culture supernatant are determined using the Griess reagent, which measures the accumulation of nitrite, a stable metabolite of NO.
3. Cytokine Quantification:
-
The concentrations of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the cell culture supernatants are measured using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[2]
4. Western Blot Analysis for Signaling Pathways:
-
To investigate the effect on signaling pathways, cells are treated with this compound and LPS for a shorter duration.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Specific antibodies are used to detect the phosphorylated (activated) and total forms of key signaling proteins, such as ERK, to determine the extent of pathway activation.
5. Cell Viability Assay:
-
The cytotoxicity of this compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This ensures that the observed anti-inflammatory effects are not due to a general toxic effect on the cells.
Conclusion and Future Directions
The available evidence indicates that this compound is a promising natural compound with specific anti-inflammatory properties. Its ability to selectively inhibit the production of certain pro-inflammatory cytokines through the downregulation of the ERK/MAPK signaling pathway, without affecting the NF-κB pathway, makes it an interesting candidate for further investigation.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the components of the ERK pathway.
-
Conducting in vivo studies in animal models of inflammation to validate the in vitro findings and assess the therapeutic potential of this compound.
-
Investigating the bioavailability, pharmacokinetics, and safety profile of this compound.
A deeper understanding of these aspects will be crucial for the potential development of this compound as a novel anti-inflammatory agent.
References
Fomentariol: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fomentariol, a benzotropolone derivative isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth examination of the antioxidant properties of this compound, consolidating current research findings to support further investigation and potential therapeutic development. This document details the quantitative antioxidant capacity of this compound and its parent extracts, outlines the experimental protocols for key antioxidant assays, and elucidates the molecular signaling pathways implicated in its antioxidant and cytoprotective effects.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This compound, a secondary metabolite from Fomes fomentarius, has been identified as a promising natural antioxidant. Early research by Seo et al. demonstrated the antioxidant potential of isolated this compound, laying the groundwork for further exploration of its mechanisms of action. This guide aims to provide a comprehensive technical overview of the antioxidant properties of this compound for the scientific community.
Quantitative Antioxidant Data
While specific quantitative data for purified this compound in direct radical scavenging assays is not extensively available in the current literature, studies on various extracts of Fomes fomentarius provide valuable context for its antioxidant potential. The following tables summarize the available data from key in vitro antioxidant assays.
Table 1: DPPH Radical Scavenging Activity of Fomes fomentarius Extracts
| Extract Type | IC50 Value (mg/mL) | Reference |
| Methanolic | 0.463 | |
| Ethanolic | 0.8 | |
| Dry Milled Suspension | 0.02 - 0.04 (% w/v) | |
| Wet Milled Suspension | 0.04 (% w/v) | |
| Ethyl Acetate Fraction | 0.516 |
Table 2: ABTS Radical Scavenging Activity of Fomes fomentarius Extracts
| Extract Type | IC50 Value | Reference |
| Wet Milled Suspension | 0.005 (% w/v) | |
| Dry Milled Suspension | 0.04 (% w/v) | |
| Ethyl Acetate Fraction | 0.230 mg/mL | |
| Ethanolic Fraction | 0.423 mg/mL |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Fomes fomentarius Extracts
| Extract Type | IC50 Value (% w/v) | Reference |
| Dry Milled Suspension | <0.02 | |
| Wet Milled Suspension | 0.04 |
Note: The antioxidant activity of this compound itself has been demonstrated through the inhibition of nitric oxide and intracellular ROS production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. However, specific IC50 values from direct radical scavenging assays for the purified compound are yet to be widely reported.
Molecular Mechanisms and Signaling Pathways
This compound exerts its antioxidant and cytoprotective effects through the modulation of key cellular signaling pathways.
MAPK/ERK Pathway
Research has shown that this compound can suppress the inflammatory response in LPS-stimulated macrophages by downregulating the extracellular signal-regulated kinase (ERK) signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade. By inhibiting ERK phosphorylation, this compound can reduce the production of pro-inflammatory mediators that are often linked to oxidative stress.
Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a master regulator of the cellular antioxidant response. While direct modulation of the Nrf2 pathway by this compound has not been explicitly demonstrated, many phenolic compounds are known to activate this pathway, leading to the upregulation of a suite of antioxidant and detoxifying enzymes.
Fomentariol: A Potential Antidiabetic Agent - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has emerged as a promising candidate for the development of novel antidiabetic therapies. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential of this compound as an antidiabetic agent. The primary mechanism of action identified to date is the dual inhibition of two key enzymes in glucose metabolism: α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[1][2][3] This dual-action suggests a potential for effective management of postprandial hyperglycemia. While in vitro studies have demonstrated significant inhibitory activity, in vivo data for the isolated compound are currently lacking. This document summarizes the available quantitative data, details relevant experimental protocols, and presents hypothetical signaling pathways to guide future research and development efforts.
Introduction
Diabetes mellitus is a global health crisis demanding the development of new and effective therapeutic strategies. Natural products represent a rich source of novel bioactive compounds with therapeutic potential. This compound, a constituent of the fungus Fomes fomentarius, has been identified as a molecule of interest due to its demonstrated in vitro antidiabetic activities.[1][2][3] This whitepaper consolidates the existing knowledge on this compound, focusing on its core antidiabetic properties and laying the groundwork for further investigation.
Quantitative Data on In Vitro Efficacy
The primary antidiabetic activity of this compound identified in the literature is its ability to inhibit α-glucosidase and DPP-4. The following table summarizes the key quantitative data from in vitro studies.
| Target Enzyme | This compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ | Reference |
| α-Glucosidase | 1.3 | Acarbose | 0.5 µM | [1] |
| DPP-4 | 2.4 | Sitagliptin | 18 nM (0.018 µM) | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
Potential Mechanisms of Action and Signaling Pathways
Dual Inhibition of α-Glucosidase and DPP-4
This compound's primary established mechanism of action is the simultaneous inhibition of α-glucosidase and DPP-4.[1]
-
α-Glucosidase Inhibition: By inhibiting α-glucosidase in the small intestine, this compound can delay the breakdown of complex carbohydrates into absorbable monosaccharides. This action can lead to a reduction in postprandial blood glucose spikes, a key therapeutic goal in managing type 2 diabetes.[4][5][6]
-
DPP-4 Inhibition: DPP-4 is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[7] By inhibiting DPP-4, this compound can increase the levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release.[7][8][9]
Hypothetical Downstream Signaling: AMPK Pathway Activation
While direct evidence for this compound's effect on the 5' AMP-activated protein kinase (AMPK) pathway is lacking, literature suggests that DPP-4 inhibitors can activate AMPK signaling.[10][11][12][13][14] Activation of AMPK is a key mechanism for improving insulin sensitivity and glucose metabolism.[10][11][12][13][14] Therefore, it is plausible that this compound, through its inhibition of DPP-4, could indirectly lead to the activation of the AMPK pathway.
In Vivo Studies on Fomes fomentarius Extracts
While no in vivo studies on isolated this compound have been reported, research on aqueous and methanolic extracts of Fomes fomentarius in streptozotocin (STZ)-induced diabetic rats has shown promising results. These studies provide a rationale for investigating the in vivo efficacy of pure this compound.
| Animal Model | Extract | Dosage | Key Findings | Reference |
| STZ-induced diabetic rats | Water extract | 100 mg/kg BW/day for 2 weeks | Lowered serum glucose; Suppressed increase in serum insulin, total cholesterol, and triglycerides. | [15] |
| STZ-induced diabetic rats | Water and Methanol extracts | 200 mg/kg BW/day for 14 days | Lowered blood glucose; Suppressed increase in total cholesterol and triglycerides. | [16] |
| Experimentally induced diabetic mice | Methanol extract | Not specified | 31.35% reduction in blood glucose. | [17] |
Table 2: Summary of In Vivo Studies with Fomes fomentarius Extracts
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays relevant to the evaluation of this compound's antidiabetic potential.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
Test compound (this compound)
-
Positive control (Acarbose)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the α-glucosidase solution to each well containing the test compound and incubate.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
DPP-4 Inhibition Assay
This assay evaluates the inhibitory potential of a compound against the DPP-4 enzyme.
-
Principle: This fluorometric assay measures the cleavage of a synthetic DPP-4 substrate, Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), which releases the fluorescent product AMC. The fluorescence intensity is proportional to the enzyme activity.
-
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (Gly-Pro-AMC)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound)
-
Positive control (Sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
In a 96-well black plate, add the test compound at various concentrations.
-
Add the DPP-4 enzyme solution to each well and incubate.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the initial screening and characterization of potential antidiabetic compounds like this compound.
Future Directions and Conclusion
The current body of evidence strongly suggests that this compound warrants further investigation as a potential antidiabetic agent. Its dual inhibitory action on α-glucosidase and DPP-4 is a compelling feature for a multifaceted approach to glycemic control.[1] However, to advance this compound towards clinical application, several critical research gaps need to be addressed:
-
In Vivo Efficacy: Studies using isolated this compound in animal models of diabetes are essential to confirm its glucose-lowering effects and to establish a dose-response relationship.
-
Mechanism of Action: Further research is required to elucidate the downstream signaling effects of this compound, particularly its potential to modulate the AMPK and PPARγ pathways.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are necessary to evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
-
Structure-Activity Relationship (SAR): SAR studies could lead to the design and synthesis of more potent and selective analogs of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 8. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl peptidase IV inhibitor lowers PPARγ agonist-induced body weight gain by affecting food intake, fat mass, and beige/brown fat but not fluid retention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging [frontiersin.org]
- 11. DPP-4 Inhibitors Suppress Tau Phosphorylation and Promote Neuron Autophagy through the AMPK/mTOR Pathway to Ameliorate Cognitive Dysfunction in Diabetic Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dipeptidyl peptidase-4 inhibition improves endothelial senescence by activating AMPK/SIRT1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DPP-4 Inhibitor Linagliptin Attenuates Aβ-induced Cytotoxicity through Activation of AMPK in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Fomentariol: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fomentariol, a naturally occurring styrylpyrone, has garnered significant scientific interest due to its promising pharmacological activities, including anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the primary natural source of this compound, the fungus Fomes fomentarius. It details the methodologies for its extraction and purification, presents quantitative data on yields, and elucidates its known mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Introduction
This compound is a bioactive secondary metabolite belonging to the styrylpyrone class of compounds. It is primarily known for its presence in the medicinal mushroom Fomes fomentarius, a wood-decaying fungus with a long history of use in traditional medicine[1][2]. Recent scientific investigations have begun to unravel the therapeutic potential of this compound, particularly its role as an anti-diabetic and anti-inflammatory agent[3][4]. This guide aims to consolidate the current knowledge on the natural sourcing, isolation, and biological functions of this promising compound.
Natural Sources of this compound
The principal and most well-documented natural source of this compound is the fruiting body of the fungus Fomes fomentarius[1][2][3]. This fungus, commonly known as the tinder fungus, hoof fungus, or ice man fungus, is a plant pathogen found across Europe, Asia, Africa, and North America[5]. It typically grows on hardwood trees and is characterized by its large, hoof-shaped polypore fruit bodies[5].
While other fungi from the Hymenochaetaceae family, such as those from the genera Phellinus and Inonotus, are known to produce a variety of styrylpyrone compounds, Fomes fomentarius remains the only confirmed significant natural source of this compound to date[5][6][7]. In fact, a chemical spot test using potassium hydroxide can differentiate Fomes fomentarius from the visually similar Phellinus igniarius. The solution turns a dark blood-red in the presence of this compound, indicating its absence in P. igniarius[8][9].
Extraction and Isolation of this compound
The extraction and isolation of this compound from Fomes fomentarius have been successfully achieved through various laboratory protocols. A simplified and efficient single-step extraction method using ethanol has been reported, which avoids the complexities of multi-solvent extractions[1][2].
Experimental Protocol: Ethanolic Extraction
A detailed protocol for the ethanolic extraction of this compound from Fomes fomentarius is as follows[1]:
-
Sample Preparation: The fungal material of Fomes fomentarius is first chopped into smaller pieces to increase the surface area for extraction.
-
Extraction: The chopped fungal material is added to 99.5% ethanol. For instance, a study utilized 50 mL of ethanol for an unspecified amount of fungal material[1]. Another study used a ratio of 1 gram of fungal material to 15 mL of absolute ethanol[4]. The mixture is then incubated for 24 hours at room temperature[1].
-
Filtration: After incubation, the extract is filtered through paper to remove the solid fungal debris[1].
-
Solvent Evaporation: The solvent is evaporated from the filtrate. This can be achieved by leaving the extract overnight at room temperature or by using a rotary evaporator for faster results[1].
-
Reconstitution: The resulting dry extract is reconstituted in a solvent mixture of acetonitrile and water (50:50, v/v) and filtered through a 0.22 µm nylon filter to prepare it for further purification[1].
Experimental Protocol: Semipreparative HPLC Purification
Following extraction, this compound is purified from the crude extract using semipreparative High-Performance Liquid Chromatography (HPLC)[1][2].
-
HPLC System: A Dionex Ultimate 3000 HPLC system equipped with a PDA detector is suitable for this purpose[1].
-
Column: A Hypersil Gold semipreparative HPLC column (5 µm, 150 × 10 mm) is used for chromatographic separation[1].
-
Mobile Phase: A gradient mobile phase consisting of acetonitrile (A) and 0.1% formic acid in water (B) is employed[1].
-
Gradient Program: The gradient starts with 95% B, which is decreased to 5% over 13 minutes, and then returned to the initial conditions[2].
-
Injection and Fraction Collection: An injection volume of 100 μL is used. Fractions corresponding to the this compound peak are collected. In one study, the retention time for this compound was between 9.3 and 10.0 minutes[1].
-
Post-Purification: The collected fractions are then evaporated to dryness to yield purified this compound[1].
Quantitative Data
The yield of this compound from Fomes fomentarius can vary depending on the specific fungal strain, growth conditions, and extraction methodology.
| Parameter | Value | Source |
| High-Purity this compound Yield | 6.5 mg | [1][2] |
| Ethanol (99.5%) Extract Yield from 50g of F. fomentarius | 6.8 ± 1.0% (of total extract) | [10] |
| Hot Water Extract Yield from 50g of F. fomentarius | 10.4 ± 3.4% (of total extract) | [10] |
Note: The 6.5 mg yield of high-purity this compound was obtained from an unspecified amount of initial fungal material.
Biosynthesis of this compound
This compound is a member of the styrylpyrone class of fungal metabolites[7]. The biosynthesis of styrylpyrones is believed to be derived from the phenylpropanoid pathway[7]. While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, a plausible pathway involves the condensation of a phenylpropanoid precursor with a polyketide chain, followed by cyclization and subsequent modifications.
Caption: Hypothetical biosynthetic pathway of this compound.
Biological Activities and Signaling Pathways
This compound has demonstrated significant biological activities, primarily as an anti-inflammatory and anti-diabetic agent.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to downregulate the extracellular signal-regulated kinase (ERK) signaling pathway and suppress the activation of the signal transducer and activator of transcription 3 (STAT3)[2][4].
Caption: this compound's inhibition of inflammatory pathways.
Anti-diabetic Activity
The anti-diabetic properties of this compound are attributed to its ability to inhibit key enzymes involved in glucose metabolism, namely alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4)[3][4].
Caption: this compound's inhibition of key diabetic enzymes.
Conclusion
This compound, a styrylpyrone predominantly found in Fomes fomentarius, presents a compelling case for further investigation as a therapeutic agent. Its well-defined natural source and established extraction protocols provide a solid foundation for its procurement. The elucidation of its anti-inflammatory and anti-diabetic mechanisms of action opens avenues for targeted drug development. This technical guide serves as a foundational resource to aid researchers in harnessing the potential of this remarkable natural compound.
References
- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance - ProQuest [proquest.com]
- 8. Fomes fomentarius - Wikipedia [en.wikipedia.org]
- 9. Fomes fomentarius - Wikiwand [wikiwand.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Ethnobotanical Uses of Fomes fomentarius
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ethnobotanical uses, chemical composition, and pharmacological activities of the medicinal mushroom Fomes fomentarius. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into its therapeutic potential.
Traditional and Ethnobotanical Uses
Fomes fomentarius, commonly known as the tinder fungus or hoof fungus, has a long and rich history of use in traditional medicine across various cultures.[1][2] Its applications are diverse, ranging from a styptic agent to a remedy for a variety of ailments. In Transylvania, Romania, it has been traditionally used for wound healing and as a hemostatic agent.[3][4] The fungus was also a key component of the "Iceman's" medical kit, dating back over 5,000 years, presumably for its fire-starting and medicinal properties.[2]
Traditional pharmacopoeias of China, India, Korea, and Hungary list F. fomentarius for treating conditions such as gastrointestinal disorders, cirrhosis, inflammation, and various types of cancer.[2][5] It has also been used to address bladder disorders, dysmenorrhea, and hemorrhoids.[2][5][6] In some cultures, it was used in ceremonial smoking rituals and as an insect repellent.[2] In Serbian traditional medicine, it is consumed as a preventative tea.[2]
Chemical Constituents
The medicinal properties of Fomes fomentarius are attributed to its rich and diverse chemical composition. The fruiting bodies and mycelia contain a wide array of bioactive compounds.[1][7] These include polysaccharides (like β-glucans), triterpenoids, sterols (including ergosterol), phenolic compounds, benzofurans, and coumarins.[1][2][7][8]
Spectrophotometric and chromatographic analyses have identified numerous specific compounds. For instance, a Moroccan specimen was found to be rich in total phenolics and flavonoids, with isorhamnetin, p-hydroxybenzoic acid, and kaempferol being the most abundant phenolic compounds identified via LC-MS.[9] GC-MS analysis of the same specimen revealed the presence of sugars, fatty acids, alcohols, organic acids, and terpenoids.[9] A study on Balkan strains identified quinic acid and scopoletin as predominant phenolic compounds.[7]
Table 1: Quantitative Analysis of Bioactive Compounds in Fomes fomentarius
| Compound Class | Specific Compound | Concentration | Source/Extract | Reference |
| Total Phenolics | - | 75.83 mg GAE/g dme | Methanolic extract (Morocco) | [9] |
| - | 10,300 mg/L GAE | Methanolic extract | [10] | |
| Total Flavonoids | - | 37.62 mg CE/g dme | Methanolic extract (Morocco) | [9] |
| Phenolic Compounds | Isorhamnetin | 2734.00 µg/g dw | Methanolic extract (Morocco) | [9] |
| p-Hydroxybenzoic acid | 409.00 µg/g dw | Methanolic extract (Morocco) | [9] | |
| Kaempferol | 351.10 µg/g dw | Methanolic extract (Morocco) | [9] | |
| Quinic Acid | 996.78 ± 99.68 μg/g d.w. | Methanolic extract (Balkan - FB strain) | [7] | |
| Scopoletin | 853.07 ± 68.25 μg/g d.w. | Ethanolic extract (Balkan - FS strain) | [7] | |
| Polyamines | Spermidine (SPD) | 899.96 to 2910.09 nmol/g d.w. | Balkan strains | [2][6] |
| Microelements | Iron (Fe) | 48.07 ± 0.54 mg/kg d.w. | Croatian strain | [6] |
Pharmacological Activities and Supporting Data
Fomes fomentarius exhibits a broad spectrum of pharmacological activities, which have been validated through numerous in vitro and in vivo studies. These include antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][11]
The antioxidant properties of F. fomentarius are primarily attributed to its high content of phenolic compounds and polysaccharides.[12] Various antioxidant assays have demonstrated the potent radical scavenging and reducing power of its extracts.
Table 2: Antioxidant Activity of Fomes fomentarius Extracts
| Assay | Extract | IC50 / EC50 Value | Reference |
| DPPH Radical Scavenging | Methanolic (Morocco) | 114.40 µg/mL (EC50) | [9] |
| Methanolic | 0.463 mg/mL (IC50) | [10] | |
| ABTS Radical Scavenging | Wet Milled Sample | ~0.005% w/v (IC50) | [13] |
| Ferric Reducing Antioxidant Power (FRAP) | Methanolic (Morocco) | 250.70 µg/mL (EC50) | [9] |
The anti-inflammatory effects of F. fomentarius are well-documented.[14] Methanolic extracts have been shown to reduce acute paw edema in rats and exhibit analgesic activity in mice.[14] The mechanism of action involves the inhibition of key inflammatory mediators. Specifically, extracts have been found to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[14] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the suppression of NF-κB activation.[14] Furthermore, a compound isolated from the mushroom, methyl 9-oxo-(10E,12E)-octadecadienoate, has been shown to attenuate the inflammatory response by blocking the phosphorylation of STAT3.[15]
Fomes fomentarius extracts have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[16][17][18] An aqueous alkali extract showed dose-dependent cytotoxicity against murine fibroblasts and human cutaneous melanoma cells.[16] Ethanol extracts have been found to suppress the viability of human breast cancer (MDA-MB-231, MCF-7), lung cancer (A549, H460), and prostate cancer (DU145, PC-3) cells in a time- and dose-dependent manner.[17][18] The anticancer mechanism in MDA-MB-231 cells involves the inhibition of cell growth and motility, and the induction of apoptosis via targeting the AKT signaling pathway.[17]
Table 3: Cytotoxic Activity of Fomes fomentarius Extracts
| Cell Line | Extract | IC50 Value | Reference |
| Murine Fibroblasts (L929) | Aqueous Alkali | 0.44 mg/mL | [16] |
| Human Breast Cancer (MCF-7/Vinc) | Methanolic | 1.08 - 1.80 mg/mL | [19] |
| Human Breast Cancer (MCF-7/Pac) | Methanolic | 1.11 - 2.83 mg/mL | [19] |
Experimental Protocols
Fruiting bodies of F. fomentarius are typically air-dried and powdered.[2] For extraction, a specific ratio of powdered mushroom to solvent (e.g., 1:10) is used.[2] Solvents commonly employed include hot water, ethanol, methanol, and chloroform.[2][20] The mixture is often macerated for a set period (e.g., 8 hours), followed by centrifugation and filtration to separate the extract from the solid residue.[2] The resulting extract can then be concentrated using a rotary vacuum evaporator.[20]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol (e.g., 0.2 mM) is prepared.[13]
-
An aliquot of the mushroom extract at different concentrations is added to the DPPH solution.[13]
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[2][13]
-
The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 515 nm or 517 nm).[2][13]
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark for 12-16 hours.[2][13]
-
The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to achieve a specific absorbance at a certain wavelength (e.g., 0.70 ± 0.02 at 734 nm).[13]
-
The mushroom extract is added to the diluted ABTS•+ solution, and the mixture is incubated for a short period (e.g., 5 minutes).[2]
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl3·6H2O.[13]
-
The mushroom extract is added to the FRAP reagent.
-
The mixture is incubated, and the absorbance is measured at a specific wavelength (e.g., 593 nm).
-
The reducing power is determined by comparing the absorbance change to that of a standard (e.g., FeSO4).
Nitric Oxide (NO) Production Inhibition Assay in Macrophages:
-
Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
The cells are seeded in plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the F. fomentarius extract for a specific duration.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[2]
-
The absorbance is read at a specific wavelength (e.g., 546 nm), and the percentage of NO inhibition is calculated.[2]
-
Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and incubated to allow for cell attachment.[17][18]
-
The cells are treated with different concentrations of the F. fomentarius extract and incubated for various time points (e.g., 24, 48, 72 hours).[17][18]
-
After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
The bioactive compounds in Fomes fomentarius have been shown to modulate key signaling pathways involved in inflammation and cancer.
References
- 1. ACG Publications - Chemical Constituents and Pharmacology of Fomes fomentarius: A Systematic Review [acgpubs.org]
- 2. Bioactive Potential of Balkan Fomes fomentarius Strains: Novel Insights into Comparative Mycochemical Composition and Antioxidant, Anti-Acetylcholinesterase, and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethnomycological use of Fomes fomentarius (L.) Fr. and Piptoporus betulinus (Bull.) P. Karst. in Transylvania, Romania | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Bioactive Compounds and Pharmacological Properties of the Polypore Fomes fomentarius, a Medicinal Wild Mushroom Collected from Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Methyl 9-Oxo-(10E,12E)-octadecadienoate Isolated from Fomes fomentarius Attenuates Lipopolysaccharide-Induced Inflammatory Response by Blocking Phosphorylation of STAT3 in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Cytotoxic Activity of an Aqueous Alkali Extract of the Tinder Conk Mushroom, Fomes fomentarius (Agaricomycetes), on Murine Fibroblasts, Human Colorectal Adenocarcinoma, and Cutaneous Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fomes fomentarius Ethanol Extract Exerts Inhibition of Cell Growth and Motility Induction of Apoptosis via Targeting AKT in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dl.begellhouse.com [dl.begellhouse.com]
- 20. mdpi.com [mdpi.com]
Fomentariol: A Technical Guide to its Role in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, is emerging as a molecule of significant interest in cellular signaling research. This technical guide provides an in-depth exploration of this compound's mechanisms of action, focusing on its roles in key cellular pathways related to diabetes and inflammation. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of signaling cascades to facilitate further investigation and drug development efforts.
Introduction to this compound
This compound is a styrylpyrone-like compound that has been identified as a key bioactive constituent of Fomes fomentarius.[1] Traditionally, extracts of this mushroom have been used in folk medicine for various ailments. Modern scientific investigations have begun to elucidate the molecular basis for these therapeutic effects, with this compound demonstrating notable anti-diabetic and anti-inflammatory properties. Its ability to modulate specific enzymatic activities and signaling pathways makes it a promising candidate for further preclinical and clinical investigation.
Anti-Diabetic Effects of this compound: Targeting Key Enzymes
This compound has been shown to exert anti-diabetic effects by inhibiting enzymes crucial to carbohydrate metabolism, namely α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[1]
Quantitative Data: Enzyme Inhibition
The inhibitory activity of this compound against α-glucosidase and DPP-4 has been quantified, with the following half-maximal inhibitory concentrations (IC50) reported:
| Enzyme | This compound IC50 | Acarbose IC50 (Reference) | Sitagliptin IC50 (Reference) |
| α-glucosidase | 1.3 µM[1] | 0.5 µM[1] | N/A |
| DPP-4 | 2.4 µM[1] | N/A | 18 nM[1] |
Signaling Pathway: Inhibition of α-glucosidase and DPP-4
This compound's anti-diabetic action involves the direct inhibition of α-glucosidase in the small intestine, which delays carbohydrate digestion and reduces postprandial glucose levels. Concurrently, its inhibition of DPP-4 increases the bioavailability of incretin hormones like GLP-1 and GIP, leading to enhanced insulin secretion and suppressed glucagon release.
References
In Vitro Bioactivity of Fomentariol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest in the scientific community for its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-diabetic, anti-inflammatory, and anticancer agent. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, presenting key quantitative data, detailed experimental protocols for major assays, and visual representations of the underlying molecular mechanisms and workflows.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data from in vitro studies on this compound's bioactivity, providing a comparative overview of its efficacy in various experimental models.
Table 1: Anti-diabetic Activity of this compound
| Enzyme Target | IC50 (µM) | Positive Control | Positive Control IC50 (µM) | Reference |
| Alpha-glucosidase | 1.3 | Acarbose | 0.5 | [1][2] |
| Dipeptidyl peptidase-4 (DPP-4) | 2.4 | Sitagliptin | 0.018 | [1][2] |
Table 2: Cytotoxic Activity of this compound and Fomes fomentarius Extracts
| Cell Line | Compound/Extract | Assay | IC50 (µg/mL) | Incubation Time (h) | Reference |
| MDA-MB-231 (Breast Cancer) | F. fomentarius Ethanolic Extract | MTT | ~100 | 72 | |
| MCF-7 (Breast Cancer) | F. fomentarius Ethanolic Extract | MTT | >100 | 72 | |
| A549 (Lung Cancer) | F. fomentarius Ethanolic Extract | MTT | >100 | 72 | |
| H460 (Lung Cancer) | F. fomentarius Ethanolic Extract | MTT | >100 | 72 | |
| DU145 (Prostate Cancer) | F. fomentarius Ethanolic Extract | MTT | >100 | 72 | |
| PC-3 (Prostate Cancer) | F. fomentarius Ethanolic Extract | MTT | >100 | 72 | |
| L929 (Murine Fibroblast) | F. fomentarius Aqueous Alkali Extract | Total Adherent Cells | 440 | Not Specified | [3] |
| COLO-818 (Cutaneous Melanoma) | F. fomentarius Aqueous Alkali Extract | Cell Impedance | Dose-dependent effect | Not Specified | [3] |
| Caco-2 (Colorectal Adenocarcinoma) | F. fomentarius Aqueous Alkali Extract | Cell Impedance | No significant effect | Not Specified | [3] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the bioactivity of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
96-well microplate
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as for the cytotoxicity assay.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[1][7][8]
Materials:
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Anti-inflammatory Assays
This assay measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[9][10][11]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants.[12][13][14][15]
Materials:
-
ELISA kits for the specific cytokines of interest
-
Cell culture supernatants from this compound- and LPS-treated cells
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody for the target cytokine and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme-conjugated secondary antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[16][17][18]
Materials:
-
DCFH-DA solution
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Culture and treat cells with this compound and an ROS inducer (e.g., LPS or H₂O₂).
-
Load the cells with DCFH-DA solution (e.g., 10-20 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows of the described experimental procedures.
Signaling Pathways
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. protocols.io [protocols.io]
- 9. Protocol Griess Test [protocols.io]
- 10. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. mpbio.com [mpbio.com]
- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. arigobio.com [arigobio.com]
Fomentariol: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fomentariol, a naturally occurring bioactive compound isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest for its therapeutic potential, particularly in the context of diabetes and inflammation. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details a streamlined, single-step ethanol-based extraction and purification protocol using semi-preparative high-performance liquid chromatography (HPLC), a significant improvement over previous multi-solvent methods. This document presents key quantitative data, in-depth experimental methodologies, and visual representations of the isolation workflow and associated signaling pathways to serve as a valuable resource for researchers and drug development professionals.
Introduction
Fomes fomentarius, commonly known as the tinder fungus, has a long history in traditional medicine.[1][2][3] Modern analytical techniques have allowed for the identification of its bioactive constituents, with this compound emerging as a compound of particular interest.[1][2][3] Early isolation procedures were often complex and involved multiple solvent extractions.[1][2] However, recent advancements have led to the development of a more efficient, single-step ethanolic extraction method, making this compound more accessible for research and development.[1][2] This guide focuses on this modern approach to isolation and characterization.
Physicochemical Properties and Characterization
This compound's identity is confirmed through a combination of advanced analytical techniques. High-resolution mass spectrometry (HRMS) is employed to determine its elemental composition and exact mass. In negative ionization mode, this compound exhibits an [M-H]⁻ ion at an m/z of 331.0820, corresponding to the molecular formula C17H16O7.[1] Further structural elucidation and quantification are achieved using nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C17H16O7 | [1] |
| Theoretical Mass | 332.0896 Da | [1] |
| Exact Mass [M-H]⁻ | 331.0820 m/z | [1] |
| ¹H NMR Signal for Quantification | 4.35 ppm | [1] |
| Purity (Post-Purification) | ~90% | [1] |
Experimental Protocols: Isolation and Purification
The following protocols detail a simplified and efficient method for the extraction and isolation of high-purity this compound from Fomes fomentarius.
Single-Step Ethanolic Extraction
This method provides a rapid and efficient means of extracting this compound, avoiding the complexities of multi-solvent systems.[1][2]
Materials:
-
Dried and chopped fungal material of Fomes fomentarius
-
99.5% Ethanol
-
Filter paper
-
Acetonitrile
-
Purified water
-
0.22 µm nylon filter
Procedure:
-
Submerge the chopped fungal material in 99.5% ethanol (e.g., a 1:30 w/v ratio).
-
Incubate the mixture for 24 hours at room temperature with continuous shaking.[4]
-
Filter the extract through paper to remove solid fungal material.
-
Evaporate the solvent from the filtrate. This can be achieved by leaving it overnight at room temperature or using a rotary evaporator.[1][4]
-
Reconstitute the dry extract in a solution of acetonitrile and water (50:50, v/v).
-
Filter the reconstituted extract through a 0.22 µm nylon filter prior to HPLC analysis.[1]
Semi-Preparative HPLC Purification
This step is crucial for isolating this compound from the crude ethanolic extract.
Instrumentation and Conditions:
-
HPLC System: Dionex Ultimate 3000 or equivalent, equipped with a PDA detector.[1]
-
Column: Hypersil Gold semi-preparative HPLC column (5 µm, 150 × 10 mm).[1]
-
Mobile Phase:
-
Gradient: A gradient is run from 95% B to 5% B over 13 minutes, then returned to the initial conditions.[2]
-
Flow Rate: 2 mL/min[2]
-
Injection Volume: 100 µL[1]
-
Detection Wavelength: 326 nm[2]
Procedure:
-
Equilibrate the semi-preparative HPLC column with the initial mobile phase conditions.
-
Inject 100 µL of the filtered, reconstituted ethanolic extract.
-
Monitor the separation at 326 nm.
-
Collect the fractions corresponding to the this compound peak, which elutes between approximately 9.3 and 10.0 minutes under the specified conditions.[1]
-
Evaporate the solvent from the collected fractions to obtain purified this compound.
Quantification by ¹H NMR
Quantitative NMR (qNMR) is used to determine the exact amount of isolated this compound.
Materials:
Procedure:
-
Accurately weigh a known amount of the internal standard (toluene).
-
Dissolve the purified this compound and the internal standard in methanol-d4.
-
Acquire the ¹H NMR spectrum.
-
Integrate the well-separated signal for this compound (at 4.35 ppm) and a signal from the internal standard (e.g., the methyl protons of toluene at ~2.3 ppm).[1]
-
Calculate the amount of this compound based on the known amount of the internal standard and the ratio of the integrals.
Quantitative Data
The described isolation and purification procedure has been shown to yield high-purity this compound.
Table 2: Yield and Purity of Isolated this compound
| Parameter | Result | Source |
| Yield of High-Purity this compound | 6.5 mg | [1][2][3] |
| Purity | ~90% | [1] |
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activities, particularly as an anti-diabetic and anti-inflammatory agent.
Anti-Diabetic Activity
This compound has been shown to inhibit key enzymes involved in glucose metabolism.
Table 3: In Vitro Inhibitory Activity of this compound
| Target Enzyme | This compound IC₅₀ | Acarbose IC₅₀ | Sitagliptin IC₅₀ | Source |
| Alpha-glucosidase | 1.3 µM | 0.5 µM | - | [4] |
| DPP-4 | 2.4 µM | - | 18 nM | [4] |
Anti-Inflammatory Signaling
This compound's anti-inflammatory effects are mediated through the modulation of specific signaling pathways. It has been shown to suppress the activation of the signal transducer and activator of transcription 3 (STAT3).[4] Additionally, its inhibitory effects on the production of inflammatory mediators like nitric oxide, interleukin-1β, and interleukin-6 are potentially mediated by the downregulation of the extracellular signal-regulated kinase (ERK) signaling pathway.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Postulated Anti-Inflammatory Signaling Pathway
Caption: Modulation of inflammatory pathways by this compound.
Conclusion
The methodologies outlined in this guide represent a significant advancement in the study of this compound, providing a robust and efficient framework for its isolation and characterization. The quantitative data on its biological activities, particularly in relation to diabetes and inflammation, underscore its potential as a lead compound for drug development. The provided workflows and pathway diagrams offer a clear visual aid for researchers entering this exciting field of natural product chemistry. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound.[4]
References
- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Fomentariol's Effect on Metabolic Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's effects on key metabolic enzymes. The primary focus of existing research has been on its inhibitory action on enzymes involved in carbohydrate metabolism, positioning it as a potential candidate for anti-diabetic drug development. This document summarizes the quantitative data on its enzyme inhibition, details the experimental protocols used in these assessments, and provides visual representations of its mechanism of action and experimental workflows. It is important to note that while the anti-diabetic potential of this compound is emerging, its effects on other critical metabolic enzyme systems, such as the cytochrome P450 family, remain largely unexplored in publicly available scientific literature.
Introduction
This compound is a benzotropolone derivative found in the fruiting bodies of Fomes fomentarius. Traditional medicine has utilized this mushroom for various ailments, and modern research is beginning to validate some of its purported benefits.[1][2] Of particular interest to drug development professionals is its targeted effect on metabolic enzymes, which are crucial regulators of physiological and biochemical processes. Understanding the interaction of novel compounds like this compound with these enzymes is a critical step in evaluating their therapeutic potential and safety profile.
This guide focuses on the documented inhibitory effects of this compound on α-glucosidase and dipeptidyl peptidase-4 (DPP-4), two enzymes with significant roles in glucose homeostasis.[1][3] Inhibition of these enzymes is a clinically validated strategy for managing type 2 diabetes mellitus.
Quantitative Data on Enzyme Inhibition
The inhibitory activity of this compound against α-glucosidase and DPP-4 has been quantified in vitro, with the half-maximal inhibitory concentration (IC50) being the key parameter reported. The following table summarizes the available data, providing a direct comparison with established clinical drugs.
| Enzyme Target | This compound IC50 | Acarbose IC50 | Sitagliptin IC50 | Reference |
| α-Glucosidase | 1.3 µM | 0.5 µM | Not Applicable | [1] |
| DPP-4 | 2.4 µM | Not Applicable | 18 nM | [1] |
Note: A lower IC50 value indicates a higher inhibitory potency. While this compound shows potent inhibition of α-glucosidase, it is less potent than the standard drug Acarbose. Its inhibition of DPP-4 is notable, though significantly less potent than Sitagliptin.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the key enzyme inhibition assays cited in the literature concerning this compound.
α-Glucosidase Inhibition Assay
This in vitro assay is designed to measure the ability of a compound to inhibit the activity of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate reader
Procedure:
-
Prepare solutions of this compound and Acarbose at various concentrations.
-
In a 96-well plate, add a solution of α-glucosidase to each well.
-
Add the test compound (this compound) or control (Acarbose) to the respective wells and pre-incubate the mixture.
-
Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol (a yellow product) at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay evaluates the potential of a compound to inhibit DPP-4, an enzyme that inactivates incretin hormones, which are involved in glucose-dependent insulin secretion.
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) as the fluorogenic substrate
-
This compound (test compound)
-
Sitagliptin (positive control)
-
Tris-HCl buffer (pH 8.0)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare solutions of this compound and Sitagliptin at various concentrations.
-
In a 96-well black plate, add the DPP-4 enzyme solution to each well.
-
Add the test compound (this compound) or control (Sitagliptin) to the respective wells and pre-incubate the mixture.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorometric microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the inhibitory actions of this compound and the general workflow of the screening process.
Caption: Inhibitory action of this compound on key metabolic enzymes.
Caption: General experimental workflow for enzyme inhibition assays.
Effects on Other Metabolic Enzymes: A Knowledge Gap
A critical aspect of drug development is understanding a compound's effect on a broad range of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. These enzymes are central to the metabolism of most drugs and xenobiotics. Interactions with CYP enzymes can lead to altered drug efficacy, toxicity, and adverse drug-drug interactions.
Despite a thorough review of the scientific literature, there is currently no published data on the effects of this compound on cytochrome P450 enzymes or other major drug-metabolizing enzyme families. This represents a significant knowledge gap that needs to be addressed before this compound can be seriously considered for further clinical development. Future research should prioritize in vitro screening of this compound against a panel of key human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2).
Conclusion and Future Directions
This compound has demonstrated promising in vitro inhibitory activity against α-glucosidase and DPP-4, suggesting its potential as a lead compound for the development of novel anti-diabetic agents. The data presented in this guide provides a solid foundation for researchers interested in pursuing this line of investigation.
However, the lack of information on its broader metabolic profile, particularly its interaction with cytochrome P450 enzymes, is a major hurdle. To advance the development of this compound, future research must focus on:
-
Comprehensive in vitro metabolic profiling: Evaluating the inhibitory and inductive potential of this compound on all major human CYP isoforms.
-
In vivo pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties and to correlate in vitro findings with in vivo efficacy.
-
Mechanism of action studies: To elucidate the precise molecular interactions between this compound and its target enzymes.
-
Safety and toxicology studies: To assess its potential for off-target effects and toxicity.
By addressing these critical research areas, the scientific community can build a more complete picture of this compound's therapeutic potential and its viability as a future drug candidate.
References
Methodological & Application
Application Notes and Protocols for Fomentariol Extraction from Fomes fomentarius
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fomes fomentarius, a mushroom commonly known as the tinder fungus, has a long history in traditional medicine. Modern research has identified fomentariol as one of its key bioactive constituents, demonstrating potential antidiabetic, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Fomes fomentarius, as well as insights into its known signaling pathways. The methodologies described are based on established scientific literature to ensure reproducibility and accuracy.
I. Data Presentation
Table 1: Quantitative Data for this compound Extraction and Purity
| Parameter | Value | Method of Determination | Source |
| Extraction Solvent | Ethanol (99.5%) | Single-step extraction | [1][4][5] |
| Extraction Time | 24 hours | Incubation at room temperature | [1] |
| Purification Method | Semipreparative HPLC | Gradient reversed-phase | [1][2][4][5] |
| High-Purity this compound Yield | 6.5 mg | Quantitative NMR | [1][2][4][5] |
| Reproducibility (n=3) | 1.538 mg, 1.525 mg, 1.525 mg | Quantitative NMR | [1] |
| Relative Standard Deviation (RSD) | <1% | Calculation from reproducibility data | [1] |
| Molecular Formula | C17H16O6 | High-Resolution Mass Spectrometry | [1] |
| Exact Mass [M-H]⁻ | m/z 331.0820 | High-Resolution Mass Spectrometry | [1][4] |
II. Experimental Protocols
A. Protocol for this compound Extraction
This protocol details a simple and efficient single-step method for extracting this compound from Fomes fomentarius fungal material.[1][4][5]
1. Materials and Reagents:
-
Fruiting bodies of Fomes fomentarius
-
Acetonitrile (HPLC grade)[1]
-
Formic acid (98%)[1]
-
Dichloromethane (99.8%)[1]
-
Methanol-d4 (99.9%)[1]
-
Toluene (99.5%) (for quantitative NMR)[1]
-
Grinder or mill
-
50 mL conical tubes or flasks
-
Filter paper
-
Rotary evaporator (optional)
2. Sample Preparation:
-
Obtain dried fruiting bodies of Fomes fomentarius. If fresh, dry at 40°C until a constant weight is achieved.[7]
-
Chop or grind the fungal material into a fine powder to increase the surface area for extraction.[1]
3. Extraction Procedure:
-
Weigh a desired amount of the powdered fungal material (e.g., 1 gram).[6]
-
Add the powder to a 50 mL tube or flask.
-
Add 50 mL of 99.5% ethanol to the fungal material.[1]
-
Incubate the mixture for 24 hours at room temperature, with occasional shaking.[1]
-
After incubation, filter the mixture through filter paper to separate the ethanolic extract from the solid fungal residue.[1]
-
To obtain a dry extract, evaporate the ethanol overnight at room temperature or by using a rotary evaporator at a controlled temperature.[1]
-
Reconstitute the dry extract in a solvent mixture of acetonitrile and water (50:50, v/v).[1]
-
Filter the reconstituted extract through a 0.22 µm nylon filter before HPLC analysis.[1][6]
B. Protocol for this compound Purification using Semipreparative HPLC
This protocol outlines the purification of this compound from the crude ethanolic extract using a semipreparative High-Performance Liquid Chromatography (HPLC) system.[1][2][4]
1. Instrumentation and Columns:
-
Semipreparative HPLC system with a PDA detector
-
Hypersil Gold semipreparative HPLC column (5 µm, 150 × 10 mm) or equivalent[1]
2. Mobile Phase Preparation:
3. Chromatographic Conditions:
-
Injection Volume: 100 µL[1]
-
Flow Rate: Appropriate for the semipreparative column (to be optimized)
-
Gradient Elution:
-
Detection: PDA detector, monitoring for the characteristic UV-Vis spectrum of this compound.
4. Fraction Collection:
-
Inject the filtered ethanolic extract onto the semipreparative HPLC column.
-
Monitor the chromatogram for the peak corresponding to this compound. The peak should have a flat-top shape at high concentrations, indicating column saturation, which is desirable for preparative work.[1]
-
Collect the fractions corresponding to the this compound peak.
-
Combine the collected fractions for subsequent analysis and quantification.
C. Protocol for this compound Quantification using Quantitative NMR (qNMR)
This protocol describes the determination of the amount of high-purity this compound in the collected HPLC fractions using qNMR.
1. Materials:
-
Collected this compound fractions
-
Toluene (as internal standard)[1]
-
Methanol-d4 (as NMR solvent)[1]
-
NMR spectrometer
2. Sample Preparation:
-
Evaporate the solvent from the collected HPLC fractions to obtain pure this compound.
-
Accurately weigh a known amount of the isolated this compound.
-
Accurately weigh a known amount of toluene (internal standard).
-
Dissolve both the this compound and toluene in methanol-d4.
3. NMR Analysis:
-
Acquire the ¹H NMR spectrum of the sample.
-
Integrate the signal corresponding to a specific proton of this compound (e.g., 4.28–4.36 ppm).[1]
-
Integrate the signal corresponding to the methyl protons of toluene (internal standard, e.g., 2.29–2.35 ppm).[1]
-
Calculate the amount of this compound based on the integral values, the number of protons for each signal, and the known amount of the internal standard.
III. Mandatory Visualizations
A. Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification from Fomes fomentarius.
B. Signaling Pathway of this compound in Macrophages
References
- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material | Semantic Scholar [semanticscholar.org]
- 3. Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of this compound in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unleashing the Biological Potential of Fomes fomentarius via Dry and Wet Milling - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Fomentariol Using Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-diabetic and anti-inflammatory effects.[1][2] Accurate and precise quantification of this compound is crucial for pharmacological studies, quality control of natural product extracts, and the development of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers a powerful and direct method for the determination of this compound concentration. This document provides detailed application notes and protocols for the quantitative analysis of this compound using ¹H-NMR.
Principle of Quantitative NMR (qNMR)
Quantitative ¹H-NMR relies on the principle that the integrated area of a specific proton signal in an NMR spectrum is directly proportional to the number of protons giving rise to that signal and, consequently, to the molar concentration of the analyte in the sample. By comparing the integral of a well-resolved this compound signal to that of a known amount of an internal standard, the absolute quantity of this compound can be determined with high accuracy and precision, without the need for a this compound-specific calibration curve.
Experimental Protocols
Isolation and Purification of this compound
Prior to quantitative analysis, this compound must be isolated and purified from its natural source, typically Fomes fomentarius. A simplified and efficient method involves a single-step ethanolic extraction followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[2]
Protocol for this compound Isolation:
-
Extraction:
-
Grind dried Fomes fomentarius fruiting bodies into a fine powder.
-
Macerate the powder in 99.5% ethanol at room temperature for 24 hours.
-
Filter the extract to remove solid fungal material.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain a dry extract.
-
-
Semi-preparative HPLC Purification:
-
Dissolve the dry extract in a suitable solvent (e.g., acetonitrile:water 50:50, v/v).
-
Purify the this compound from the extract using a reversed-phase semi-preparative HPLC system. A gradient elution with a mobile phase consisting of acetonitrile and 0.1% formic acid in water is effective.[2]
-
Collect the fractions containing this compound, identified by its characteristic retention time and UV absorbance.
-
Evaporate the solvent from the collected fractions to yield purified this compound.
-
Quantitative NMR (qNMR) Analysis
Materials and Reagents:
-
Purified this compound
-
Deuterated methanol (Methanol-d₄, 99.9% D)
-
Internal Standard: Toluene (high purity, ≥99.5%)
-
NMR tubes (5 mm, high precision)
-
Calibrated analytical balance
Instrumentation:
-
400 MHz NMR Spectrometer (e.g., Bruker Avance III 400 or equivalent)
Sample Preparation Protocol:
-
Accurately weigh a precise amount of the purified, dry this compound (e.g., 1-5 mg) into a clean vial.
-
Accurately weigh a precise amount of the internal standard, toluene (e.g., 1-2 mg), and add it to the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of methanol-d₄.
-
Vortex the vial until both the this compound and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition Protocol:
The following are recommended starting parameters for a 400 MHz NMR spectrometer. It is crucial to optimize these parameters, particularly the relaxation delay (D1), for the specific instrument and sample being analyzed.
| Parameter | Recommended Value/Setting | Rationale |
| Pulse Program | zg30 | A standard 30° pulse sequence is recommended to ensure full relaxation between scans. |
| Spectrometer Frequency | 400 MHz for ¹H | Standard for high-resolution NMR. |
| Solvent | Methanol-d₄ | This compound is polar and soluble in methanol. |
| Temperature | 298 K (25 °C) | For consistency and to match reference data. |
| Spectral Width (SW) | ~12 ppm | To encompass all relevant proton signals. |
| Number of Scans (NS) | 16 - 64 (or more) | To achieve an adequate signal-to-noise ratio (S/N > 250:1 for accurate integration). |
| Relaxation Delay (D1) | 15 - 30 seconds | Crucial for quantification. Should be at least 5-7 times the longest T₁ of the signals of interest (both this compound and internal standard). An inversion-recovery experiment should be performed to determine the T₁ values accurately. |
| Acquisition Time (AQ) | ~3-4 seconds | To ensure good digital resolution. |
Data Processing and Quantification:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Integrate the well-resolved signal of this compound at approximately 4.35 ppm.[2]
-
Integrate the signal of the internal standard, toluene, at approximately 2.34 ppm (methyl protons).
-
Calculate the concentration of this compound using the following formula:
Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MIS / Mthis compound) * (mIS / mthis compound) * PIS
Where:
-
Cthis compound = Concentration of this compound
-
Ithis compound = Integral of the this compound signal
-
Nthis compound = Number of protons for the integrated this compound signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons for the integrated internal standard signal (3 for the methyl group of toluene)
-
Mthis compound = Molar mass of this compound (332.29 g/mol )
-
MIS = Molar mass of the internal standard (92.14 g/mol for toluene)
-
mthis compound = Mass of this compound
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard
-
Data Presentation
The quantitative results should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Quantitative Analysis of this compound using ¹H-NMR
| Sample ID | Mass of this compound (mg) | Mass of Toluene (IS) (mg) | Integral of this compound (at 4.35 ppm) | Integral of Toluene (at 2.34 ppm) | Calculated Amount of this compound (mg) | Purity (%) |
| Fom-001 | 1.50 | 1.25 | [Integral Value] | [Integral Value] | [Calculated Value] | [Calculated Value] |
| Fom-002 | 1.55 | 1.23 | [Integral Value] | [Integral Value] | [Calculated Value] | [Calculated Value] |
| Fom-003 | 1.48 | 1.26 | [Integral Value] | [Integral Value] | [Calculated Value] | [Calculated Value] |
Visualizations
Experimental Workflow
The overall workflow for the quantitative analysis of this compound can be visualized as follows:
Caption: Workflow for the quantitative analysis of this compound.
Signaling Pathway
This compound has been shown to exhibit anti-inflammatory effects by suppressing the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] The following diagram illustrates the simplified JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: this compound's inhibition of the STAT3 signaling pathway.
Conclusion
Quantitative NMR is a robust and reliable method for the determination of this compound in purified samples. The protocols outlined in this document provide a comprehensive guide for researchers to accurately quantify this promising natural product. Adherence to optimized experimental parameters, particularly a sufficiently long relaxation delay, is critical for obtaining high-quality, reproducible results. The provided visualizations of the experimental workflow and the targeted signaling pathway offer a clear conceptual framework for the application of qNMR in the study of this compound.
References
Application Note: Isolation of Fomentariol Using Semipreparative HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fomentariol, a natural compound found in the Fomes fomentarius mushroom, has demonstrated significant potential as an antidiabetic agent.[1][2][3] This application note provides a detailed protocol for the efficient isolation and purification of this compound from a crude ethanolic extract of F. fomentarius using a semipreparative High-Performance Liquid Chromatography (HPLC) method. The described methodology facilitates the acquisition of high-purity this compound suitable for further pharmacological studies.
Introduction
This compound is a bioactive compound that has garnered interest for its therapeutic potential, particularly its antidiabetic properties.[1][3][4] It has been shown to inhibit key enzymes in carbohydrate metabolism, such as alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4).[5][6] Additionally, this compound exhibits anti-inflammatory and antioxidant activities.[1][2] To enable detailed investigation of its biological mechanisms and potential as a drug candidate, a robust and efficient method for its isolation is crucial. Traditional methods often involve complex, multi-step extractions.[1][2] This protocol details a simplified single-step ethanol extraction followed by a gradient reversed-phase semipreparative HPLC method for the successful isolation of this compound.[1][2][3]
Experimental Protocols
Extraction of this compound from Fomes fomentarius
This protocol describes a rapid, single-step extraction process to obtain a this compound-rich crude extract.
Materials:
-
Dried and powdered Fomes fomentarius mushroom.
-
Ethanol (Analytical Grade).
-
Shaker or sonicator.
-
Filter paper.
-
Rotary evaporator.
Procedure:
-
Macerate the dried, powdered fungal material in ethanol at a 1:10 (w/v) ratio.
-
Agitate the mixture for 24 hours at room temperature using a mechanical shaker or sonicate for 1 hour.
-
Filter the mixture through filter paper to separate the ethanolic extract from the solid fungal biomass.
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
-
Store the crude extract at 4°C until further purification.
Semipreparative HPLC Purification of this compound
The following protocol was developed for the isolation of this compound from the crude ethanolic extract.[1]
Instrumentation and Conditions:
-
HPLC System: Dionex Ultimate 3000 or equivalent system equipped with a Photodiode Array (PDA) detector.[1]
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase composition to a final concentration suitable for injection (e.g., 50-100 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the semipreparative column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject 100 µL of the filtered sample solution onto the column.[1]
-
Run the gradient HPLC method as detailed in Table 1.
-
Monitor the chromatogram at the detection wavelength. This compound is expected to elute between 9.3 and 10.0 minutes under these conditions.[1]
-
Collect the fraction corresponding to the this compound peak. A flat-top peak shape may be observed, indicating desired column saturation for preparative purposes.[1]
-
Pool the collected fractions from multiple runs.
-
Evaporate the solvent (acetonitrile) from the pooled fractions, and lyophilize the remaining aqueous solution to obtain pure this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).[1]
Data Presentation
The quantitative parameters for the semipreparative HPLC method and the expected results are summarized below.
Table 1: Semipreparative HPLC Method Parameters for this compound Isolation
| Parameter | Value |
|---|---|
| Column | Hypersil Gold (150 x 10 mm, 5 µm)[1] |
| Mobile Phase A | Acetonitrile[1] |
| Mobile Phase B | 0.1% Formic Acid in Water[1] |
| Gradient | A gradient composition of acetonitrile and 0.1% formic acid in water was used.[1] |
| Total Run Time | 15 minutes[1][3] |
| Injection Volume | 100 µL[1] |
| Detector | PDA[1] |
Table 2: this compound Isolation Results
| Parameter | Result | Source |
|---|---|---|
| Retention Time | 9.3 - 10.0 min | [1] |
| Yield | 6.5 mg (from the study) | [1][3] |
| Purity Analysis | High-purity, confirmed by qNMR |[1][3] |
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the isolation of this compound.
Diagram 2: Antidiabetic Mechanism of this compound
Caption: Inhibition of key enzymes by this compound.
References
- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material | Semantic Scholar [semanticscholar.org]
- 3. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Fomentariol: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius. Detailed protocols for various cell-based assays are outlined to enable researchers to investigate its therapeutic potential.
Biological Activities of this compound
This compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and cytotoxic effects. These properties make it a compound of interest for further investigation in drug discovery and development.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's activity from various cell-based assays.
Table 1: Anti-Diabetic Activity of this compound
| Assay | Target Enzyme | IC50 (µM) | Positive Control | Positive Control IC50 |
| Alpha-glucosidase Inhibition Assay | Alpha-glucosidase | 1.3[1] | Acarbose | 0.5 µM[1] |
| DPP-4 Inhibition Assay | Dipeptidyl peptidase-4 | 2.4[1] | Sitagliptin | 18 nM[1] |
Table 2: Cytotoxic Activity of this compound (from Fomes fomentarius extracts)
| Cell Line | Assay | Extract/Fraction | IC50 (µg/mL) | Incubation Time |
| SW742 (Colon Adenocarcinoma) | MTT Assay | Ethyl acetate fraction | 61.1 | 24 hours |
| SW742 (Colon Adenocarcinoma) | MTT Assay | Chloroform fraction | 158.8 | 24 hours |
| SW742 (Colon Adenocarcinoma) | MTT Assay | Aqueous fraction | 289.8 | 24 hours |
Experimental Protocols
Detailed methodologies for key cell-based assays to evaluate this compound's activity are provided below.
Cytotoxicity Assay
3.1.1. MTT Assay Protocol
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., SW742)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Anti-inflammatory Assays
3.2.1. Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.
Workflow for Nitric Oxide Assay
References
Application Notes and Protocols for In Vivo Efficacy Testing of Fomentariol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has demonstrated promising therapeutic potential in preclinical in vitro studies. Evidence suggests its involvement in key biological pathways related to inflammation and metabolic diseases. Specifically, this compound has been shown to exhibit anti-inflammatory activity by suppressing the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Furthermore, it has displayed anti-diabetic effects through the inhibition of α-glucosidase and dipeptidyl peptidase-4 (DPP-4), crucial enzymes in carbohydrate metabolism.[1][2][3]
These application notes provide detailed protocols for in vivo models designed to evaluate the efficacy of this compound in living organisms. The following sections outline experimental procedures for assessing its anti-inflammatory and anti-diabetic properties, along with methodologies for data collection and analysis.
I. Anti-Inflammatory Efficacy of this compound
Based on its in vitro inhibition of STAT3, a key mediator of inflammation, the following in vivo models are proposed to assess the anti-inflammatory potential of this compound.
A. Carrageenan-Induced Paw Edema Model
This widely used model is a hallmark for screening acute anti-inflammatory activity.[4][5][6][7][8]
Experimental Protocol:
-
Animal Selection: Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 150-200g for rats, 20-25g for mice) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
This compound-Treated Groups: Receive this compound at different doses (e.g., 10, 25, 50 mg/kg) orally.
-
Positive Control: Receives a standard anti-inflammatory drug like Indomethacin or Diclofenac sodium (e.g., 10 mg/kg) orally.
-
-
Procedure:
-
The initial paw volume of the right hind paw of each animal is measured using a plethysmometer.
-
The respective treatments (vehicle, this compound, or positive control) are administered orally.
-
After 60 minutes, 0.1 ml of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[4][7]
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.[4]
-
-
Endpoint Analysis:
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis (e.g., cytokine levels, histological examination).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (ml) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.1 |
| This compound | 25 | 0.45 ± 0.03 | 47.1 |
| This compound | 50 | 0.31 ± 0.02 | 63.5 |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to evaluate the effect of this compound on systemic inflammation and cytokine production.[9][10][11][12][13]
Experimental Protocol:
-
Animal Selection: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Grouping: Animals are divided into groups (n=6-8 per group) similar to the carrageenan model.
-
Procedure:
-
Animals are pre-treated with vehicle, this compound (e.g., 10, 25, 50 mg/kg, orally), or a positive control (e.g., Dexamethasone, 1 mg/kg, intraperitoneally) 1 hour before LPS administration.
-
LPS (from E. coli, serotype O111:B4) is injected intraperitoneally at a dose of 1-5 mg/kg.[13]
-
Animals are monitored for signs of sickness behavior.
-
-
Endpoint Analysis:
-
At 2, 6, and 24 hours post-LPS injection, blood is collected via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Tissues such as the liver and lungs can be harvested for histological examination and measurement of inflammatory markers.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/ml) at 2h | Serum IL-6 (pg/ml) at 6h |
| Vehicle Control + Saline | - | 50 ± 10 | 80 ± 15 |
| Vehicle Control + LPS | - | 1200 ± 150 | 2500 ± 300 |
| This compound + LPS | 25 | 750 ± 100 | 1400 ± 200 |
| This compound + LPS | 50 | 400 ± 80 | 800 ± 150 |
| Dexamethasone + LPS | 1 | 200 ± 50 | 300 ± 70 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. Anti-Diabetic Efficacy of this compound
Given the in vitro evidence of this compound's inhibitory effects on α-glucosidase and DPP-4, the following model is proposed to assess its anti-diabetic potential.[1]
A. Streptozotocin (STZ)-Induced Diabetic Model
This is a widely accepted model for inducing type 1-like diabetes in rodents.[1][14][15][16][17]
Experimental Protocol:
-
Animal Selection: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g) are used.
-
Induction of Diabetes:
-
Animals are fasted overnight.
-
A single intraperitoneal injection of STZ (dissolved in cold 0.1 M citrate buffer, pH 4.5) is administered at a dose of 50-65 mg/kg for rats or a multi-low dose of 40-50 mg/kg for 5 consecutive days for mice.[15][17]
-
Diabetes is confirmed 72 hours after STZ injection by measuring fasting blood glucose levels. Animals with blood glucose levels above 250 mg/dl are considered diabetic and included in the study.
-
-
Grouping: Diabetic animals are randomly divided into the following groups (n=6-8 per group):
-
Diabetic Control: Receives the vehicle.
-
This compound-Treated Groups: Receive this compound at different doses (e.g., 25, 50, 100 mg/kg) orally, once daily for 4-8 weeks.
-
Positive Control: Receives a standard anti-diabetic drug like Glibenclamide (e.g., 5 mg/kg) or a DPP-4 inhibitor like Sitagliptin (e.g., 10 mg/kg) orally.
-
Normal Control: Non-diabetic animals receiving only the vehicle.
-
-
Endpoint Analysis:
-
Fasting Blood Glucose: Measured weekly from tail vein blood using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, a glucose load (2 g/kg) is administered orally, and blood glucose is measured at 0, 30, 60, 90, and 120 minutes.
-
HbA1c: Measured at the end of the study from whole blood.
-
Serum Insulin and DPP-4 Activity: Measured from serum collected at the end of the study using ELISA kits.
-
Pancreatic Histology: Pancreas is collected for histological examination of islet integrity and beta-cell mass.
-
Data Presentation:
Table 1: Effect of this compound on Fasting Blood Glucose (mg/dl)
| Treatment Group | Dose (mg/kg) | Week 0 | Week 4 | Week 8 |
| Normal Control | - | 95 ± 5 | 98 ± 6 | 96 ± 5 |
| Diabetic Control | - | 350 ± 25 | 410 ± 30 | 450 ± 35 |
| This compound | 50 | 345 ± 28 | 280 ± 20 | 210 ± 18 |
| This compound | 100 | 355 ± 30 | 220 ± 15 | 150 ± 12 |
| Sitagliptin | 10 | 340 ± 25 | 180 ± 12 | 130 ± 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Effect of this compound on OGTT (AUC0-120 min)
| Treatment Group | Dose (mg/kg) | AUC (mg/dl·min) |
| Normal Control | - | 15000 ± 1200 |
| Diabetic Control | - | 55000 ± 4500 |
| This compound | 50 | 42000 ± 3800 |
| This compound | 100 | 31000 ± 2900 |
| Sitagliptin | 10 | 25000 ± 2200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
III. Signaling Pathways and Experimental Workflows
A. Putative Signaling Pathway of this compound in Inflammation
Caption: Putative anti-inflammatory mechanism of this compound via STAT3 inhibition.
B. Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for assessing anti-inflammatory efficacy of this compound.
C. Putative Signaling Pathway of this compound in Diabetes
References
- 1. Streptozotocin-Induced Diabetic Animal Model [bio-protocol.org]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. diacomp.org [diacomp.org]
- 16. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Fomentariol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of Fomentariol, a bioactive compound isolated from the medicinal mushroom Fomes fomentarius. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways are included to facilitate research and development efforts.
Chromatographic Analysis: HPLC and UPLC-HRMS
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) are essential for the separation, identification, and quantification of this compound.
Application Note:
Reverse-phase chromatography is the method of choice for this compound analysis, utilizing its moderate polarity. UPLC-HRMS provides a rapid and sensitive method for identification by confirming the exact mass and elemental composition. Semi-preparative HPLC is employed for the isolation and purification of this compound for further studies.
Experimental Protocols:
Protocol 1: UPLC-HRMS for this compound Identification [1][2]
-
Instrumentation: Waters Acquity UPLC system coupled to a Q-TOF Premier mass spectrometer with an ESI interface.[1][2]
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Formic acid in water
-
-
Gradient: A gradient is run to separate the compound of interest.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Centroid mode.
-
Protocol 2: Semi-Preparative HPLC for this compound Isolation [1][2]
-
Instrumentation: Dionex Ultimate 3000 HPLC system with a PDA detector.[1]
-
Column: Hypersil Gold C18 (5 µm, 150 × 10 mm i.d.).[1]
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Formic acid in water
-
-
Gradient: A gradient starting with 5% A, increasing to 95% A over 13 minutes, and then returning to initial conditions.[2]
-
Flow Rate: 2 mL/min.[2]
-
Detection: UV-Vis at 326 nm.[2]
-
Injection Volume: 100 µL.[2]
-
Fraction Collection: Fractions containing the this compound peak are collected for further analysis.
Data Presentation:
Table 1: Chromatographic and Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| UPLC Retention Time | 3.13 min | [1] |
| [M-H]⁻ ion (m/z) | 331.0820 | [1] |
| Molecular Formula | C17H14O7 | [1] |
| Theoretical Mass | 332.0896 Da | [1] |
Experimental Workflow:
Caption: Workflow for this compound extraction and analysis.
Spectroscopic Analysis: qNMR and FT-IR
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for the structural elucidation and quantification of this compound.
Application Note:
Quantitative ¹H NMR (qNMR) is a precise method for determining the purity and amount of isolated this compound using an internal standard. FT-IR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for identification.
Experimental Protocols:
Protocol 3: Quantitative ¹H NMR (qNMR) of this compound [1][2]
-
Instrumentation: Bruker Ascend 400 (400 MHz) spectrometer.[1]
-
Solvent: Methanol-d4.[1]
-
Procedure:
-
Accurately weigh the isolated this compound and the internal standard.
-
Dissolve the mixture in a known volume of Methanol-d4.
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to this compound (e.g., 4.28–4.36 ppm) and the internal standard (e.g., toluene at 2.29–2.35 ppm).[1][2]
-
Calculate the amount of this compound based on the integral ratios and the known amount of the internal standard.
-
Protocol 4: FT-IR Spectroscopy of this compound
-
Instrumentation: FT-IR spectrometer with a DTGS detector.
-
Sample Preparation: Mix a small amount of purified this compound with KBr powder and press into a thin pellet.
-
Data Acquisition:
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 64 scans.
-
-
Data Processing: Baseline correction and normalization of the resulting spectrum.
Data Presentation:
Table 2: Quantitative ¹H NMR Data for this compound
| Parameter | Value | Reference |
| This compound Signal Integration Region | 4.28–4.36 ppm | [1][2] |
| Internal Standard (Toluene) Signal | 2.29–2.35 ppm | [1][2] |
| Calculated Amount (Example) | 6.5 mg | [3] |
Biological Activity and Signaling Pathways
This compound exhibits significant anti-diabetic and anti-inflammatory properties by modulating key signaling pathways.
Application Note:
This compound acts as an inhibitor of α-glucosidase and dipeptidyl peptidase-4 (DPP-4), two key enzymes in glucose metabolism.[1] Its anti-inflammatory effects are mediated through the downregulation of the STAT3 and ERK signaling pathways.[1][4]
Signaling Pathway Diagrams:
1. This compound Inhibition of α-Glucosidase and DPP-4
Caption: this compound's dual inhibition of α-glucosidase and DPP-4.
2. This compound's Anti-Inflammatory Mechanism via STAT3 and ERK Pathways
Caption: this compound's modulation of STAT3 and ERK pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of this compound in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Resolution Mass Spectrometry of Fomentariol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomentariol, a natural benzotropolone derivative isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest within the scientific community.[1] This interest stems from its promising pharmacological activities, including anti-diabetic, antioxidant, and anti-inflammatory properties.[1][2] As a potential therapeutic agent, detailed structural characterization and sensitive quantification are paramount. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical tool for the unambiguous identification and in-depth structural elucidation of this compound in complex biological matrices.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight (UPLC-QTOF) Mass Spectrometry.
Chemical and Biological Profile of this compound
This compound's biological efficacy is linked to its ability to modulate key signaling pathways. Its anti-inflammatory effects are attributed to the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and downregulation of the Extracellular signal-regulated kinase (ERK) signaling pathway.[2][3] Furthermore, its potential as an anti-diabetic agent is demonstrated by its inhibitory action on α-glucosidase and Dipeptidyl peptidase-4 (DPP-4), enzymes crucial in carbohydrate metabolism.[3]
High-Resolution Mass Spectrometry Analysis of this compound
HRMS analysis of this compound provides high-accuracy mass measurements, enabling the determination of its elemental composition and aiding in its structural confirmation. The following table summarizes the key mass spectrometric data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₆ | [1] |
| Theoretical Mass | 332.0896 Da | [1] |
| Ionization Mode | Negative Electrospray Ionization (ESI) | [1] |
| Observed Ion | [M-H]⁻ | [1] |
| Observed m/z | 331.0820 | [1] |
Fragmentation Analysis of this compound
Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the characteristic fragmentation pattern of the parent ion. The product ion spectrum of this compound, obtained at a collision energy of 15 V, reveals key structural fragments.
| Precursor Ion (m/z) | Collision Energy (V) | Product Ions (m/z) |
| 331.0820 | 15 | Further research is needed to identify specific product ions. The product ion spectrum has been generated and is available in the cited literature.[1] |
Experimental Protocols
A detailed, step-by-step methodology for the extraction and HRMS analysis of this compound is provided below. This protocol is adapted from established methods for the analysis of this compound and other fungal metabolites.
Sample Preparation: Ethanolic Extraction of this compound
This protocol describes a rapid, single-step extraction of this compound from fungal material.[1]
Materials:
-
Fruiting bodies of Fomes fomentarius
-
Ethanol (analytical grade)
-
Filter paper
-
0.22 µm nylon syringe filter
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Obtain and dry the fruiting bodies of Fomes fomentarius.
-
Grind the dried fungal material into a fine powder.
-
Accurately weigh a portion of the powdered material.
-
Suspend the powder in ethanol in a suitable flask.
-
Incubate the mixture for 24 hours at room temperature with occasional shaking.
-
Filter the extract through filter paper to remove solid debris.
-
Evaporate the ethanol from the filtrate under reduced pressure or in a fume hood to obtain the crude extract.
-
Reconstitute the dried extract in an appropriate volume of acetonitrile/water (50:50, v/v).
-
Filter the reconstituted solution through a 0.22 µm nylon syringe filter prior to UPLC-HRMS analysis.
UPLC-QTOF-MS Analysis Protocol
This protocol outlines the instrumental parameters for the analysis of this compound.
Instrumentation:
-
UPLC system coupled to a QTOF mass spectrometer.
UPLC Conditions:
| Parameter | Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of this compound |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
QTOF-MS Conditions:
| Parameter | Setting |
| Ionization Mode | Negative ESI |
| Capillary Voltage | 2.5 - 3.5 kV |
| Sampling Cone | 20 - 40 V |
| Source Temperature | 100 - 120 °C |
| Desolvation Temp. | 350 - 450 °C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
| Acquisition Range | m/z 50 - 1000 |
| MS/MS Collision Energy | 15 V (for fragmentation analysis) |
Data Processing and Analysis
-
Acquire data using the instrument's software.
-
Process the raw data to identify the peak corresponding to this compound based on its retention time and accurate mass.
-
Extract the accurate mass of the [M-H]⁻ ion and compare it to the theoretical mass to confirm the elemental composition.
-
Analyze the MS/MS data to identify characteristic fragment ions, further confirming the structure of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
This compound's Inhibition of the STAT3 Signaling Pathway
References
- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of this compound in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes & Protocols: Developing a Standardized Fomes fomentarius Extract
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the extraction, standardization, and biological evaluation of extracts from Fomes fomentarius, a medicinal mushroom with a rich history of use in traditional medicine.[1][2][3] The protocols outlined below are intended to guide researchers in producing a well-characterized and reproducible extract for further investigation and drug development.
Introduction to Fomes fomentarius and the Need for Standardization
Fomes fomentarius, commonly known as the tinder fungus, has been recognized for its diverse therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][4][5][6] These biological effects are attributed to a complex mixture of bioactive compounds, including polysaccharides (β-glucans), polyphenols, and triterpenoids.[1][7] A notable bioactive constituent is fomentariol, which has demonstrated potential antidiabetic effects.[8]
To ensure the reliability and comparability of research findings and to advance the therapeutic potential of Fomes fomentarius, the development of a standardized extract is crucial. Standardization involves the implementation of consistent manufacturing processes and the establishment of quality control parameters to guarantee the identity, purity, potency, and consistency of the extract.[9] This document provides detailed protocols for extraction, phytochemical analysis, and biological activity assessment to support the development of a standardized Fomes fomentarius extract.
Extraction Protocols for Fomes fomentarius
The choice of extraction solvent significantly influences the phytochemical profile and biological activity of the resulting extract.[1][10][11] Below are protocols for preparing hot water, ethanol, and methanol extracts.
2.1. General Preparation of Fungal Material
-
Obtain dried fruiting bodies of Fomes fomentarius.
-
Clean the material to remove any debris.
-
Grind the dried fruiting bodies into a fine powder using a laboratory mill.
-
Store the powder in an airtight container, protected from light and moisture, until extraction.
2.2. Protocol for Hot Water Extraction
-
Weigh 10 g of powdered Fomes fomentarius.
-
Add 200 mL of distilled water (1:20 solid-to-solvent ratio).
-
Heat the mixture to 80-90°C and maintain for 2 hours with continuous stirring.
-
Cool the mixture to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
Store the extract at -20°C.
2.3. Protocol for Ethanol Extraction
-
Weigh 10 g of powdered Fomes fomentarius.
-
Add 200 mL of 70% ethanol (1:20 solid-to-solvent ratio).[12]
-
Macerate at room temperature for 24 hours with occasional shaking.[8]
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.
-
Dry the concentrated extract completely.
-
Store the extract at -20°C.
2.4. Protocol for Methanol Extraction
-
Weigh 10 g of powdered Fomes fomentarius.
-
Add 200 mL of methanol (1:20 solid-to-solvent ratio).
-
Macerate at room temperature for 24 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent using a rotary evaporator.
-
Ensure complete removal of methanol.
-
Store the extract at -20°C.
Phytochemical Analysis and Standardization
A standardized extract should have a defined phytochemical profile. The following methods are recommended for the analysis and quality control of the Fomes fomentarius extract.
3.1. Determination of Total Phenolic Content (TPC)
The Folin-Ciocalteu method is a standard assay for quantifying total phenolic compounds.[12][13][14]
-
Prepare a stock solution of the extract in a suitable solvent (e.g., 70% ethanol).
-
Mix 100 µL of the extract solution with 2 mL of 2% sodium carbonate (Na₂CO₃) solution.
-
After 3 minutes, add 100 µL of 50% Folin-Ciocalteu reagent.[12]
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 750-760 nm using a spectrophotometer.[12][13]
-
Use gallic acid as a standard to construct a calibration curve.
-
Express the TPC as gallic acid equivalents (GAE) per gram of extract.
3.2. Quantification of Polysaccharides
The anthrone method can be used for the quantification of total polysaccharides.[9]
-
Prepare a stock solution of the extract in water.
-
To 1 mL of the extract solution, add 4 mL of anthrone reagent (0.2% anthrone in concentrated sulfuric acid).
-
Heat the mixture in a boiling water bath for 10 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 620 nm.
-
Use glucose as a standard to create a calibration curve.
-
Express the total polysaccharide content as glucose equivalents per gram of extract.
3.3. High-Performance Liquid Chromatography (HPLC) Fingerprinting
HPLC analysis provides a chromatographic fingerprint of the extract, allowing for the identification and quantification of specific marker compounds like this compound.
-
Prepare the extract sample by dissolving it in a suitable solvent and filtering it through a 0.22 µm syringe filter.[8]
-
Use a C18 column for separation.
-
A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is often effective.[8]
-
Use a UV detector to monitor the elution profile.
-
Identify and quantify marker compounds by comparing retention times and peak areas with those of authentic standards.
Biological Activity Assays
The following protocols are for assessing the key biological activities of the standardized Fomes fomentarius extract.
4.1. Antioxidant Activity
4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][15]
-
Prepare different concentrations of the extract in methanol.
-
Add 10 µL of each extract concentration to 190 µL of a methanolic DPPH solution (e.g., 90 µM).[1]
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 515 nm.[1]
-
Calculate the percentage of scavenging activity and determine the IC50 value.
4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [1][15]
-
Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate and keeping the mixture in the dark for 16 hours.[1][15]
-
Dilute the ABTS solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Add 10 µL of the extract at various concentrations to 290 µL of the diluted ABTS solution.[1]
-
Incubate for 5 minutes at room temperature.[1]
-
Measure the absorbance at 734 nm.[1]
-
Calculate the percentage of inhibition and the IC50 value.
4.1.3. Ferric Reducing Antioxidant Power (FRAP) Assay [1][15]
-
The FRAP assay measures the ability of the extract to reduce Fe³⁺ to Fe²⁺.[15]
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Add a small volume of the extract to the FRAP reagent.
-
Incubate at 37°C.
-
Measure the absorbance at 593 nm.
-
Use a standard, such as Trolox, to create a calibration curve.
4.2. Anti-inflammatory Activity
This protocol uses RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the Fomes fomentarius extract for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant to measure inflammatory mediators.
-
Nitric Oxide (NO) Production: Measure NO levels using the Griess reagent.
-
Cytokine Measurement (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[4][16]
4.3. Anticancer Activity (Cytotoxicity)
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay [5][16][17]
-
Seed cancer cells (e.g., MDA-MB-231, MCF-7, A549) in a 96-well plate and allow them to attach.[5][18]
-
Treat the cells with different concentrations of the extract for 24, 48, and 72 hours.[5][17]
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength between 540 and 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Antioxidant Activity of Fomes fomentarius Extracts (IC50 values)
| Extract Type | DPPH (µg/mL) | ABTS (µg/mL) | FRAP (Trolox Equivalents µmol/g) | Reference |
| Ethyl Acetate Fraction | 515.6 ± 100.5 | 229.7 ± 9.6 | - | [10][11] |
| Ethanol Fraction | 751.2 ± 19.3 | 423.3 ± 0.66 | - | [10][11] |
| Dry Milled Suspension | 200-400 | 400 | <200 (% w/v) | [15] |
| Wet Milled Suspension | 400 | 50 | 400 (% w/v) | [15] |
Table 2: Anti-inflammatory Effects of Fomes fomentarius Extracts
| Extract/Compound | Cell Line | Inflammatory Mediator | Inhibition (%) / IC50 | Reference |
| Methanol Extract | RAW 264.7 | NO, PGE2, TNF-α | Dose-dependent inhibition | [6] |
| This compound | RAW 264.7 | NO, IL-1β, IL-6 | Dose-dependent inhibition | [16] |
| FF-8 (Methyl 9-oxo-(10E,12E)-octadecadienoate) | RAW 264.7 | NO, PGE2, TNF-α, IL-6 | Dose-dependent inhibition | [4] |
Table 3: Cytotoxic Activity of Fomes fomentarius Ethanol Extract on Cancer Cell Lines (Cell Viability % at 100 µg/mL after 72h)
| Cell Line | Cell Viability (%) | Reference |
| MDA-MB-231 (Breast) | ~38% | [5] |
| MCF-7 (Breast) | - | [5][18] |
| A549 (Lung) | - | [5][18] |
| H460 (Lung) | - | [5] |
| DU145 (Prostate) | - | [5][18] |
| PC-3 (Prostate) | - | [5][18] |
Visualization of Pathways and Workflows
Experimental Workflow for Standardization
Caption: Workflow for the preparation and standardization of Fomes fomentarius extract.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of NF-κB and STAT3 pathways by Fomes fomentarius extract.
Anticancer Signaling Pathway (PI3K/AKT)
Caption: Inhibition of the PI3K/AKT signaling pathway by Fomes fomentarius extract.
References
- 1. Bioactive Potential of Balkan Fomes fomentarius Strains: Novel Insights into Comparative Mycochemical Composition and Antioxidant, Anti-Acetylcholinesterase, and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Methyl 9-Oxo-(10E,12E)-octadecadienoate Isolated from Fomes fomentarius Attenuates Lipopolysaccharide-Induced Inflammatory Response by Blocking Phosphorylation of STAT3 in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory and anti-nociceptive effects of the methanol extract of Fomes fomentarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. davidpublisher.com [davidpublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. mdpi.com [mdpi.com]
- 15. Unleashing the Biological Potential of Fomes fomentarius via Dry and Wet Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fomes fomentarius Ethanol Extract Exerts Inhibition of Cell Growth and Motility Induction of Apoptosis via Targeting AKT in Human Breast Cancer MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fomentariol in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of interconnected metabolic abnormalities, including central obesity, insulin resistance, dyslipidemia, and hypertension, that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease.[1][2][3] Emerging research has identified Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, as a promising candidate for therapeutic intervention in metabolic syndrome.[4][5][6] Its multifaceted mechanism of action, targeting key pathways in glucose metabolism and inflammation, suggests its potential to address multiple components of this complex disorder.[4][5]
These application notes provide a comprehensive overview of the current understanding of this compound's effects on metabolic syndrome, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of this novel compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and Fomes fomentarius extracts.
Table 1: In Vitro Enzyme Inhibition by this compound
| Enzyme Target | This compound IC₅₀ | Positive Control | Control IC₅₀ | Source |
| α-Glucosidase | Higher activity than Acarbose | Acarbose | Not specified | [4][5] |
| DPP-4 | 2.4 μM | Sitagliptin | 18 nM | [4] |
Table 2: Effects of Water Extract of Fomes fomentarius (WEFF) in Streptozotocin-Induced Diabetic Rats
| Parameter | Diabetic Control Group | WEFF-Supplemented Group (100 mg/kg BW) | % Change vs. Control | Source |
| Serum Glucose | Increased | Lowered | Significant reduction | [7] |
| Serum Insulin | Increased | Suppressed increase | - | [7] |
| Serum Total Cholesterol | Increased | Suppressed increase | Significant reduction | [7] |
| Serum Triglycerides | Increased | Suppressed increase | Significant reduction | [7] |
| HDL Cholesterol | Decreased | Higher | Increased | [7] |
| Liver Total Cholesterol | Increased | Suppressed increase | Significant reduction | [7] |
| Liver Triglycerides | Increased | Suppressed increase | Significant reduction | [7] |
| Superoxide Dismutase Activity | Increased | Significantly lowered | Reduction | [7] |
| Catalase Activity | Increased | Significantly lowered | Reduction | [7] |
| Glutathione Peroxidase Activity | Decreased | Higher | Increased | [7] |
Signaling Pathways and Mechanisms of Action
This compound's therapeutic potential in metabolic syndrome stems from its ability to modulate several key signaling pathways.
Glucose Homeostasis Pathway
This compound directly influences glucose metabolism through the dual inhibition of α-glucosidase and Dipeptidyl peptidase-4 (DPP-4).[4][5]
-
α-Glucosidase Inhibition: By inhibiting this intestinal enzyme, this compound delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[4]
-
DPP-4 Inhibition: DPP-4 is an enzyme that degrades incretin hormones like GLP-1. By inhibiting DPP-4, this compound increases the bioavailability of incretins, which in turn enhance insulin secretion and suppress glucagon release, leading to improved glycemic control.[4]
Figure 1: this compound's dual inhibition of α-glucosidase and DPP-4 for improved glucose control.
Inflammatory Signaling Pathway
Chronic low-grade inflammation is a key contributor to insulin resistance and the progression of metabolic syndrome.[1][8][9] While direct studies on this compound are limited, extracts of Fomes fomentarius have demonstrated anti-inflammatory properties.[7] this compound has been shown to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of inflammatory responses.[5]
Figure 2: Proposed anti-inflammatory mechanism of this compound via STAT3 suppression.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in metabolic syndrome research.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against α-glucosidase.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the sample (this compound or Acarbose) or buffer (negative control) to each well.
-
Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 2: In Vivo Evaluation in a Diet-Induced Metabolic Syndrome Rodent Model
Objective: To assess the effects of this compound on the key parameters of metabolic syndrome in a relevant animal model.
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3] A high-fat, high-fructose diet is effective in inducing metabolic syndrome.[2][3]
Experimental Design:
-
Acclimatization: Acclimatize animals for one week with standard chow and water ad libitum.
-
Induction of Metabolic Syndrome: Feed the rats a high-fat, high-fructose diet for 8-12 weeks to induce metabolic syndrome. Monitor body weight and food intake weekly.
-
Grouping: Divide the animals into the following groups (n=8-10 per group):
-
Normal Control (standard diet)
-
Metabolic Syndrome Control (high-fat, high-fructose diet)
-
This compound-treated groups (e.g., 25, 50, 100 mg/kg body weight, administered orally)
-
Positive Control (e.g., Metformin)
-
-
Treatment: Administer this compound or vehicle daily for 4-8 weeks.
-
Parameter Measurement:
-
Weekly: Body weight, food and water intake.
-
Bi-weekly: Fasting blood glucose and insulin levels.
-
End of study:
-
Oral Glucose Tolerance Test (OGTT).
-
Blood pressure measurement (tail-cuff method).
-
Collection of blood samples for lipid profile analysis (total cholesterol, triglycerides, HDL-C, LDL-C).
-
Collection of adipose tissue and liver for histological analysis and gene expression studies.
-
-
Figure 3: Experimental workflow for in vivo evaluation of this compound.
Future Directions
While the initial findings are promising, further research is required to fully establish the therapeutic utility of this compound in metabolic syndrome. Key areas for future investigation include:
-
Comprehensive in vivo studies: Evaluating the long-term efficacy and safety of isolated this compound in well-established animal models of metabolic syndrome.
-
Mechanism of action: Elucidating the detailed molecular mechanisms underlying this compound's effects on lipid metabolism, insulin signaling, and inflammation.
-
Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to confirm the safety and efficacy of this compound in humans with metabolic syndrome.[4][5]
Conclusion
This compound presents a novel and promising natural compound for the management of metabolic syndrome. Its dual inhibitory action on α-glucosidase and DPP-4, coupled with its potential anti-inflammatory effects, positions it as a multi-target therapeutic agent. The provided data and protocols offer a solid foundation for researchers to further explore and validate the role of this compound in combating this global health challenge.
References
- 1. Metabolic syndrome: pathophysiology, management, and modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Syndrome: Lessons from Rodent and Drosophila Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of diet and caloric restriction in metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic syndrome; Definition, Pathogenesis, Elements, and the Effects of medicinal plants on it’s elements - PMC [pmc.ncbi.nlm.nih.gov]
Fomentariol: A Versatile Tool for Investigating Enzyme Inhibition in Metabolic and Inflammatory Pathways
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fomentariol, a natural compound isolated from the fungus Fomes fomentarius, has emerged as a valuable tool compound for in vitro studies of enzyme inhibition.[1][2] This styrylpyrone derivative exhibits inhibitory activity against key enzymes involved in carbohydrate metabolism and inflammatory signaling pathways. Its ability to modulate the activity of multiple enzymes makes it a compound of interest for researchers investigating diabetes, inflammation, and related disorders. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition studies, focusing on its effects on α-glucosidase and dipeptidyl peptidase-4 (DPP-4).
Target Enzymes and Biological Relevance
This compound has been demonstrated to inhibit the following enzymes:
-
α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides.[3] Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[4] This makes it a key target in the management of type 2 diabetes.
-
Dipeptidyl Peptidase-4 (DPP-4): Also known as CD26, DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5]
Quantitative Data Summary
The inhibitory potency of this compound against its target enzymes is summarized in the table below. This data provides a basis for designing experiments and comparing its efficacy to other known inhibitors.
| Enzyme | This compound IC50 | Standard Inhibitor | Standard Inhibitor IC50 | Reference |
| α-Glucosidase | 1.3 µM | Acarbose | 0.5 µM | [1] |
| DPP-4 | 2.4 µM | Sitagliptin | 18 nM | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by the inhibition of α-glucosidase and DPP-4, as well as a general workflow for an enzyme inhibition assay.
Experimental Protocols
The following are detailed protocols for performing α-glucosidase and DPP-4 inhibition assays using this compound as the test compound.
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is adapted from a spectrophotometric method to determine the inhibitory activity of this compound on α-glucosidase.[7][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
This compound (test inhibitor)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase (0.5 U/mL) in phosphate buffer (pH 6.8).
-
Prepare a 5 mM solution of pNPG in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in phosphate buffer to achieve final concentrations ranging from, for example, 0.1 µM to 10 µM in the assay.
-
Prepare a stock solution of acarbose for use as a positive control.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 10 µL of varying concentrations of this compound solution and 490 µL of phosphate buffer.
-
Positive Control Wells: Add 10 µL of acarbose solution at a known inhibitory concentration and 490 µL of phosphate buffer.
-
Negative Control (100% enzyme activity): Add 10 µL of the solvent used for this compound and 490 µL of phosphate buffer.
-
Blank (0% enzyme activity): Add 500 µL of phosphate buffer.
-
-
Pre-incubation:
-
Add 250 µL of 5 mM pNPG to all wells except the blank.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 250 µL of the α-glucosidase solution (0.4 U/mL) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 200 µL of 200 mM Na₂CO₃ solution to all wells.
-
-
Measurement:
-
Measure the absorbance of each well at 400 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test well.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Protocol 2: DPP-4 Inhibition Assay
This protocol describes a fluorometric method to assess the inhibitory effect of this compound on DPP-4 activity.[9]
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC (substrate)
-
This compound (test inhibitor)
-
Sitagliptin (positive control)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-4 (e.g., 1.73 mU/mL) in Tris-HCl buffer.
-
Prepare a 200 µM solution of the substrate Gly-Pro-AMC in Tris-HCl buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in Tris-HCl buffer to achieve final concentrations ranging from, for example, 0.1 µM to 10 µM in the assay.
-
Prepare a stock solution of sitagliptin for use as a positive control.
-
-
Assay Setup (in a 96-well black microplate):
-
Test Wells: Add 26 µL of varying concentrations of this compound solution.
-
Positive Control Wells: Add 26 µL of sitagliptin solution at a known inhibitory concentration.
-
Negative Control (100% enzyme activity): Add 26 µL of the solvent used for this compound.
-
Blank (Substrate only): Add 50 µL of Tris-HCl buffer.
-
-
Pre-incubation:
-
Add 24 µL of the DPP-4 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) of each well using a fluorescence microplate reader. Kinetic readings can be taken every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Calculate the percentage of DPP-4 inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 where Rate_control is the reaction rate of the negative control and Rate_sample is the reaction rate of the test well.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Conclusion
This compound serves as a potent and selective tool compound for the in vitro investigation of α-glucosidase and DPP-4, two enzymes with significant roles in metabolic regulation. The provided protocols offer a framework for researchers to utilize this compound in their studies to explore the mechanisms of enzyme inhibition and to screen for novel therapeutic agents for metabolic disorders. The dual inhibitory action of this compound presents a unique opportunity to study the synergistic effects of targeting multiple pathways involved in glucose homeostasis.
References
- 1. This compound, a Fomes fomentarius Compound, Exhibits Anti-Diabetic Effects in Fungal Material: An In Vitro Analysis [mdpi.com]
- 2. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A systematic analysis of natural α-glucosidase inhibitors from flavonoids of Radix scutellariae using ultrafiltration UPLC-TripleTOF-MS/MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Fomentariol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antioxidant capacity of Fomentariol, a bioactive compound isolated from the medicinal mushroom Fomes fomentarius. The following protocols for DPPH, ABTS, and FRAP assays are established and widely used methods for determining antioxidant activity.[1][2]
Introduction to this compound and its Antioxidant Potential
This compound is a natural compound that has garnered interest for its potential therapeutic properties, including its antioxidant effects.[3][4] Antioxidants are crucial for protecting cells from damage induced by oxidative stress, which is implicated in numerous diseases.[5] Therefore, accurately quantifying the antioxidant capacity of this compound is a critical step in its evaluation as a potential therapeutic agent. Recent studies have demonstrated that extracts of F. fomentarius possess antioxidant activities, and this compound is a key contributor to these effects.[3][6]
Experimental Protocols
This section details the step-by-step procedures for three common antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and FRAP (Ferric Reducing Antioxidant Power) Assay.
DPPH Radical Scavenging Assay
The DPPH assay is a popular and straightforward method to assess the free radical scavenging ability of a compound.[7] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant.[8] The discoloration is measured spectrophotometrically, and a lower absorbance indicates a higher radical scavenging activity.[9]
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in a dark bottle.[10]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a positive control, such as ascorbic acid or Trolox, with the same serial dilutions.[10]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution or positive control to respective wells.[8]
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[8]
-
For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the solvent and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[8] % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the this compound or positive control.
-
-
-
Data Presentation:
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
| Parameter | Value | Reference |
| DPPH Concentration | 0.1 mM | [10] |
| Wavelength | 517 nm | [8] |
| Incubation Time | 30 minutes | [10] |
| Positive Control | Ascorbic Acid or Trolox | [10] |
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[12] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that is measured spectrophotometrically.[13]
Experimental Workflow for ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[12]
-
To generate the ABTS•+, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Use Trolox as the standard for creating a calibration curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each this compound dilution or Trolox standard to the wells.[12]
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Calculation of Antioxidant Activity:
-
The percentage of inhibition of absorbance is calculated as:[12] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the reaction mixture with the this compound or Trolox.
-
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
| Parameter | Value | Reference |
| ABTS Concentration | 7 mM | [12] |
| Potassium Persulfate Concentration | 2.45 mM | [12] |
| Wavelength | 734 nm | [12] |
| Incubation Time | 6 minutes | [12] |
| Standard | Trolox | [15] |
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16] The reduction is monitored by measuring the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex at 593 nm.[17] The intensity of the blue color is proportional to the antioxidant capacity of the sample.
Experimental Workflow for FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[16]
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a stock solution of this compound and serial dilutions.
-
Prepare a standard curve using ferrous sulfate (FeSO₄) or Trolox.
-
-
Assay Procedure:
-
Incubation and Measurement:
-
Calculation of FRAP Value:
-
The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.
-
| Parameter | Value | Reference |
| Acetate Buffer | 300 mM, pH 3.6 | [16] |
| TPTZ Solution | 10 mM in 40 mM HCl | [16] |
| FeCl₃ Solution | 20 mM | [16] |
| Wavelength | 593 nm | [16] |
| Incubation Temperature | 37°C | [19] |
| Incubation Time | 30 minutes | [16] |
| Standard | FeSO₄ or Trolox | [16] |
Potential Antioxidant Signaling Pathway of this compound
Antioxidants can exert their effects through various cellular signaling pathways. A key pathway in the cellular antioxidant response is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or antioxidants like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Nrf2-Keap1 Signaling Pathway
Caption: Proposed antioxidant signaling pathway for this compound via Nrf2 activation.
References
- 1. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. atzlabs.com [atzlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. mdpi.com [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assaygenie.com [assaygenie.com]
- 19. 4.5.2. Ferric Reducing Antioxidant Potential Assay (FRAP) [bio-protocol.org]
Application Notes and Protocols for the Isolation of Fomentariol
Introduction
Fomentariol is a naturally occurring benzotropolone derivative found in the medicinal mushroom Fomes fomentarius. It has garnered significant interest within the scientific and drug development communities due to its potential therapeutic properties, including anti-inflammatory and anti-diabetic effects.[1][2] Current research indicates that this compound modulates inflammatory responses, in part by downregulating the extracellular signal-regulated kinase (ERK) signaling pathway. As a commercially available standard is not readily accessible and its chemical synthesis is considered challenging, the primary method for obtaining this compound for research purposes is through isolation from its natural source.[3]
These application notes provide a detailed protocol for the extraction and purification of this compound from Fomes fomentarius fungal material. The methodology is based on a simplified single-step ethanol extraction followed by semi-preparative High-Performance Liquid Chromatography (HPLC) for purification.[1][2][3]
Target Audience: These protocols are intended for researchers, scientists, and professionals in the field of drug development who are interested in obtaining pure this compound for in vitro and in vivo studies.
Experimental Protocols
1. Extraction of this compound from Fomes fomentarius
This protocol outlines the procedure for the ethanolic extraction of this compound from dried fungal material.
-
Materials and Reagents:
-
Equipment:
-
Incubator or shaker
-
Filtration apparatus
-
Rotary evaporator (optional, for solvent evaporation)
-
-
Procedure:
-
To 50 mL of ethanol, add the chopped fungal material.[3]
-
Incubate the mixture for 24 hours at room temperature with continuous shaking.[3]
-
After incubation, filter the extract through filter paper to remove the solid fungal material.[3]
-
Evaporate the solvent from the filtrate. This can be done by leaving the extract at room temperature overnight or by using a rotary evaporator for a more rapid process.[3]
-
Reconstitute the dried extract in a 50:50 (v/v) mixture of acetonitrile and water.[3]
-
Filter the reconstituted extract through a 0.22 µm nylon filter before proceeding to HPLC purification.[3]
-
2. Purification of this compound by Semi-Preparative HPLC
This protocol describes the purification of this compound from the ethanolic extract using a semi-preparative HPLC system.
-
Instrumentation:
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% formic acid in water[3]
-
-
Chromatographic Conditions:
-
Injection Volume: 100 µL[3]
-
Flow Rate: Not specified in the source, but typical for semi-preparative columns.
-
Gradient: A gradient elution is used, starting with a higher proportion of mobile phase B and increasing the proportion of mobile phase A over time to elute compounds of increasing hydrophobicity. The specific gradient profile should be optimized based on the analytical separation. The total run time mentioned is 15 minutes.[1][2][3]
-
Detection: Monitor the elution profile using the PDA detector. This compound can be identified based on its retention time and UV-Vis spectrum.
-
-
Procedure:
-
Equilibrate the semi-preparative HPLC column with the initial mobile phase composition.
-
Inject 100 µL of the filtered, reconstituted extract onto the column.[3]
-
Run the gradient elution program and collect the fractions corresponding to the this compound peak. The peak corresponding to this compound may show a flat-top shape, indicating column saturation for preparative purposes.[3]
-
Pool the collected fractions containing this compound.
-
3. Quantification of this compound by Quantitative NMR (qNMR)
This protocol details the determination of the amount of purified this compound using qNMR.
-
Materials and Reagents:
-
Equipment:
-
Rotary evaporator
-
NMR spectrometer (e.g., Bruker Ascend 400, 400 MHz)[3]
-
-
Procedure:
-
Evaporate the solvent from the pooled this compound fractions to dryness using a rotary evaporator.[3]
-
Dissolve the dried sample in methanol-d4.[3]
-
Add a known amount of toluene as an internal standard.
-
Acquire the 1H NMR spectrum.
-
Calculate the amount of this compound by comparing the integral of a specific this compound proton signal (e.g., at 4.35 ppm) to the integral of a known proton signal of the toluene internal standard (e.g., at 2.316 ppm).[3]
-
Quantitative Data
The following table summarizes the quantitative data obtained from the isolation and purification of this compound as described in the literature.
| Parameter | Value | Reference |
| Yield and Purity | ||
| Amount of high-purity this compound isolated | 6.5 mg | [1][3] |
| Purity of isolated this compound | ~90% | [3] |
| qNMR Quantification | ||
| This compound 1H NMR signal for integration | 4.28–4.36 ppm | [3] |
| Toluene (internal standard) 1H NMR signal for integration | 2.29–2.35 ppm | [3] |
| Reproducibility of qNMR measurement (RSD) | 4% | [3] |
Visualizations
Diagram 1: Workflow for the Isolation and Purification of this compound
Caption: Workflow for this compound isolation.
Diagram 2: Proposed Signaling Pathway Modulation by this compound
References
- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material | Semantic Scholar [semanticscholar.org]
- 3. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Fomentariol Production from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale production of Fomentariol, a promising bioactive compound, utilizing fungal cultures of Fomes fomentarius. The methodologies detailed herein are compiled from current scientific literature and are intended to guide researchers in the development and optimization of this compound production, from laboratory-scale cultivation to industrial-scale fermentation and purification.
Introduction
This compound, a benzotropolone derivative isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and other bioactive properties. The increasing demand for this compound necessitates the development of robust and scalable production methods. Submerged fungal fermentation offers a promising alternative to the extraction from wild-harvested fruiting bodies, allowing for a controlled, consistent, and scalable supply of this compound.
This document outlines the essential protocols for the cultivation of Fomes fomentarius, optimization of culture conditions for secondary metabolite production, and downstream processing for the extraction and purification of this compound.
Fungal Strain and Culture Maintenance
The primary fungal source for this compound production is Fomes fomentarius. Strains can be isolated from wild fruiting bodies or obtained from fungal culture collections.
Protocol 2.1: Isolation and Maintenance of Fomes fomentarius
-
Isolation:
-
Aseptically excise a small piece of tissue from the fresh, inner context layer of a Fomes fomentarius fruiting body.
-
Place the tissue on a Potato Dextrose Agar (PDA) plate supplemented with an antibiotic (e.g., 50 mg/L chloramphenicol) to inhibit bacterial growth.
-
Incubate at 25-28°C in the dark until mycelial growth is observed.
-
-
Sub-culturing and Maintenance:
-
Aseptically transfer a small agar plug of the leading edge of the mycelial colony to a fresh PDA plate.
-
Incubate at 25-28°C for 7-14 days until the plate is fully colonized.
-
For long-term storage, mycelial plugs can be stored in sterile water at 4°C or cryopreserved in a suitable cryoprotectant (e.g., 15% glycerol) at -80°C or in liquid nitrogen.
-
Laboratory-Scale Submerged Cultivation for Biomass Production
Submerged cultivation in liquid media is the preferred method for producing large quantities of fungal biomass for this compound extraction. The following protocols are based on conditions optimized for biomass and exopolysaccharide production and serve as a starting point for this compound production optimization.
Protocol 3.1: Inoculum Preparation (Seed Culture)
-
Aseptically transfer several agar plugs (approximately 1 cm²) of a fully colonized PDA plate of Fomes fomentarius into a 250 mL Erlenmeyer flask containing 100 mL of seed culture medium (see Table 1).
-
Incubate the flask on a rotary shaker at 150 rpm and 25-28°C for 4-7 days.
-
The resulting mycelial suspension will serve as the inoculum for the main fermentation.
Protocol 3.2: Shake Flask Fermentation
-
Inoculate 500 mL Erlenmeyer flasks containing 200 mL of production medium (see Table 1) with 10% (v/v) of the seed culture.
-
Incubate the flasks on a rotary shaker at 150 rpm and 25-28°C for 10-15 days.
-
Monitor biomass production by periodically harvesting a flask, filtering the contents, and determining the dry weight of the mycelium.
Table 1: Media Compositions for Submerged Cultivation of Fomes fomentarius
| Component | Seed Culture Medium (g/L) | Production Medium (Optimized for Biomass) (g/L) |
| Glucose | 30 | 40 - 60 |
| Yeast Extract | 5 | 5 - 7.5 |
| Peptone | 5 | 3 |
| KH₂PO₄ | 0.5 | 0.5 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| Initial pH | 5.5 - 6.0 | 5.5 - 6.0 |
Note: The production medium composition is based on studies optimizing for biomass and exopolysaccharide production. Further optimization may be required to enhance this compound yield.
Large-Scale Production in a Bioreactor
Scaling up the fermentation process to a bioreactor is essential for industrial-scale production of this compound. The following is a general protocol that should be adapted and optimized for specific bioreactor configurations.
Protocol 4.1: Bioreactor Fermentation
-
Inoculum Train: Prepare a sufficient volume of seed culture to achieve a 5-10% (v/v) inoculum in the bioreactor. This may involve one or more intermediate seed culture stages in progressively larger flasks or seed bioreactors.
-
Bioreactor Preparation: Sterilize the bioreactor containing the production medium (Table 1).
-
Inoculation: Aseptically transfer the final seed culture to the sterilized bioreactor.
-
Fermentation Parameters:
-
Temperature: Maintain at 25-28°C.
-
pH: Control at 5.5-6.0 using automated addition of acid (e.g., 1M HCl) and base (e.g., 1M NaOH).
-
Agitation: Start with a low agitation speed (e.g., 50-100 rpm) and increase as biomass density increases to ensure adequate mixing.
-
Aeration: Supply sterile air at a rate of 0.5-1.5 vvm (volume of air per volume of medium per minute).
-
Dissolved Oxygen (DO): Monitor and maintain DO levels above 20% saturation by adjusting agitation and/or aeration rate.
-
-
Harvesting: Harvest the fungal biomass when this compound production reaches its maximum, typically in the late stationary phase. The biomass can be separated from the culture broth by filtration or centrifugation.
Strategies for Enhancing this compound Production
The production of secondary metabolites like this compound is often enhanced by manipulating culture conditions to induce stress or by providing specific precursors.
-
Nutrient Limitation: After an initial phase of robust biomass growth, limiting key nutrients such as nitrogen or phosphate can trigger secondary metabolism. A fed-batch strategy, where a nutrient-limited feed is supplied during the stationary phase, could be explored.
-
Elicitation: The addition of elicitors (e.g., fungal cell wall fragments, jasmonic acid, salicylic acid) to the culture can induce defense responses and stimulate the production of secondary metabolites. The optimal type of elicitor, concentration, and timing of addition need to be determined experimentally.
-
Precursor Feeding: While the biosynthetic pathway of this compound is not fully elucidated, feeding potential precursors related to the biosynthesis of similar fungal tropolones (e.g., aromatic amino acids, acetate) could potentially increase yields.
Extraction and Purification of this compound
A simple and efficient single-step ethanolic extraction followed by semi-preparative HPLC is the recommended method for obtaining high-purity this compound.[1]
Protocol 6.1: Ethanolic Extraction
-
Lyophilize the harvested fungal biomass to obtain a dry powder.
-
Suspend the dried biomass in 95-100% ethanol (e.g., 1 g of biomass per 20 mL of ethanol).
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture to separate the ethanolic extract from the biomass residue.
-
Evaporate the ethanol from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 6.2: Purification by Semi-Preparative HPLC
-
Dissolve the crude extract in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the filtered solution onto a semi-preparative reversed-phase HPLC column (e.g., C18).
-
Elute with a gradient of acetonitrile and water, both containing 0.1% formic acid. An example gradient is a linear increase from 5% to 95% acetonitrile over a specified time.
-
Monitor the elution profile using a UV detector and collect the fractions corresponding to the this compound peak.
-
Combine the this compound-containing fractions and evaporate the solvent to obtain the purified compound.
Table 2: Summary of Quantitative Data for this compound Production
| Parameter | Value | Source |
| Biomass Yield (Submerged Culture) | Up to 23.74 g/L (dry weight) | |
| This compound Yield (from Fruiting Body) | 6.5 mg of high-purity this compound (from an unspecified amount of starting material) | [1] |
| Extraction Yield (70% Ethanol from Fruiting Body) | 6.8 ± 1.0% |
Note: Data on this compound yield from submerged cultures is currently unavailable in the literature and requires experimental determination.
Putative Biosynthetic Pathway of this compound
While the specific biosynthetic pathway of this compound has not been elucidated, it is proposed to be a product of the polyketide pathway, similar to other fungal tropolones. The pathway likely involves the synthesis of a polyketide backbone from acetyl-CoA and malonyl-CoA, followed by cyclization, aromatization, and a key oxidative ring expansion to form the characteristic benzotropolone core.
Caption: Putative biosynthetic pathway of this compound via the polyketide pathway.
Experimental Workflow for Large-Scale Production
The following diagram outlines the logical workflow for developing and scaling up this compound production from Fomes fomentarius cultures.
Caption: Experimental workflow for large-scale this compound production.
Conclusion
The protocols and data presented provide a solid foundation for the large-scale production of this compound from Fomes fomentarius cultures. While submerged fermentation for biomass production is well-established, further research is required to specifically optimize culture conditions for maximizing this compound yield. The development of such processes will be crucial for the sustainable and commercially viable production of this valuable bioactive compound for pharmaceutical and other applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fomentariol Yield from Fomes fomentarius
Welcome to the technical support center for the optimization of Fomentariol production. This resource is designed for researchers, scientists, and drug development professionals working with Fomes fomentarius. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to assist in your research and development efforts.
Troubleshooting Guide
This section addresses common issues encountered during the extraction and quantification of this compound.
Issue: Low this compound Yield
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Question: My extraction protocol is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Low this compound yield can stem from several factors, ranging from the quality of the fungal material to the specifics of your extraction protocol.
-
Suboptimal Extraction Solvent: The choice of solvent is critical for efficient extraction. This compound is a moderately polar substance.[1] While various solvents can be used, studies have shown that a single-step extraction with ethanol is highly efficient, avoiding the need for more complex, multi-solvent extractions.[1][2][3][4] Dichloromethane, for instance, has been shown to result in poor extraction.[1] The color of the ethanol extract can be a simple preliminary indicator; an orange to red color suggests the presence of this compound.[1]
-
Poor Quality of Fungal Material: The starting material is paramount. For optimal results, it is recommended to use fresh fungal material.[1] If immediate processing is not possible, the material should be kept frozen to preserve the active compounds.[1]
-
Inefficient Extraction Method: Traditional maceration for 24 hours at room temperature can be effective.[1] However, for potentially higher efficiency and shorter extraction times, consider advanced methods like Ultrasound-Assisted Extraction (UAE). UAE utilizes acoustic cavitation to disrupt the fungal cell walls, which are composed of chitin, enhancing the release of bioactive compounds like polysaccharides and this compound into the solvent.[5]
-
Issue: Inconsistent Results Between Batches
-
Question: I am observing significant variability in this compound yield across different experimental batches. How can I improve the consistency of my results?
-
Answer: Inconsistent yields are often due to variability in the raw material and a lack of stringent control over experimental parameters.
-
Variability in Fungal Material: Fomes fomentarius is a natural product, and its chemical composition can vary based on the substrate it grows on (e.g., beech or birch trees), its age, and the environmental conditions.[6][7] To minimize this, try to source your fungal material from a consistent location and host tree. Standardizing the pre-processing of the fruiting bodies, such as drying and milling procedures, is also crucial.[8]
-
Inconsistent Experimental Conditions: Strict adherence to the protocol is key. Ensure that parameters like solvent-to-solid ratio, extraction time, temperature, and agitation speed are precisely controlled and documented for each batch. For submerged cultivation, factors like media composition (carbon and nitrogen sources), pH, temperature, and agitation must be kept constant to ensure reproducible biomass and metabolite production.[9]
-
Issue: Difficulty in Isolating Pure this compound
-
Question: My extracts contain many impurities, making the purification of this compound challenging. What purification strategies are recommended?
-
Answer: Co-extraction of other fungal metabolites is common. A multi-step purification process is typically required to achieve high-purity this compound.
-
Chromatographic Purification: A highly effective method involves semi-preparative High-Performance Liquid Chromatography (HPLC).[1][2][3][4] A gradient reversed-phase method using a C18 column with a mobile phase consisting of acetonitrile and 0.1% formic acid in water has been successfully used.[1][2][3] This allows for the isolation of high-purity this compound fractions from the crude ethanol extract.[1][10]
-
Confirmation of Purity: The identity and purity of the isolated this compound should be confirmed using complementary analytical techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][10] Quantitative NMR (qNMR) can be used to determine the exact amount of this compound in the purified fractions.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a natural compound found in the Fomes fomentarius mushroom.[1][2][3] It has garnered significant interest for its potential antidiabetic properties.[1][2][3] Research has shown that this compound can inhibit key enzymes involved in glucose metabolism, such as alpha-glucosidase and DPP-4.[10] Additionally, it has demonstrated anti-inflammatory and antioxidant activities.[2][4] These properties make it a promising candidate for the development of new drugs for diabetes and other inflammatory conditions.[1][4]
Q2: What are the key factors influencing this compound production in Fomes fomentarius?
A2: this compound is a secondary metabolite, and its production is influenced by both genetic and environmental factors. For wild-harvested fungi, these factors are largely uncontrolled. However, in a laboratory setting using submerged cultivation, several parameters can be optimized:
-
Nutrient Media: The composition of the culture medium, particularly the carbon source (e.g., glucose) and nitrogen source (e.g., yeast extract, peptone), significantly impacts biomass and secondary metabolite production.[9][11]
-
Cultivation Conditions: Parameters such as pH, temperature, and agitation speed must be optimized. For F. fomentarius mycelial growth, a temperature range of 26-28°C and a pH of 5.5 are often used.[9][12]
-
Cultivation Time: The duration of the cultivation is also a critical factor, as secondary metabolite production often occurs in the stationary phase of growth.[9]
Q3: What analytical methods are suitable for the quantification of this compound?
A3: Accurate quantification is essential for research and development. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or photodiode array (PDA) detector is a standard method for separating and quantifying this compound in extracts.[1][10]
-
Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS): This technique provides high sensitivity and specificity, confirming the presence and identity of this compound based on its accurate mass.[1][2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a this compound reference standard, which is not commercially available.[1] It allows for the precise determination of the amount of pure this compound in an isolated fraction using an internal standard like toluene.[1][2]
Data Summary Tables
Table 1: Comparison of this compound Extraction Efficiency by Solvent
| Solvent | Relative Extraction Efficiency | Observation | Reference |
| Ethanol | High | Results in an orange to red colored extract, indicating the presence of this compound. Provides for a simple and rapid single-step extraction. | [1] |
| Dichloromethane | Poor | Not recommended for efficient this compound extraction. | [1] |
| Water | Lower than Ethanol | Ethanolic extracts show superior inhibitory activity (related to this compound) compared to water extracts. | [10] |
Table 2: Optimized Parameters for Submerged Cultivation of Fomes fomentarius for Biomass Production
| Parameter | Optimized Value | Reference |
| Dextrose Concentration | 6.36 - 60 g/L | [9] |
| Yeast Extract Concentration | 0.8 - 7.5 g/L | [9] |
| Cultivation Time | 5 - 15 days | [9] |
| Temperature | 26°C | [9] |
| Agitation Speed | 150 rpm | [9] |
| pH | 5.5 | [9] |
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol outlines a general procedure for extracting this compound from dried Fomes fomentarius fruiting bodies using UAE. Optimization may be required based on your specific equipment and material.
1. Material Preparation:
- Dry the fresh Fomes fomentarius fruiting bodies in an oven at 60-70°C until a constant weight is achieved.[13]
- Grind the dried material into a fine powder (e.g., using a ball mill) to increase the surface area for extraction.[8]
2. Extraction:
- Weigh 1 gram of the fungal powder and place it into a suitable extraction vessel.
- Add 15 mL of absolute ethanol (99.5%) to achieve a solid-to-liquid ratio of 1:15 (w/v).[10]
- Place the vessel in an ultrasonic bath or use an ultrasonic probe.
- Apply ultrasound at a specific frequency (e.g., 35 kHz) and power.[14] Set the extraction temperature (e.g., 40-60°C) and time (e.g., 10-30 minutes).[15] Note: These parameters should be optimized for maximum yield.
- Continuous or pulsed sonication can be used. A 0.5 s⁻¹ cycle is a reasonable starting point.[15]
3. Post-Extraction Processing:
- After extraction, separate the solid material from the liquid extract by paper filtration or centrifugation (e.g., 5 min at 8000 x g).[1][16]
- To concentrate the extract, evaporate the ethanol using a rotary evaporator under vacuum.[10]
- The resulting dry extract can be reconstituted in a suitable solvent (e.g., a mixture of acetonitrile and water) for further analysis or purification.[1]
Visualizations
Experimental Workflow and Logic Diagrams
Caption: General workflow for extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material | Semantic Scholar [semanticscholar.org]
- 5. hielscher.com [hielscher.com]
- 6. scispace.com [scispace.com]
- 7. jncas [jncas.kglmeridian.com]
- 8. Unleashing the Biological Potential of Fomes fomentarius via Dry and Wet Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rombio.unibuc.ro [rombio.unibuc.ro]
- 10. This compound, a Fomes fomentarius Compound, Exhibits Anti-Diabetic Effects in Fungal Material: An In Vitro Analysis [mdpi.com]
- 11. Optimization for the production of exopolysaccharide from Fomes fomentarius in submerged culture and its antitumor effect in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102405767A - Domestication cultivating process of wild fomes fomentarius - Google Patents [patents.google.com]
- 13. Fomes fomentarius (Tinder Mushroom) - Medien Wiki [uni-weimar.de]
- 14. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrasound-Assisted Extraction of Total Phenolic Compounds and Antioxidant Activity in Mushrooms [mdpi.com]
- 16. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fomentariol Extraction Efficiency
Welcome to the technical support center for Fomentariol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your this compound extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward and effective method for a preliminary extraction of this compound?
A1: A single-solvent extraction with ethanol is a highly effective and simplified method for obtaining this compound from Fomes fomentarius, avoiding the need for more complex, multi-step extractions.[1][2][3][4] This method has been shown to yield a significant amount of this compound and is a good starting point for further purification.
Q2: How can I confirm the presence of this compound in my extract?
A2: The presence of this compound in an ethanol extract can be initially indicated by an orange to red color. For confirmation, high-resolution mass spectrometry (HRMS) is used to compare the mass-to-charge ratio (m/z) with the theoretical value.[2][3][4] Further confirmation and quantification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]
Q3: What is the best way to purify crude this compound extract?
A3: Semipreparative High-Performance Liquid Chromatography (HPLC) is a robust method for the isolation and purification of this compound from a crude ethanol extract.[1][2][3][4] A gradient reversed-phase method is typically employed for effective separation.[1][2][3][4]
Q4: Are there more advanced extraction techniques that can improve efficiency?
A4: Yes, advanced techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can offer significant advantages over conventional methods, including shorter extraction times, reduced solvent consumption, and potentially higher yields.[5][6][7][8]
Q5: What is the importance of the raw material quality?
A5: The quality of the fungal material is crucial. It is recommended to use fresh Fomes fomentarius. If immediate processing is not possible, the material should be kept frozen to preserve the activity of the bioactive compounds.
Troubleshooting Guides
Conventional Ethanol Extraction
| Issue | Possible Cause | Suggested Solution |
| Low this compound Yield | 1. Ineffective solvent penetration. 2. Insufficient extraction time. 3. Poor quality of fungal material. | 1. Ensure the fungal material is finely chopped or powdered to increase surface area. 2. Increase the incubation time (e.g., 24 hours at room temperature).[2] 3. Use fresh or properly frozen fungal material. |
| Extract Contamination | Impurities co-extracted with this compound. | Employ semipreparative HPLC for purification. A gradient mobile phase of acetonitrile and 0.1% formic acid in water is effective.[1][2][3][4] |
| Solvent Evaporation Issues | Incomplete removal of ethanol. | Use a rotary evaporator for efficient solvent removal. For smaller scales, leaving the extract in a well-ventilated area overnight can be effective.[2] |
Ultrasound-Assisted Extraction (UAE)
| Issue | Possible Cause | Suggested Solution |
| Low Yield | 1. Suboptimal solvent-to-solid ratio. 2. Inadequate ultrasonic power or time. 3. Incorrect extraction temperature. | 1. Optimize the solvent-to-solid ratio; a higher ratio can improve diffusion but may dilute the extract.[9][10] 2. Increase the ultrasonic amplitude and/or extraction time. However, prolonged sonication can degrade compounds.[9] 3. Optimize the temperature. Higher temperatures can increase solubility but may cause degradation of thermolabile compounds like some phenolics.[9][11] |
| Compound Degradation | 1. Excessive temperature. 2. Prolonged exposure to ultrasonic waves. | 1. Maintain the extraction temperature below 50°C for most phenolic compounds to ensure stability.[1][11] 2. Reduce the sonication time. Studies show that for some compounds, degradation can occur with prolonged exposure.[9] |
| Inconsistent Results | Variations in particle size of the fungal material. | Ensure a consistent and fine particle size of the fungal powder for reproducible extractions. |
Microwave-Assisted Extraction (MAE)
| Issue | Possible Cause | Suggested Solution |
| Low Yield | 1. Inappropriate solvent choice. 2. Insufficient microwave power or time. | 1. Use a polar solvent with a high dielectric constant, such as ethanol or a mixture of ethanol and water.[7] 2. Optimize microwave power and extraction time. Higher power and longer times can increase yield but also risk degradation.[12] |
| Compound Degradation | 1. "Hot spots" leading to localized overheating. 2. High microwave power. | 1. Ensure the sample is uniformly irradiated. Stirring the sample during extraction can help. 2. Use a lower microwave power for a slightly longer duration to prevent thermal degradation of this compound.[12] |
| Solvent Evaporation | Solvent boiling and evaporating from the extraction vessel. | Use a closed-vessel microwave system to prevent solvent loss and maintain pressure. |
Supercritical Fluid Extraction (SFE)
| Issue | Possible Cause | Suggested Solution |
| Low Yield | 1. Incorrect pressure and temperature settings. 2. Low polarity of supercritical CO2. | 1. Optimize the pressure and temperature. Higher pressure generally increases the density and solvating power of the fluid.[13][14][15] 2. Add a polar co-solvent (modifier) like ethanol to the supercritical CO2 to increase its ability to extract moderately polar compounds like this compound.[16] |
| Co-extraction of Unwanted Compounds | Lack of selectivity in the extraction conditions. | Fine-tune the pressure and temperature to target the specific solubility of this compound. A step-wise extraction with varying conditions can fractionate the extract. |
| High Cost and Complexity | The inherent nature of the SFE technique. | For initial and small-scale extractions, simpler methods like ethanol maceration may be more practical. SFE is more suitable for larger-scale, optimized production.[17] |
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Typical Solvent(s) | Extraction Time | Relative Yield | Key Advantages | Key Disadvantages |
| Conventional Maceration | Ethanol | 24 hours[2] | Moderate | Simple, low-cost setup | Time-consuming, large solvent volume |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Water mixtures | 20 - 40 minutes[9] | High | Fast, efficient, reduced solvent use | Potential for compound degradation |
| Microwave-Assisted Extraction (MAE) | Ethanol/Water mixtures | 5 - 15 minutes[18] | Very High | Very fast, highly efficient | Risk of thermal degradation, specialized equipment |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with ethanol co-solvent | 1 - 2 hours | Moderate to High | "Green" solvent, high purity extract | High initial cost, complex setup |
Relative yield is a qualitative comparison based on literature for similar phenolic compounds. Actual yields will vary based on specific experimental conditions.
Table 2: Influence of Key Parameters on this compound Extraction Yield (Qualitative)
| Parameter | Effect on Yield | Considerations |
| Solvent Polarity | High | A solvent with polarity matching that of this compound (moderately polar) is crucial. Ethanol and ethanol/water mixtures are effective.[10][19][20] |
| Temperature | Increases to an optimum, then decreases | Higher temperatures increase solubility and diffusion but can cause degradation. Optimal temperatures for UAE and MAE are often between 40-60°C.[9][12] |
| Extraction Time | Increases to a plateau | Yield increases with time until equilibrium is reached. Advanced methods significantly shorten the required time. |
| Solid-to-Solvent Ratio | Increases with higher ratios | A higher solvent volume enhances the concentration gradient, improving extraction.[20][21][22][23] |
| Particle Size | Increases with smaller particle size | Smaller particles have a larger surface area, facilitating better solvent penetration and mass transfer. |
Experimental Protocols
Protocol 1: Conventional Ethanol Extraction of this compound
-
Sample Preparation: Chop fresh or frozen Fomes fomentarius fruiting bodies into small pieces.
-
Extraction:
-
Place a known weight of the chopped fungal material into a flask.
-
Add ethanol (99.5%) at a solid-to-solvent ratio of approximately 1:10 (w/v). For example, use 50 mL of ethanol for 5 g of fungal material.
-
Incubate the mixture at room temperature for 24 hours.[2]
-
-
Filtration: Filter the extract through paper to remove the solid fungal material.
-
Solvent Evaporation: Evaporate the ethanol from the filtrate. This can be done using a rotary evaporator or by leaving it in a fume hood overnight.[2]
-
Reconstitution: Reconstitute the dry extract in a solvent mixture of acetonitrile and water (50:50, v/v) for further analysis or purification.[2]
-
Purification (Optional): Purify the reconstituted extract using semipreparative HPLC with a C18 column and a gradient mobile phase of acetonitrile and 0.1% formic acid in water.[1][2][3][4]
Protocol 2: General Protocol for Ultrasound-Assisted Extraction (UAE) of Fungal Phenolic Compounds
-
Sample Preparation: Mill the dried fungal material into a fine powder.
-
Extraction:
-
Place a known weight of the fungal powder (e.g., 1 g) into an extraction vessel.
-
Add an ethanol/water mixture (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 30 minutes) and temperature (e.g., 40°C).
-
-
Post-Extraction:
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant (the extract).
-
The extract can then be filtered and used for analysis or further processing.
-
Mandatory Visualization
Caption: Experimental workflow for this compound extraction and analysis.
Caption: this compound's inhibitory action on α-glucosidase and DPP-4.
References
- 1. scilit.com [scilit.com]
- 2. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. halophyte.org [halophyte.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Different Extraction Solvents for Characterization of Antioxidant Potential and Polyphenolic Composition in Boletus edulis and Cantharellus cibarius Mushrooms from Romania [mdpi.com]
- 20. Effects of Different Solvents on the Total Phenol Content, Total Flavonoid Content, Antioxidant, and Antifungal Activities of Micromeria graeca L. from Middle Atlas of Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Unleashing the Biological Potential of Fomes fomentarius via Dry and Wet Milling [mdpi.com]
- 23. Microwave-Assisted Extraction of the Fungal Metabolite Ergosterol and Total Fatty Acids | CoLab [colab.ws]
Challenges in Fomentariol purification and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Fomentariol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | Inefficient extraction from the fungal matrix. | Ensure the fungal material is properly chopped or milled to increase surface area before extraction.[1] Consider extending the incubation time with ethanol to 24 hours to maximize extraction efficiency.[1] While ethanol is an effective single-step solvent, ensure the solvent-to-sample ratio is adequate (e.g., 50 mL ethanol for a substantial amount of fungal material).[1] |
| Degradation of this compound during extraction. | Perform the 24-hour extraction at room temperature to minimize potential thermal degradation.[1] Protect the extraction mixture from direct light, as phenolic compounds can be light-sensitive. | |
| Poor Resolution/Peak Tailing in HPLC | Inappropriate mobile phase composition. | Use a gradient elution with acetonitrile and water containing 0.1% formic acid. The formic acid helps to improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[1][2] |
| Column overload. | For analytical UPLC-MS, ensure the injection volume is appropriate for the column dimensions. For semipreparative HPLC, a flat-top peak shape may indicate desired column saturation for maximizing yield per injection.[1] If resolution is compromised, reduce the injection volume or the concentration of the extract. | |
| Contaminated or degraded column. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If performance does not improve, consider replacing the column. | |
| Co-elution of Impurities with this compound | Similar polarity of impurities to this compound. | Optimize the HPLC gradient. A shallower gradient around the elution time of this compound can improve the separation of closely eluting compounds.[2] |
| Complex matrix of the crude extract. | Consider a preliminary sample clean-up step before HPLC. This could involve solid-phase extraction (SPE) with a suitable sorbent to remove highly polar or non-polar impurities. | |
| Difficulty in Confirming this compound Identity | Lack of appropriate analytical standards. | Utilize high-resolution mass spectrometry (HRMS) to confirm the exact mass of the [M-H]⁻ ion (m/z 331.0820) and propose the molecular formula.[1] |
| Insufficient structural information. | Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns characteristic of this compound.[2] Use 1H NMR and compare the spectrum with published data for unambiguous identification.[1] | |
| Low Purity of Isolated this compound | Incomplete separation from co-eluting compounds. | Collect narrower fractions during semipreparative HPLC around the this compound peak.[2] Re-purify the collected fractions using the same or a modified HPLC method. |
| Presence of structurally related compounds. | Employ orthogonal chromatographic techniques. If reversed-phase HPLC is insufficient, consider techniques like hydrophilic interaction liquid chromatography (HILIC) or size-exclusion chromatography. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting material for this compound extraction?
This compound is a natural product isolated from the medicinal mushroom Fomes fomentarius.[3] The fruiting bodies of the fungus are typically used as the starting material.[1]
2. What is the most efficient method for extracting this compound?
A rapid, single-step extraction with ethanol has been shown to be effective, avoiding the need for more complex, multi-step procedures involving several solvents.[2][3] The fungal material is typically chopped, incubated in ethanol for 24 hours at room temperature, and then filtered.[1]
3. What analytical techniques are essential for this compound purification and characterization?
A combination of chromatographic and spectroscopic methods is crucial:
-
High-Performance Liquid Chromatography (HPLC): Used for both the purification (semipreparative) and analysis of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is commonly employed.[1]
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the identity of this compound by providing an accurate mass measurement.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and quantitative analysis (qNMR) to determine the purity and amount of the isolated compound.[1][2]
4. What are the expected yield and purity of this compound from this method?
Using the simplified ethanol extraction followed by semipreparative HPLC, a yield of 6.5 mg of this compound with a purity of around 90% has been reported.[1]
5. How can I quantify the amount of purified this compound?
Quantitative NMR (qNMR) is a reliable method for determining the amount of this compound without the need for an analytical standard of this compound itself.[1] This is achieved by comparing the integral of a specific this compound proton signal to the integral of a known amount of an internal standard, such as toluene.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative aspects of a published this compound purification protocol.
| Parameter | Value | Reference |
| Yield of High-Purity this compound | 6.5 mg | [2],[1] |
| Purity of Isolated this compound | ~90% | [1] |
| UPLC-MS Retention Time | 3.13 min | [1] |
| [M-H]⁻ Ion (m/z) | 331.0820 | [1] |
| HPLC Detection Wavelength | 326 nm | [2] |
| qNMR Internal Standard | Toluene | [2],[1] |
Experimental Protocols
Single-Step Ethanolic Extraction
This protocol describes the extraction of this compound from Fomes fomentarius.
-
Preparation: Chop the fungal material to increase the surface area for extraction.
-
Extraction: Immerse the chopped material in 50 mL of ethanol.
-
Incubation: Incubate the mixture for 24 hours at room temperature.
-
Filtration: Filter the extract using paper filtration to remove solid fungal material.
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Drying: Evaporate the ethanol from the filtrate. A rotary evaporator can be used, or the extract can be left to dry overnight at room temperature.
-
Reconstitution: Reconstitute the dry extract in a 50:50 (v/v) mixture of acetonitrile and water.
-
Final Filtration: Filter the reconstituted extract through a 0.22 µm nylon filter before HPLC analysis or purification.[1]
Semipreparative HPLC Purification
This protocol details the purification of this compound from the crude ethanolic extract.
-
HPLC System: Dionex Ultimate 3000 system equipped with a PDA detector.[1]
-
Column: Hypersil Gold semipreparative HPLC column (5 µm, 150 x 10 mm).[1]
-
Gradient Program:
-
Start with 5% A (95% B).
-
Linearly increase to 95% A (5% B) over 13 minutes.
-
Return to initial conditions (5% A) in 0.05 minutes.
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Re-equilibrate the column.
-
-
Flow Rate: 2 mL/min.[2]
-
Injection Volume: 100 µL.[1]
-
Detection: Monitor at 326 nm.[2]
-
Fraction Collection: Collect the eluent corresponding to the this compound peak, typically observed between 9.3 and 10.0 minutes.[2]
Visualizations
This compound Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship for this compound Analysis
Caption: Analytical techniques for this compound characterization.
Signaling Pathway Inhibition by this compound
Caption: Known inhibitory actions of this compound on signaling pathways.
References
- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PubMed [pubmed.ncbi.nlm.nih.gov]
Fomentariol Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and proper storage conditions for Fomentariol. The following information is designed to help you maintain the integrity of your samples and troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific long-term stability data for purified this compound is not extensively published, based on handling procedures for extracts from Fomes fomentarius, it is recommended to store solid, purified this compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For extracts containing this compound, lyophilized (freeze-dried) powders should be stored frozen.[1][2] Dry milled powder of Fomes fomentarius is also suitable for longer-term storage.[3]
Q2: How should I store this compound in solution?
A2: For short-term storage (days to a week), solutions of this compound should be kept at 4°C. For long-term storage, it is advisable to prepare aliquots in a suitable solvent and store them at -80°C to minimize freeze-thaw cycles.
Q3: What solvents are suitable for dissolving and storing this compound?
A3: this compound has been successfully dissolved in several solvents for analytical and experimental purposes. The choice of solvent will depend on your specific application:
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Ethanol: Used for the initial extraction of this compound.[4][5]
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Dimethyl Sulfoxide (DMSO): Ethanolic extracts have been dissolved in purified water containing 25% (v/v) DMSO for biological assays.[1]
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Acetonitrile/Water: A mixture of acetonitrile and water (50:50, v/v) has been used to reconstitute dry extracts for HPLC analysis.[4]
-
Methanol-d4: Used as a solvent for NMR analysis.[4]
It is crucial to use high-purity, anhydrous solvents when preparing stock solutions for long-term storage to prevent degradation.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in stored solutions | 1. Solution concentration exceeds solubility at the storage temperature.2. Solvent evaporation.3. Degradation of the compound. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If so, consider storing at a lower concentration or at 4°C instead of frozen.2. Ensure vials are tightly sealed. Use paraffin film for extra security.3. Analyze the sample by HPLC to check for purity and the presence of degradation products. |
| Color change of the solution | 1. Oxidation.2. pH shift.3. Contamination. | 1. If oxidation is suspected, consider degassing solvents before use or storing solutions under an inert atmosphere (e.g., argon or nitrogen).2. Measure the pH of the solution. Ensure that the solvent or any additives are not causing a pH change that could affect stability.3. Check for signs of microbial growth. If suspected, discard the solution and prepare a fresh stock using sterile techniques. |
| Loss of biological activity | 1. Chemical degradation of this compound.2. Repeated freeze-thaw cycles.3. Interaction with the storage container. | 1. Assess the purity of your this compound stock by HPLC or LC-MS. Compare with a fresh sample or a reference standard if available.2. Prepare small-volume aliquots to avoid multiple freeze-thaw cycles.3. Ensure you are using appropriate storage vials (e.g., low-protein binding tubes for biological samples). |
| Inconsistent analytical results | 1. Incomplete dissolution.2. Adsorption to surfaces.3. Instability in the analytical mobile phase. | 1. Ensure complete dissolution by vortexing and/or brief sonication.2. Consider using silanized glassware or low-adsorption plasticware.3. Evaluate the stability of this compound in the mobile phase over the duration of a typical analytical run. |
Data on this compound Stability
Currently, there is a lack of published, quantitative long-term stability data for purified this compound. To assist researchers in their experimental design, the following table provides a template for conducting an in-house stability study.
Table 1: Template for this compound Stability Study
| Storage Condition | Time Point | Appearance | Purity by HPLC (%) | Concentration (µg/mL) | Notes |
| -80°C (Solid) | 0 | White to off-white powder | 99.5 | N/A | Initial analysis |
| 3 months | |||||
| 6 months | |||||
| 12 months | |||||
| -20°C (in DMSO) | 0 | Clear, colorless solution | 99.5 | 1000 | Initial analysis |
| 1 month | |||||
| 3 months | |||||
| 4°C (in DMSO) | 0 | Clear, colorless solution | 99.5 | 1000 | Initial analysis |
| 1 week | |||||
| 2 weeks | |||||
| 1 month | |||||
| Room Temp (in DMSO) | 0 | Clear, colorless solution | 99.5 | 1000 | Initial analysis |
| 24 hours | |||||
| 48 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for 2, 6, 12, and 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution and a sample of solid this compound in a calibrated oven at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution and a sample of solid this compound to a photostability chamber with a light source equivalent to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at each time point by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to a control sample (this compound stock solution stored at -20°C).
-
Data Evaluation: Quantify the remaining this compound and any degradation products. Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation: A standard HPLC system with a PDA or UV detector.
Methodology (based on published methods for analysis[4][5]):
-
Column: Hypersil Gold C18 (150 x 10 mm, 5 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-13 min: 95% A to 5% A
-
13-13.05 min: 5% A to 95% A
-
13.05-15 min: Hold at 95% A
-
-
Flow Rate: 2 mL/min.
-
Injection Volume: 100 µL.
-
Detection Wavelength: 326 nm.
-
Column Temperature: 40°C.
System Suitability: Ensure adequate resolution between the this compound peak and any degradation product peaks.
Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
Objective: To determine the purity of this compound without a reference standard.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Methodology (based on published methods for quantification[4][5]):
-
Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., toluene) into an NMR tube.
-
Dissolution: Dissolve the mixture in a known volume of deuterated solvent (e.g., methanol-d4).
-
Acquisition: Acquire a 1H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).
-
Data Processing: Integrate a well-resolved, specific proton signal for this compound (e.g., at 4.35 ppm) and a signal from the internal standard (e.g., toluene at 2.316 ppm).
-
Calculation: Calculate the amount of this compound based on the integral ratios, the number of protons for each signal, and the known amount of the internal standard.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting this compound stability.
References
- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. [PDF] Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material | Semantic Scholar [semanticscholar.org]
Overcoming low solubility of Fomentariol in assays
Welcome to the technical support center for Fomentariol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro and in vivo assays, with a particular focus on its low solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a natural compound isolated from the medicinal mushroom Fomes fomentarius. It is a polar molecule with demonstrated anti-diabetic, anti-inflammatory, and antioxidant properties.[1] Key research applications include the investigation of its potential as a therapeutic agent for diabetes through the inhibition of enzymes like alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4), and the study of its anti-inflammatory effects by modulating cellular signaling pathways.[1]
Q2: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What is causing this?
A2: this compound has limited solubility in aqueous solutions. Precipitation upon addition to buffers is a common issue. This is due to the compound's polarity and its tendency to be more soluble in organic solvents. When a concentrated stock solution of this compound in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to fall out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on available data, Dimethyl Sulfoxide (DMSO) and ethanol are the recommended solvents for preparing this compound stock solutions. For NMR analysis, deuterated methanol (methanol-d4) has been used to ensure complete dissolution.[2] It is crucial to prepare a high-concentration stock solution in one of these organic solvents before making final dilutions into your aqueous assay medium.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: To minimize solvent toxicity to cells, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v). However, the tolerance can vary between cell lines. It is advisable to perform a solvent toxicity control experiment to determine the optimal DMSO concentration for your specific cell type.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffers
Cause: Low intrinsic aqueous solubility of this compound.
Solutions:
-
Co-solvent System: Prepare a stock solution in 100% DMSO and then dilute it in a co-solvent mixture before the final dilution in the aqueous buffer. For example, a dry ethanolic extract of this compound has been successfully dissolved in purified water containing 25% (v/v) DMSO for use in enzyme inhibition assays.[1]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution in the aqueous buffer. This gradual decrease in solvent polarity can help to keep the compound in solution.
-
Warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature stability of other assay components.
-
pH Adjustment: Although no specific data is available for this compound, the solubility of some compounds can be influenced by pH. If your experimental design allows, you could test the solubility of Fomentari ol in buffers with slightly different pH values.
Experimental Workflow for Preparing this compound Solutions
Quantitative Data Summary
| Solvent/System | Solubility Information | Source |
| Ethanol | Good solubility; used for extraction. | [2][3] |
| Methanol-d4 | Used for complete dissolution in NMR analysis. | [2] |
| DMSO | Recommended for preparing high-concentration stock solutions. | [1] |
| Water | Low solubility. | |
| Acetonitrile/Water (50:50, v/v) | Used to reconstitute dry extract. | [2] |
| Purified Water with 25% (v/v) DMSO | Used to dissolve dry ethanolic extract for assays. | [1] |
| Phosphate-Buffered Saline (PBS) | Expected to have low solubility, similar to water. |
Key Experimental Protocols
Alpha-Glucosidase Inhibition Assay
This protocol is adapted from a study investigating the anti-diabetic effects of this compound.[1]
Materials:
-
This compound stock solution (in DMSO)
-
Alpha-glucosidase enzyme solution
-
Phosphate buffer (pH 6.8)
-
4-methylumbelliferyl-α-D-glucopyranoside (MUG) substrate solution
-
0.2 M Sodium Carbonate (Na₂CO₃)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer containing a final DMSO concentration that is compatible with the assay.
-
In a 96-well black microplate, add 20 µL of the this compound dilution or control (buffer with DMSO).
-
Add 20 µL of the alpha-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the MUG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ to each well.
-
Measure the fluorescence at an excitation wavelength of 358 nm and an emission wavelength of 448 nm.
-
Calculate the percentage of inhibition relative to the control.
DPP-4 Inhibition Assay
This protocol is based on a study where this compound was identified as a DPP-4 inhibitor.[1]
Materials:
-
This compound stock solution (in DMSO)
-
DPP-4 enzyme solution
-
Tris-HCl buffer (pH 8.0)
-
Gly-Pro-AMC substrate solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in Tris-HCl buffer with a final DMSO concentration compatible with the assay.
-
In a 96-well black microplate, add 40 µL of the this compound dilution or control.
-
Add 10 µL of the DPP-4 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition relative to the control.
Signaling Pathway Diagrams
This compound's Anti-inflammatory Effect via ERK Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by downregulating the extracellular signal-regulated kinase (ERK) signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of this compound in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fomentariol Quantification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Fomentariol by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable HPLC method for the quantification of this compound?
A1: A commonly used method is a reversed-phase HPLC system. One documented method utilizes a C18 column with a gradient mobile phase consisting of acetonitrile and 0.1% formic acid in water. The total run time is typically around 15 minutes.[1] this compound is a moderately polar substance, making a reverse-phase column a suitable choice for the stationary phase.[1]
Q2: How can I prepare a this compound sample from fungal material for HPLC analysis?
A2: A single-step ethanol extraction has been shown to be effective, avoiding more complex multi-step procedures.[1] The general steps involve:
-
Chopping the fungal material (e.g., Fomes fomentarius).
-
Incubating the chopped material in ethanol for 24 hours at room temperature.
-
Filtering the extract.
-
Evaporating the solvent to obtain a dry extract.
-
Reconstituting the dry extract in a solvent mixture like acetonitrile and water (50:50, v/v).
-
Filtering the reconstituted sample through a 0.22 µm filter before injection into the HPLC system.[1]
Q3: Is a reference standard for this compound commercially available?
A3: this compound reference standards are not widely commercially available.[1] Therefore, it is often necessary to isolate and purify this compound from its natural source, such as the Fomes fomentarius mushroom, to use as a standard for quantification.[1]
Q4: How can the identity of the isolated this compound be confirmed?
A4: The identity of isolated this compound can be confirmed using techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HRMS can confirm the molecular formula, while NMR provides structural information.[1]
Troubleshooting Guides
This section addresses common problems encountered during the HPLC quantification of this compound.
Problem 1: No Peaks or Very Small Peaks
Possible Causes and Solutions:
| Cause | Solution |
| Detector lamp is off | Ensure the detector lamp is turned on and has had sufficient time to warm up and stabilize.[3] |
| No mobile phase flow | Check that the HPLC pump is on and that there is an adequate supply of mobile phase in the reservoirs.[3] Look for any leaks in the system. |
| Incorrect sample injection | Verify that the sample is correctly loaded into the sample loop and that the injection is being made.[3] Check for any blockages in the injector or sample needle. |
| Sample degradation | This compound stability in the prepared solution should be considered. If the sample has been stored for an extended period or under inappropriate conditions, degradation may have occurred. Prepare fresh samples and standards. |
| Detector settings too high | Reduce the detector's attenuation or sensitivity settings.[3] |
Problem 2: High Backpressure
Possible Causes and Solutions:
| Cause | Solution |
| Clogged column or guard column | A common cause of high backpressure is a blockage in the column or guard column.[3][4] Try back-flushing the column with an appropriate solvent. If the pressure does not decrease, the column may need to be replaced. |
| Blocked inlet filter | The inlet filter can become blocked with particulate matter from the sample or mobile phase.[3] Replace the inlet filter. |
| Air bubbles in the system | Air bubbles can increase backpressure.[3] Degas the mobile phase thoroughly and prime the pump to remove any trapped air. |
| Precipitation in the system | If the sample is not fully soluble in the mobile phase, it can precipitate and cause blockages.[3] Ensure the sample is completely dissolved in a solvent compatible with the mobile phase. |
Problem 3: Peak Tailing or Fronting
Possible Causes and Solutions:
| Cause | Solution |
| Column overload | Injecting too concentrated a sample can lead to peak distortion.[5] Dilute the sample and re-inject. |
| Secondary interactions | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a competing base like triethylamine (TEA) to the mobile phase can sometimes mitigate this.[5] |
| Incompatible injection solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the mobile phase. |
| Column degradation | Over time, the performance of the HPLC column can degrade, leading to poor peak shapes. Replace the column with a new one.[5] |
Problem 4: Variable Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Leaks in the HPLC system | Leaks can cause fluctuations in the mobile phase composition and flow rate, leading to inconsistent retention times.[3] Carefully inspect the system for any signs of leaks. |
| Changes in mobile phase composition | Ensure the mobile phase is well-mixed and that the composition is consistent between runs.[3] For gradient elution, ensure the gradient program is running correctly. |
| Air trapped in the pump | Air in the pump can cause flow rate fluctuations.[3] Degas the mobile phase and prime the pump. |
| Column temperature fluctuations | Changes in column temperature can affect retention times.[3] Use a column oven to maintain a stable temperature. |
Experimental Protocols
Semi-preparative HPLC Method for this compound Isolation
This protocol is based on the method described by Maljurić et al. (2018).[1]
1. Sample Preparation:
- Chop fungal material (Fomes fomentarius).
- Add the chopped material to 50 mL of ethanol and incubate for 24 hours at room temperature.
- Filter the extract using paper filtration.
- Evaporate the solvent at room temperature to obtain a dry extract.
- Reconstitute the dry extract in a 50:50 (v/v) mixture of acetonitrile and water.
- Filter the reconstituted sample through a 0.22 µm nylon filter before HPLC analysis.[1]
2. HPLC Conditions:
- Column: Reversed-phase C18 column.
- Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A).
- Gradient Program: A suitable gradient should be developed to ensure the separation of this compound from other components in the extract.
- Flow Rate: A typical flow rate for a semi-preparative column.
- Detection: UV-Vis detector, with spectra recorded using a Photodiode Array (PDA) detector to aid in peak identification.
- Total Run Time: Approximately 15 minutes.[1]
3. Fraction Collection:
- Collect fractions corresponding to the this compound peak based on its retention time. In the cited study, fractions were collected between 9.3 and 10.0 minutes.[1]
- The peak may appear as a flat-top shape, indicating column saturation, which is desirable for preparative isolation.[1]
4. Post-Collection Processing:
- Evaporate the solvent from the collected fractions using a rotary evaporator.
- The resulting high-purity this compound can be used for quantitative analysis or as a reference standard.[1]
Quantitative Data
The following table summarizes the quantitative results from the qNMR determination of isolated this compound as reported by Maljurić et al. (2018).[1]
| Measurement | Calculated Amount of this compound (mg) |
| 1 | 1.538 |
| 2 | 1.525 |
| 3 | 1.525 |
| Standard Deviation (SD) | 0.006128 |
| Relative Standard Deviation (RSD) | 4% |
Visualizations
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Troubleshooting logic for common HPLC issues in this compound analysis.
References
- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Avoiding column saturation in Fomentariol purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Fomentariol. Our aim is to help you resolve common issues, including column saturation, to achieve high-purity this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a natural compound found in the Fomes fomentarius mushroom.[1][2] It has demonstrated potential as an antidiabetic, antioxidant, and anti-inflammatory agent, making it a compound of significant interest for drug development.[1][3] High-purity this compound is essential for accurate in vitro and in vivo studies to evaluate its therapeutic potential.
Q2: I read a paper that mentions "desired saturation of the column" for this compound purification. Isn't column saturation something to be avoided?
This is an excellent and important question. In a specific study on this compound isolation, the researchers intentionally saturated the column to achieve a "flat-top" peak shape for the this compound fraction during semi-preparative HPLC.[1] This is a specific technique used in preparative chromatography to maximize the collection of a highly concentrated target compound in each run.
However, in analytical chromatography, and in many preparative scenarios, column saturation (or overloading) is generally undesirable as it can lead to poor separation, peak broadening, and reduced resolution. This guide will focus on avoiding unwanted column saturation and other common purification issues.
Q3: What are the initial signs of unwanted column saturation or overloading?
Common indicators of unwanted column saturation include:
-
Peak distortion: Peaks may become asymmetrical, showing fronting or tailing.
-
Broadened peaks: The width of the peak increases, indicating a loss of efficiency.
-
Reduced retention time: As the stationary phase becomes saturated, the analyte may elute earlier than expected.
-
Loss of resolution: The separation between the target peak and impurities decreases.
-
Flat-topped peaks: In severe cases of overloading, the detector can be saturated, leading to flat-topped peaks.[4]
Troubleshooting Guide: Avoiding Unwanted Column Saturation
This guide will help you troubleshoot and prevent common issues related to column saturation during this compound purification.
Issue 1: Peak Tailing or Fronting
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Sample Solvent | Ensure your sample is dissolved in a solvent that is as weak as or weaker than the mobile phase.[4] |
| Column Degradation | Use a guard column to protect the analytical column from strongly retained impurities.[5] |
| Secondary Interactions | Adjust the mobile phase pH or ionic strength to minimize secondary interactions between this compound and the stationary phase. |
Issue 2: High Backpressure
| Possible Cause | Recommended Solution |
| Column Contamination | Implement a column cleaning protocol. For reversed-phase columns, this may involve washing with progressively stronger organic solvents. |
| Precipitation of Sample | Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase.[6] |
| Blocked Frit | Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.[6] |
| Microbial Growth in Mobile Phase | Prepare fresh aqueous mobile phases daily or add a small percentage of organic solvent (e.g., >10%) to inhibit microbial growth.[6] |
Issue 3: Poor Resolution
| Possible Cause | Recommended Solution |
| Sub-optimal Mobile Phase Composition | Optimize the gradient profile (the ratio of organic solvent to aqueous buffer) to improve the separation between this compound and impurities. |
| Incorrect Flow Rate | Adjust the flow rate. A lower flow rate generally improves resolution but increases run time. |
| Column Overload | As with peak shape issues, reduce the amount of sample loaded onto the column. |
| Wrong Column Chemistry | Ensure the column stationary phase (e.g., C18 for reversed-phase) is appropriate for this compound purification. |
Experimental Protocols
Sample Preparation for this compound Purification
A simplified, single-step extraction method using ethanol has been shown to be effective for extracting this compound from Fomes fomentarius.[1][2]
-
Extraction:
-
Solvent Evaporation:
-
Allow the solvent to evaporate from the filtered extract overnight at room temperature.[1]
-
-
Reconstitution:
Semi-Preparative HPLC for this compound Purification
The following is a summary of a published method for this compound purification using semi-preparative HPLC.[1][2]
| Parameter | Value |
| HPLC System | Dionex Ultimate 3000 or equivalent |
| Column | Hypersil Gold semi-preparative HPLC column (5 µm, 150 x 10 mm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Gradient | Start with 95% B, decrease to 5% B in 13 minutes, then return to initial conditions. |
| Injection Volume | 100 µL |
| Detection | PDA Detector |
| Fraction Collection | 9.3 - 10.0 minutes |
Visualizations
Troubleshooting Workflow for Column Saturation
Caption: Troubleshooting decision tree for column saturation issues.
General this compound Purification Workflow
References
- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. halocolumns.com [halocolumns.com]
- 5. lcms.cz [lcms.cz]
- 6. support.waters.com [support.waters.com]
- 7. mdpi.com [mdpi.com]
Fomentariol Purification Technical Support Center
Welcome to the technical support center for improving the purity of isolated Fomentariol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial extraction solvent for obtaining this compound?
A1: A single-step extraction with ethanol has been shown to be highly efficient for obtaining this compound from fungal material, avoiding the need for more complex, multi-solvent extraction processes.[1][2][3] This method is both rapid and robust, making it easily applicable for analysts.[1]
Q2: What is the recommended method for purifying the crude this compound extract?
A2: Semipreparative High-Performance Liquid Chromatography (HPLC) is the recommended method for the isolation and purification of this compound from the ethanol extract.[1][2][3] A gradient reversed-phase method is particularly effective.[1][2][3]
Q3: How can I assess the purity of my isolated this compound?
A3: A combination of analytical techniques is recommended for confirming the identity and purity of this compound. These include High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Quantitative NMR (qNMR) can be used to determine the exact amount of high-purity this compound.[1][3] Purity of around 90% has been reported using these methods.[4]
Q4: Is a reference standard for this compound commercially available?
Troubleshooting Guides
This section addresses common issues that may arise during the extraction and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound in Crude Extract | Incomplete extraction from fungal material. | - Ensure the fungal material is finely chopped or ground to increase surface area. - Extend the incubation time of the fungal material in ethanol to 24 hours or longer.[1] - Consider gentle agitation or stirring during incubation to enhance extraction efficiency. |
| Degradation of this compound during extraction. | - Perform the extraction at room temperature and avoid exposure to high heat or direct sunlight.[1] | |
| Poor Resolution or Peak Tailing in HPLC | Inappropriate mobile phase composition. | - Optimize the gradient elution program. A common mobile phase consists of acetonitrile and 0.1% formic acid in water.[1][2][3] - Ensure the mobile phase components are of high purity (HPLC grade) and are properly degassed. |
| Column overload. | - Reduce the injection volume of the crude extract onto the semipreparative column. A flat-top peak shape can indicate column saturation.[1] | |
| Column contamination or degradation. | - Flush the column with a strong solvent to remove any adsorbed impurities. - If the problem persists, the column may need to be replaced. | |
| Presence of Impurities in the Final Product | Incomplete separation during HPLC. | - Adjust the gradient profile of the mobile phase to better separate this compound from closely eluting impurities. - Collect narrower fractions around the this compound peak during HPLC. |
| Co-elution with other fungal metabolites. | - Consider using a different stationary phase (column chemistry) for orthogonal separation. | |
| Inaccurate Quantification by qNMR | Poorly resolved peaks. | - Ensure the sample is fully dissolved in a suitable deuterated solvent, such as methanol-d4, as this compound is a polar substance.[4] - Use a high-field NMR spectrometer for better signal dispersion. |
| Unsuitable internal standard. | - Select an internal standard with a signal in a non-crowded region of the 1H NMR spectrum that does not overlap with this compound signals. Toluene has been successfully used for this purpose.[1][3] |
Experimental Protocols
Single-Step Ethanol Extraction of this compound
This protocol describes a simplified and efficient method for extracting this compound from fungal material.[1]
Materials:
-
Fungal material (e.g., Fomes fomentarius)
-
Ethanol (99.5%)
-
Filter paper
-
Beaker or flask
-
Rotary evaporator or nitrogen stream
Procedure:
-
Finely chop the fungal material.
-
Add the chopped material to a beaker or flask and add ethanol (e.g., 50 mL for a small-scale extraction).
-
Incubate the mixture for 24 hours at room temperature.
-
After incubation, filter the extract through paper filter to remove solid fungal material.
-
Evaporate the solvent from the filtrate overnight at room temperature or using a rotary evaporator or a stream of nitrogen to obtain the dry extract.
-
Reconstitute the dry extract in a solvent mixture of acetonitrile and water (50:50, v/v) for subsequent purification.
-
Filter the reconstituted extract through a 0.22 µm nylon filter before HPLC analysis.
Semipreparative HPLC Purification of this compound
This protocol outlines the purification of this compound from the ethanolic extract using a semipreparative HPLC system.[1]
Instrumentation and Columns:
-
Semipreparative HPLC system with a PDA detector.
-
Semipreparative reversed-phase column (e.g., Hypersil Gold, 5 µm, 150 × 10 mm).
Mobile Phase:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic acid in water
Procedure:
-
Equilibrate the semipreparative column with the initial mobile phase conditions.
-
Inject the filtered, reconstituted ethanolic extract (injection volume, e.g., 100 μL).
-
Run a gradient elution program. A typical program might involve a gradient from a high percentage of mobile phase B to a high percentage of mobile phase A over a set time (e.g., 15 minutes total run time).
-
Monitor the chromatogram and collect fractions corresponding to the retention time of this compound (e.g., 9.3–10.0 min).
-
Combine the collected fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
This compound's Anti-Inflammatory Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways in macrophages.[1][2] It can suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and downregulate the Extracellular signal-regulated kinase (ERK) signaling pathway.[5]
Caption: this compound's inhibitory effect on inflammatory signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of this compound in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Fomentariol degradation pathways and prevention
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing Fomes fomentarius fungal material to preserve Fomentariol?
To preserve the bioactivity of its components, it is recommended to use fresh Fomes fomentarius. If immediate use is not possible, the fungal material should be kept frozen.[1]
Q2: Which solvent is most effective for extracting this compound?
Ethanol is the recommended solvent for a simple and efficient single-step extraction of this compound from Fomes fomentarius.[1][2] Water extracts have been shown to have lower inhibitory activity compared to ethanolic extracts, suggesting ethanol is more effective at extracting the active compounds, including this compound.[3] Dichloromethane has been reported to result in poor extraction.[1]
Q3: How can I confirm the presence of this compound in my extract?
The presence of this compound in an ethanolic extract can be initially indicated by an orange to red color.[1] For confirmation, high-resolution mass spectrometry (HRMS) can be used to identify this compound by its mass-to-charge ratio (m/z).[1][2] It has been observed that this compound is detected with higher signal intensity in the negative ionization mode.[1]
Q4: What is the best way to store this compound extracts?
For water extracts, it is recommended to lyophilize them to obtain a dry extract, which should then be stored frozen.[3] Ethanolic extracts should be dried using a rotary evaporator and then stored in a frozen state.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Suggested Solution |
| Incorrect Solvent Used | Use absolute ethanol for extraction. Dichloromethane has been shown to be inefficient.[1] |
| Degraded Fungal Material | Ensure the use of fresh or properly frozen Fomes fomentarius material.[1] |
| Insufficient Extraction Time | An incubation time of 24 hours at room temperature with continuous shaking has been shown to be effective.[1][3] |
| Improper Sample Preparation | The fungal material should be chopped into smaller pieces to increase the surface area for extraction.[1] |
Issue 2: Poor Separation or Peak Shape During HPLC Purification
| Possible Cause | Suggested Solution |
| Inappropriate Column Choice | A reverse-phase column is suitable for the separation of the moderately polar this compound.[1] |
| Suboptimal Mobile Phase | A gradient of acetonitrile and 0.1% formic acid in water has been successfully used.[1][2] |
| Column Overload | A flat-top peak shape may indicate column saturation. Adjust the injection volume or concentration of the extract.[1] |
| Sample Impurities | Ensure the reconstituted dry extract is filtered through a 0.22 µm filter before injection.[1] |
Issue 3: Inaccurate Quantification with qNMR
| Possible Cause | Suggested Solution |
| Poor Solubility of this compound | Use deuterated methanol (methanol-d4) as the solvent for NMR analysis to ensure complete dissolution.[1] |
| Signal Overlap | Choose a well-separated, specific proton signal of this compound for integration. The signal at 4.35 ppm has been used for this purpose.[1] |
| Inappropriate Internal Standard | Toluene is a suitable internal standard as its signal at 2.316 ppm is in a non-crowded region of the 1H NMR spectrum.[1] |
| Inaccurate Integration | Ensure proper phasing and baseline correction of the NMR spectrum before integration. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Enzyme | This compound IC50 | Reference Inhibitor | Reference Inhibitor IC50 |
| Alpha-glucosidase | 1.3 µM[3] | Acarbose | 0.5 µM[3] |
| DPP-4 | 2.4 µM[3] | Sitagliptin | 18 nM[3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fomes fomentarius
-
Sample Preparation: Chop fresh or frozen fungal material into small pieces.[1]
-
Extraction: Add the chopped fungal material to absolute ethanol (e.g., 1 g of material to 15 mL of ethanol).[3]
-
Incubation: Homogenize the mixture and shake continuously for 12-24 hours at room temperature.[1][3]
-
Filtration: Filter the extract using paper filtration.[1]
-
Drying: Evaporate the ethanol from the filtrate using a rotary evaporator or by leaving it overnight at room temperature to obtain a dry extract.[1][3]
-
Storage: Store the dry extract in a frozen state until further use.[3]
Protocol 2: Semi-preparative HPLC Purification of this compound
-
Sample Reconstitution: Reconstitute the dry ethanolic extract in a solvent mixture of acetonitrile and water (50:50, v/v).[1]
-
Sample Filtration: Filter the reconstituted extract through a 0.22 µm nylon filter.[1]
-
HPLC System: Use a semi-preparative HPLC system with a PDA detector and a reverse-phase column (e.g., Hypersil Gold, 5 µm, 150 x 10 mm).[1]
-
Mobile Phase: Use a gradient of acetonitrile (A) and 0.1% formic acid in water (B).[1]
-
Gradient Program: A typical gradient starts with 95% B, decreases to 5% B over 13 minutes, and then returns to the initial conditions.[2]
-
Injection and Fraction Collection: Inject the filtered sample (e.g., 100 µL).[2] Collect fractions corresponding to the this compound peak, which has been observed between 9.3 and 10.0 minutes under specific conditions.[1]
Protocol 3: Quantification of this compound by qNMR
-
Sample Preparation: Dissolve a known amount of the purified this compound fraction and a known amount of an internal standard (e.g., toluene) in deuterated methanol (methanol-d4).[1]
-
NMR Acquisition: Acquire a 1H NMR spectrum of the sample.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Integrate a well-resolved signal of this compound (e.g., 4.35 ppm) and a signal of the internal standard (e.g., 2.316 ppm for toluene).[1]
-
Calculation: Calculate the amount of this compound based on the integral values and the known amount of the internal standard.[1]
Visualizations
Caption: Workflow for this compound isolation and quantification.
Caption: Troubleshooting logic for low this compound yield.
References
Fomentariol Bioavailability Enhancement: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for researchers encountering challenges with the bioavailability of Fomentariol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues in experimental design and execution, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a bioactive compound isolated from the medicinal mushroom Fomes fomentarius. It has demonstrated promising anti-inflammatory and anti-diabetic properties.[1][2] However, like many polyphenolic compounds, this compound is expected to have low oral bioavailability due to poor aqueous solubility and potential degradation in the gastrointestinal tract. This limits its therapeutic efficacy when administered orally. Enhancing its bioavailability is crucial for developing it as a viable therapeutic agent.
Q2: What are the primary signaling pathways affected by this compound?
This compound has been shown to exert its anti-inflammatory effects by modulating the extracellular signal-regulated kinase (ERK) signaling pathway.[1] Additionally, it has been observed to suppress the activation of the signal transducer and activator of transcription 3 (STAT3), which is relevant to its potential anti-diabetic and anti-inflammatory activities.[2] Understanding these pathways is critical for assessing the downstream effects of this compound in various experimental models.
Q3: What are the main strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to improve the solubility and absorption of poorly water-soluble compounds like this compound. The most common approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Liposomal Encapsulation: Encapsulating this compound within lipid bilayers can protect it from degradation and improve its transport across intestinal membranes.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution and absorption.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Pure this compound in In Vitro Assays
Problem: You are observing a very slow and incomplete dissolution of pure this compound powder in aqueous buffers (e.g., PBS) during in vitro dissolution or absorption studies.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Poor Wettability | Micronize the this compound powder to increase the surface area. | Improved dispersion and faster dissolution. |
| Low Aqueous Solubility | Prepare a solid dispersion of this compound with a hydrophilic carrier like PVP or PEG. | Significantly increased dissolution rate and extent. |
| Inappropriate pH of Dissolution Medium | Test the dissolution in buffers with a range of pH values (e.g., 4.5, 6.8, 7.4) to determine the pH of maximum solubility. | Identification of optimal pH conditions for dissolution. |
Issue 2: High Variability in Permeability Results from Caco-2 Cell Assays
Problem: You are getting inconsistent and highly variable apparent permeability coefficient (Papp) values for this compound formulations in your Caco-2 cell monolayer experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Monolayer Integrity | Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are confluent and have intact tight junctions before and after each experiment. | Reduced variability in paracellular transport and more reliable Papp values. |
| Efflux Transporter Activity | Co-administer your this compound formulation with a known P-glycoprotein (P-gp) inhibitor (e.g., verapamil) to see if efflux is a factor. | Increased apical-to-basolateral transport if this compound is a P-gp substrate. |
| Formulation Instability in Culture Medium | Characterize the stability of your this compound formulation (e.g., nanoparticle size, encapsulation efficiency) in the cell culture medium over the time course of the experiment. | Ensuring the formulation remains intact during the assay, leading to more consistent results. |
Quantitative Data Summary
The following tables present hypothetical but plausible data to illustrate the potential improvements in this compound's bioavailability with different formulation strategies. This data is for comparative purposes and should be verified experimentally.
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | Dissolution Medium | % Dissolved at 60 min |
| Pure this compound | PBS (pH 7.4) | 15% |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | PBS (pH 7.4) | 85% |
| This compound-loaded Liposomes | PBS (pH 7.4) | 70% (released) |
| This compound Nanoparticles | PBS (pH 7.4) | 95% |
Table 2: In Vitro Permeability of this compound Formulations across Caco-2 Monolayers
| Formulation | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |
| Pure this compound | 0.5 |
| This compound Solid Dispersion | 2.5 |
| This compound-loaded Liposomes | 4.0 |
| This compound Nanoparticles | 5.5 |
Key Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (95%)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (100 mesh)
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a minimal amount of 95% ethanol with stirring until a clear solution is obtained.
-
Remove the ethanol using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the wall of the flask.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Encapsulation of this compound in Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound within liposomes to improve its stability and permeability.
Materials:
-
This compound
-
Soy phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) and this compound in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at room temperature to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
To reduce the size of the resulting multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator on ice for 10-15 minutes.
-
The prepared this compound-loaded liposomes can be stored at 4°C.
Protocol 3: In Vitro Permeability Assay using Caco-2 Cells
Objective: To assess the permeability of this compound formulations across a Caco-2 cell monolayer, an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulation
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for sample analysis
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.
-
Confirm monolayer integrity by measuring the TEER. Values should be >250 Ω·cm².
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation (dissolved in HBSS) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from both the apical and basolateral chambers.
-
To assess monolayer integrity after the experiment, perform a Lucifer yellow permeability assay.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
Visualizations
Signaling Pathways
Caption: this compound's inhibitory effect on the ERK signaling pathway.
Caption: this compound's suppression of STAT3 activation.
Experimental Workflow
References
Optimizing Fomentariol Analysis: A Technical Support Guide for HPLC Mobile Phase Optimization
For researchers, scientists, and drug development professionals working with the promising antidiabetic compound fomentariol, achieving optimal separation and accurate quantification via High-Performance Liquid Chromatography (HPLC) is paramount. The composition of the mobile phase is a critical factor influencing the success of this analysis. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC analysis of this compound, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound HPLC analysis?
A common and effective mobile phase for the reversed-phase HPLC analysis of this compound, which is a moderately polar substance, is a gradient mixture of acetonitrile and water containing a small amount of acid.[1] Two successfully reported mobile phase compositions are:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic acid in water[1]
-
Alternative Mobile Phase A: Water with 5% acetonitrile and 0.1% Trifluoroacetic acid (TFA)
-
Alternative Mobile Phase B: Acetonitrile with 5% water and 0.1% TFA
The addition of an acid like formic acid or TFA is crucial for obtaining sharp peaks for phenolic compounds like this compound by suppressing the ionization of silanol groups on the silica-based stationary phase and the phenolic hydroxyl groups of the analyte.[2]
Q2: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be used as organic modifiers in reversed-phase HPLC for polyphenols. The choice can affect selectivity and resolution.
-
Acetonitrile is generally preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is advantageous for detection at low wavelengths.[3] It often provides sharper peaks for many compounds.[4]
-
Methanol is a more polar and protic solvent, capable of hydrogen bonding, which can offer different selectivity for phenolic compounds.[5][6] It may sometimes improve peak shape for acidic or phenolic compounds that exhibit tailing with acetonitrile.[4]
For initial method development with this compound, acetonitrile is a reliable starting point based on published methods.[1] However, if separation issues arise, experimenting with methanol as an alternative or in a ternary mixture could be beneficial.
Q3: How does the pH of the mobile phase affect the analysis of this compound?
The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound. This compound contains phenolic hydroxyl groups, which are weakly acidic.
-
Low pH (typically 2.5-3.5): At a low pH, the ionization of the phenolic hydroxyl groups is suppressed, leading to a single, un-ionized form of the analyte. This results in better peak shape (less tailing) and more reproducible retention times. The use of acidic modifiers like formic acid or TFA achieves this.[2]
-
pH near pKa: Operating at a pH close to the pKa of this compound will result in the presence of both ionized and un-ionized forms, leading to peak broadening or splitting.
-
High pH: At higher pH, the phenolic groups will be ionized, making the molecule more polar and resulting in earlier elution in reversed-phase chromatography. However, silica-based columns are generally not stable at high pH (typically above 8).
For this compound and other phenolic compounds, maintaining a low and consistent mobile phase pH is crucial for robust and reliable results.[7][8]
Troubleshooting Guide
Peak Shape Problems
Poor peak shape is a common issue in HPLC and can significantly impact the accuracy of quantification. The most frequent problems are peak tailing, fronting, and broadening.
Issue: Peak Tailing
A tailing peak is asymmetrical with a drawn-out latter half. This is a prevalent issue when analyzing phenolic compounds.
| Potential Cause | Solution |
| Secondary Interactions | This compound's hydroxyl groups can interact with residual silanol groups on the C18 column, causing tailing.[9] Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid or TFA) to suppress silanol activity.[2] Using a modern, end-capped C18 column can also minimize these interactions.[10] |
| Mobile Phase pH | If the mobile phase pH is not low enough, partial ionization of this compound can occur, leading to tailing.[1] Solution: Verify the pH of your aqueous mobile phase component. A pH of around 2.5 to 3.5 is generally recommended for phenolic compounds.[8] |
| Column Contamination | Buildup of strongly retained sample components on the column can create active sites, causing tailing. Solution: Flush the column with a strong solvent (e.g., isopropanol, then hexane if compatible, followed by isopropanol and your mobile phase).[1] Consider using a guard column to protect the analytical column. |
| Column Overload | Injecting too much sample can lead to peak tailing. Solution: Reduce the injection volume or dilute the sample. |
Issue: Peak Fronting
A fronting peak is asymmetrical with a leading edge that is less steep than the trailing edge.
| Potential Cause | Solution |
| Sample Overload | Injecting a highly concentrated sample can cause fronting. Solution: Dilute the sample or reduce the injection volume. |
| Incompatible Sample Solvent | Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Collapse | A void at the head of the column can lead to poor peak shape. Solution: This is often irreversible. Replace the column and prevent the issue by avoiding sudden pressure changes and operating within the column's recommended pH and temperature ranges. |
Issue: Broad Peaks
Broad peaks can reduce resolution and sensitivity.
| Potential Cause | Solution |
| Large Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Solution: Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length to a minimum. |
| Low Flow Rate | While it can improve separation, an excessively low flow rate can lead to broader peaks due to diffusion. Solution: Optimize the flow rate for your column dimensions and particle size. |
| Column Inefficiency | An old or poorly packed column will exhibit broader peaks. Solution: Replace the column with a new, high-efficiency column. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol is based on a published method for the semi-preparative isolation of this compound and can be adapted for analytical purposes.[1]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., Hypersil Gold, 5 µm, 150 x 4.6 mm for analytical scale).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade acetonitrile.
-
Mobile Phase B: 0.1% (v/v) formic acid in ultrapure water.
-
Degas both mobile phases using sonication or vacuum filtration before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID analytical column).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 326 nm.[1]
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (0.1% Formic Acid in Water) |
| 0.0 | 5 | 95 |
| 13.0 | 95 | 5 |
| 13.05 | 5 | 95 |
| 15.0 | 5 | 95 |
-
Sample Preparation:
-
Extract this compound from the source material (e.g., Fomes fomentarius) using a suitable solvent like ethanol.[1]
-
Evaporate the solvent and redissolve the residue in the initial mobile phase composition (95% B).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
-
Visual Guides
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Caption: General experimental workflow for the HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. welch-us.com [welch-us.com]
- 4. chromtech.com [chromtech.com]
- 5. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 7. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a new mobile phase to know the complex and real polyphenolic composition: towards a total phenolic index using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Fomentariol Bioactivity Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during Fomentariol bioactivity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Sample Preparation & Solubility
Q1: My this compound extract/compound is not dissolving properly. What is the recommended solvent?
A: this compound is a moderately polar substance. For extraction from its source, Fomes fomentarius, ethanol has been shown to be effective, providing a rapid, single-step extraction.[1][2] For bioassays, dissolving the dried extract or purified this compound can be challenging. It is recommended to first attempt reconstitution in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate aqueous buffer for your specific assay. For instance, in some anti-diabetic assays, dried ethanol extracts were dissolved in purified water containing 25% (v/v) DMSO.[3] Always ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I'm observing precipitation of my compound in the assay plate. How can I prevent this?
A: Precipitation during the assay can be due to several factors:
-
Solubility Limits: You may be exceeding the solubility of this compound in the final assay buffer. Try working with a lower concentration range.
-
Buffer Incompatibility: The pH or ionic strength of your assay buffer may not be optimal for this compound's stability. Ensure the buffer composition is appropriate for your assay and consider a buffer system in which this compound is more soluble.
-
Temperature Effects: Changes in temperature during incubation could affect solubility. Ensure consistent temperature control throughout your experiment.
2. Anti-Diabetic Assays (Alpha-Glucosidase & DPP-4 Inhibition)
Q3: I am not seeing any significant inhibition in my alpha-glucosidase assay. What could be the issue?
A: Several factors could contribute to a lack of inhibitory activity:
-
Enzyme Activity: Confirm that your alpha-glucosidase enzyme is active. Always include a positive control, such as acarbose, to validate the assay's performance.[3]
-
Substrate Concentration: The concentration of the substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) is critical. Ensure it is used at the recommended concentration for your specific enzyme and assay conditions.[3]
-
Incorrect pH: Alpha-glucosidase activity is pH-dependent. The assay should be performed in a suitable buffer, such as a phosphate buffer at pH 6.8.[3][4]
-
Incubation Time: Ensure sufficient incubation time for the enzyme, substrate, and inhibitor to interact. A typical incubation is at 37°C for 120 minutes.[3][4]
Q4: The results from my DPP-4 inhibition assay are inconsistent. What are some potential causes?
A: Inconsistent results in a DPP-4 inhibition assay can arise from:
-
Pre-incubation Step: A pre-incubation of the enzyme with the inhibitor before adding the substrate is often necessary. A 10-minute pre-incubation at 37°C has been used successfully.[3]
-
Light-Sensitive Reagents: Some substrates used in DPP-4 assays are light-sensitive. It is advisable to perform the assay in a black 96-well plate to minimize light exposure.[3]
-
Assay Controls: Include a clinically used inhibitor like sitagliptin as a positive control to benchmark your results and ensure assay validity.[3]
Quantitative Data Summary: this compound Inhibitory Activity
| Target Enzyme | This compound IC₅₀ | Positive Control | Control IC₅₀ |
| Alpha-glucosidase | 1.3 µM[3] | Acarbose | 0.5 µM[3] |
| DPP-4 | 2.4 µM[3] | Sitagliptin | 18 nM[3] |
3. Anti-Inflammatory & Antioxidant Assays
Q5: I am observing differential effects of this compound on inflammatory cytokine production. Is this expected?
A: Yes, this is consistent with published findings. This compound has been shown to differentially modulate inflammatory responses. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound suppressed the production of interleukin-1β (IL-1β) and interleukin-6 (IL-6), but not tumor necrosis factor-α (TNF-α).[5] This suggests a specific mechanism of action rather than a general anti-inflammatory effect.
Q6: My antioxidant assay results (DPPH, FRAP, ABTS) are not correlating with each other. Why might this be?
A: It is not uncommon for different antioxidant assays to yield varying results for the same compound. This is because each assay measures a different aspect of antioxidant activity:
-
DPPH Assay: Measures the capacity to scavenge the 2,2-diphenyl-1-picrylhydrazyl radical.
-
FRAP Assay: Measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[6]
-
ABTS Assay: Measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.
The different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer) and reaction conditions (e.g., pH) of these assays can lead to different outcomes.[6] Therefore, it is recommended to use a battery of antioxidant assays to obtain a comprehensive profile of a compound's antioxidant potential.
Experimental Protocols & Methodologies
Alpha-Glucosidase Inhibition Assay Protocol
-
Enzyme Solution Preparation: Dilute the alpha-glucosidase enzyme solution in a phosphate buffer (pH 6.8).
-
Reaction Mixture: In a 96-well plate, pre-mix the enzyme solution with varying concentrations of this compound extract to a final concentration of 0.08 mg/mL.
-
Substrate Addition: Add the substrate, 4-methylumbelliferyl-α-D-glucopyranoside (MUG), to the mixture at a final concentration of 0.03 mM.[3][4]
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Incubation: Incubate the mixture at 37°C for 120 minutes.[3][4]
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Reaction Termination: Stop the reaction by adding 0.2 M Na₂CO₃.[3][4]
-
Measurement: Measure the release of the 4-methylumbelliferone anion by reading the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.[3]
-
Calculation: Calculate the percentage of enzyme activity remaining by comparing the fluorescence intensity of the sample with that of a control (enzyme solution without inhibitor).
DPPH Radical Scavenging Assay Protocol
-
DPPH Solution Preparation: Prepare a 0.2 mM solution of DPPH in methanol and let it stand at room temperature for 1 hour.[7]
-
Reaction Mixture: In a suitable container, add 200 µL of different concentrations of your this compound sample to 1 mL of the DPPH solution and 800 µL of Tris buffer (0.77 M, pH 7.4).[7]
-
Incubation: Incubate the mixture at 37°C for 30 minutes.[7]
-
Measurement: Measure the absorbance of the solution spectrophotometrically at 517 nm.[7]
-
Calculation: The radical scavenging activity is calculated based on the reduction in absorbance compared to a control without the sample.
Visualizations: Pathways and Workflows
Caption: General workflow for this compound bioactivity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of this compound in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unleashing the Biological Potential of Fomes fomentarius via Dry and Wet Milling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Fomentariol Isolation for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up isolation of Fomentariol for in vivo studies.
Frequently Asked Questions (FAQs)
1. What is the most effective method for extracting this compound from Fomes fomentarius?
A rapid, single-step extraction with ethanol has been shown to be efficient, avoiding the need for more complex, multi-solvent extraction protocols. This method simplifies the initial phase of the isolation process.[1][2]
2. How can I confirm the presence of this compound in my extract?
High-resolution mass spectrometry (HRMS) is a reliable method to confirm the presence of this compound. The compound can be detected in both positive and negative ionization modes, with higher signal intensity typically observed in the negative mode.[1] The exact mass of the [M-H]⁻ ion is m/z 331.0820.[1]
3. What is the recommended method for purifying this compound for in vivo studies?
Semi-preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for isolating and purifying this compound from the ethanol extract.[1][2][3] A gradient reversed-phase method is often employed.[1][2][3]
4. How can I quantify the amount of purified this compound?
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a precise method for determining the amount of high-purity this compound.[1][2][3] Toluene can be used as an internal standard for this purpose.[1]
5. What are the known biological activities of this compound relevant to in vivo studies?
This compound has demonstrated potential as an anti-diabetic agent.[1][2][4] It has also been shown to possess antioxidant and anti-inflammatory properties.[3][4][5] Specifically, it can modulate inflammatory responses in macrophages by downregulating the extracellular signal-regulated kinase (ERK) signaling pathway.[3]
6. How should I store the purified this compound for in vivo experiments?
While specific stability data for pure this compound is limited, general best practices for natural products suggest storing it in a cool, dark, and dry place. For long-term storage, freezing the lyophilized powder is recommended. Stability testing under your specific formulation and storage conditions is crucial.
Troubleshooting Guides
Issue 1: Low Yield of this compound from Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete extraction | Ensure the fungal material is finely ground to increase the surface area for solvent penetration. |
| Increase the extraction time or perform multiple extraction cycles. | |
| Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[2] | |
| Inefficient solvent | While ethanol is effective, ensure the correct ethanol-to-sample ratio is used. A common ratio is 15 mL of ethanol for every 1 gram of fungal material. |
| Degradation of this compound | Avoid excessive heat during the extraction and solvent evaporation steps. |
Issue 2: Poor Resolution or Peak Tailing during HPLC Purification
| Possible Cause | Troubleshooting Step |
| Column overload | Reduce the injection volume or the concentration of the extract being loaded onto the semi-preparative column. |
| Inappropriate mobile phase | Optimize the gradient profile of the mobile phase (acetonitrile and water with 0.1% formic acid) to improve separation.[1][3] |
| Column degradation | Ensure the column is properly washed and regenerated between runs. If performance continues to decline, consider replacing the column. |
| Secondary interactions | The addition of a small amount of an ion-pairing agent to the mobile phase may help to reduce peak tailing. |
Issue 3: Difficulty in Formulating this compound for In Vivo Administration
| Possible Cause | Troubleshooting Step |
| Poor solubility in aqueous vehicles | This compound is described as moderately polar.[1] For oral administration, consider formulating it as a suspension using appropriate wetting and suspending agents. |
| For other routes, explore the use of co-solvents (e.g., DMSO, ethanol) or solubility-enhancing excipients like cyclodextrins. However, the toxicity of these excipients at the required concentration must be considered. | |
| Chemical instability in formulation | Conduct stability studies of your final formulation under the intended storage and administration conditions. This should include assessing for degradation products over time. |
Experimental Protocols
Ethanol Extraction of this compound
-
Sample Preparation: Air-dry and finely grind the fruiting bodies of Fomes fomentarius.
-
Extraction:
-
Suspend the ground fungal material in absolute ethanol (e.g., 1 g in 15 mL).
-
Incubate the mixture for 24 hours at room temperature with continuous stirring.[1]
-
-
Filtration: Filter the extract through paper to remove solid fungal material.[1]
-
Solvent Evaporation: Evaporate the ethanol from the filtrate. This can be done at room temperature overnight or using a rotary evaporator at a controlled temperature.[1]
-
Reconstitution: Reconstitute the dry extract in a solvent mixture suitable for HPLC injection (e.g., acetonitrile and water, 50:50, v/v).[1]
-
Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before HPLC analysis.[1]
Semi-Preparative HPLC Purification of this compound
-
System: A semi-preparative HPLC system equipped with a PDA detector.
-
Column: A reversed-phase C18 semi-preparative column (e.g., Hypersil Gold, 5 µm, 150 x 10 mm).[1]
-
Mobile Phase:
-
Gradient: A typical gradient might start at a high percentage of B and decrease to a low percentage over a set time to elute compounds of increasing hydrophobicity. An example gradient involves decreasing from 95% B to 5% B over 13 minutes.[3]
-
Flow Rate: Adjust the flow rate according to the column dimensions and particle size.
-
Injection Volume: Optimize based on the concentration of the extract and the capacity of the column (e.g., 100 μL).[1]
-
Fraction Collection: Collect fractions based on the retention time of the this compound peak, which can be identified using an analytical UPLC-HRMS method beforehand.[1]
Quantitative Data Summary
Table 1: UPLC-HRMS and qNMR Data for this compound
| Parameter | Value | Reference |
| UPLC-HRMS | ||
| Retention Time | 3.13 min | [1] |
| [M-H]⁻ m/z | 331.0820 | [1] |
| qNMR | ||
| This compound Signal (in methanol-d4) | 4.35 ppm | [1] |
| Internal Standard (Toluene) Signal | 2.35 ppm | [1] |
| Purity of Isolated Sample | ~90% | [1] |
Visualizations
Caption: Experimental workflow for this compound isolation and in vivo studies.
Caption: this compound's modulation of the ERK signaling pathway.
References
- 1. Scaling-up of natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of this compound in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
Fomentariol Extraction with Ethanol: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of Fomentariol extraction with ethanol. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for this compound extraction from Fomes fomentarius using ethanol?
A single-step extraction with ethanol has been shown to be effective, avoiding more complex multi-solvent procedures.[1][2][3][4] The general protocol involves soaking the chopped fungal material in ethanol (e.g., 99.5%) for 24 hours at room temperature, followed by filtration.[1]
Q2: Which concentration of ethanol is optimal for this compound extraction?
While 99.5% ethanol has been successfully used, another study investigating the bioactivity of extracts found that a 70% ethanol solution produced an extract with the most potent antimutagenic activity. The optimal concentration can depend on the desired outcome (e.g., highest yield of this compound vs. highest biological activity of the total extract). It is recommended to perform small-scale pilot extractions with varying ethanol concentrations (e.g., 70%, 80%, 95%) to determine the best conditions for your specific research goals.
Q3: How can I quickly assess if my ethanol extraction was successful in extracting this compound?
A simple visual inspection can be an initial indicator. Ethanol extracts containing this compound typically have a distinct orange to red color.[1] For a more definitive confirmation, analytical techniques such as UPLC-MS are recommended to identify the presence of this compound in the extract.[1]
Q4: What is the best method to purify this compound from the crude ethanol extract?
Semipreparative High-Performance Liquid Chromatography (HPLC) is a documented and effective method for isolating and purifying this compound from the ethanol extract.[1][2][3][4] A gradient reversed-phase method using a mobile phase of acetonitrile and 0.1% formic acid in water is a good starting point.[1][2][3][4]
Q5: How should I store the this compound ethanol extract?
Ethanolic extracts of natural products are not always stable.[4] It is recommended to dry the extract using a rotary evaporator and then store the dried extract in a frozen state to prevent degradation of the active compounds.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient Extraction: The solvent-to-solid ratio may be too low, or the extraction time may be insufficient. 2. Poor Quality of Fungal Material: The Fomes fomentarius used may be old or improperly stored, leading to lower concentrations of this compound.[1] 3. Incorrect Solvent: While ethanol is effective, other solvents like dichloromethane have shown poor extraction efficiency.[1] | 1. Optimize Extraction Parameters: Increase the solvent-to-solid ratio (e.g., 30:1 v/w).[5] Extend the extraction time (e.g., up to 7 days with stirring).[4] Consider using different ethanol concentrations (e.g., 70%, 80%, 95%) to find the optimal condition. 2. Use Fresh or Properly Stored Material: Ensure the fungal material is fresh or has been kept frozen to preserve the activity of its components.[1] 3. Confirm Solvent Choice: Stick with ethanol as the primary solvent, as it has been shown to be more efficient than less polar solvents.[1] |
| Impure this compound after HPLC Purification | 1. Co-eluting Impurities: Other compounds in the extract may have similar retention times to this compound under the current HPLC conditions. 2. Column Overload: Injecting too much crude extract onto the semipreparative column can lead to poor separation.[1] 3. This compound Degradation: The compound may be degrading during the extraction or purification process. | 1. Optimize HPLC Method: Adjust the gradient of the mobile phase to improve the resolution between this compound and contaminating peaks. Consider using a different column chemistry if co-elution persists. 2. Reduce Injection Volume: Perform a loading study to determine the optimal injection volume for your column that allows for good peak shape and separation. A flat-top peak shape can indicate column saturation, which is desirable for preparative chromatography.[1] 3. Handle Extracts with Care: Minimize the exposure of the extract to heat and light. Store the dried extract at low temperatures (e.g., frozen) and use it promptly after reconstitution.[5] |
| Presence of Insoluble Material in the Reconstituted Extract | 1. Poor Solubility of Co-extractants: The crude extract contains various compounds, some of which may not be soluble in the solvent used for HPLC injection. 2. Precipitation of this compound: If the solvent for injection is not optimal, this compound itself could precipitate out of the solution. | 1. Pre-filter the Sample: Before HPLC injection, filter the reconstituted extract through a 0.22 µm nylon filter to remove any particulate matter.[1] 2. Optimize Reconstitution Solvent: A mixture of acetonitrile and water (e.g., 50:50, v/v) has been used successfully to reconstitute the dry extract for HPLC analysis.[1] |
Experimental Protocols
Ethanol Extraction of this compound
This protocol is based on a simplified and efficient single-step extraction method.[1]
-
Sample Preparation: Chop the fresh or frozen fungal material (Fomes fomentarius) into small pieces.
-
Extraction: Add the chopped fungal material to a flask and add 99.5% ethanol. A solid-to-solvent ratio of 1g of fungal material to 15 mL of ethanol can be used.[5]
-
Incubation: Incubate the mixture for 24 hours at room temperature. For potentially higher yields, this can be extended to 7 days with continuous stirring.[4][5]
-
Filtration: After incubation, filter the extract through paper to remove the solid fungal material.
-
Drying: Evaporate the ethanol from the filtrate using a rotary evaporator to obtain the dry extract.
-
Storage: Store the dry extract in a frozen state until further use.[5]
Semipreparative HPLC Purification of this compound
This protocol outlines a method for the isolation of this compound from the crude ethanol extract.[1]
-
Sample Reconstitution: Dissolve the dry ethanol extract in a solvent mixture of acetonitrile and water (50:50, v/v).
-
Sample Filtration: Filter the reconstituted extract through a 0.22 µm nylon filter.
-
HPLC System: Use a semipreparative HPLC system equipped with a PDA detector.
-
Column: A Hypersil Gold semipreparative HPLC column (5 µm, 150 × 10 mm) or similar reversed-phase column is suitable.[1]
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Formic acid in water
-
-
Gradient Elution: Employ a gradient elution method. A total run time of 15 minutes has been reported as effective.[1][2][3][4] The specific gradient will need to be optimized for your system and extract.
-
Injection Volume: Start with an injection volume of 100 μL and optimize as needed.[1]
-
Fraction Collection: Collect the fractions corresponding to the retention time of this compound.
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain purified this compound.
Data Presentation
Table 1: Summary of Reported Ethanol Extraction Parameters for this compound and Related Compounds
| Parameter | Value/Range | Source | Notes |
| Solvent | Ethanol | [1][2][3][4] | Dichloromethane was found to be inefficient.[1] |
| Ethanol Concentration | 70% | Reported to yield the most potent antimutagenic activity. | |
| 98% (v/v) | [4] | Used for a 7-day extraction. | |
| 99.5% | [1][5] | Used for a 12 to 24-hour extraction. | |
| Extraction Time | 12 hours | [5] | With continuous shaking. |
| 24 hours | [1] | Incubation at room temperature. | |
| 7 days | [4] | With stirring at room temperature. | |
| Temperature | Room Temperature | [1][4][5] | Elevated temperatures may also be used but require optimization.[4] |
| Solid-to-Solvent Ratio | 1:15 (g/mL) | [5] | |
| 1:30 (g/mL) | [4] |
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unleashing the Biological Potential of Fomes fomentarius via Dry and Wet Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Fomentariol and Acarbose for Alpha-Glucosidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fomentariol, a natural compound derived from the fungus Fomes fomentarius, and Acarbose, an established pharmaceutical agent, as inhibitors of alpha-glucosidase. This enzyme plays a critical role in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.
Executive Summary
Both this compound and Acarbose demonstrate inhibitory activity against alpha-glucosidase. Acarbose is a well-characterized competitive inhibitor used clinically to control blood glucose levels. This compound has shown potent alpha-glucosidase inhibition in in vitro studies, with some research suggesting it may have higher inhibitory activity than Acarbose. However, there is a significant gap in the scientific literature regarding the precise enzyme kinetics and in vivo efficacy of this compound. This guide synthesizes the available data to facilitate an objective comparison and to highlight areas requiring further investigation.
Data Presentation: In Vitro Alpha-Glucosidase Inhibition
The following table summarizes the available quantitative data on the in vitro alpha-glucosidase inhibitory activity of this compound and Acarbose. It is important to note that IC50 values can vary between studies depending on the specific assay conditions.
| Compound | IC50 Value (α-glucosidase) | Source Organism of Compound | Notes |
| This compound | 1.3 µM[1] | Fomes fomentarius (fungus) | One study reported a higher inhibitory activity than Acarbose, though specific IC50 values were not provided in that context.[1][2] Further research is needed to resolve this discrepancy. |
| Acarbose | 0.5 µM[1] | Actinoplanes sp. (bacterium) | A well-established, clinically used alpha-glucosidase inhibitor. |
Mechanism of Action and Enzyme Kinetics
Acarbose functions as a competitive and reversible inhibitor of alpha-glucosidase enzymes in the brush border of the small intestine.[3][4] Its chemical structure mimics that of oligosaccharides, allowing it to bind with high affinity to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides. Some studies have also suggested that in combination with other substances, Acarbose can exhibit a mixed-type inhibitory pattern.[5]
This compound's precise mechanism of alpha-glucosidase inhibition has not yet been fully elucidated in the available scientific literature. While its inhibitory activity has been confirmed in vitro, detailed kinetic studies to determine whether it acts as a competitive, non-competitive, uncompetitive, or mixed-type inhibitor are not yet published.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by alpha-glucosidase inhibitors and a typical experimental workflow for their evaluation.
Experimental Protocols
In Vitro Alpha-Glucosidase Inhibition Assay
A common method for assessing alpha-glucosidase inhibition in vitro involves the following steps:
-
Reagent Preparation :
-
Alpha-glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate buffer (e.g., 100 mM, pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.
-
The test compounds (this compound and Acarbose) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the phosphate buffer.
-
-
Assay Procedure :
-
In a 96-well microplate, the enzyme solution is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 10 minutes at 37°C).
-
The reaction is initiated by adding the pNPG substrate to each well.
-
The plate is incubated for a specific time (e.g., 20 minutes at 37°C).
-
The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3).
-
-
Data Analysis :
-
The absorbance of the yellow product, p-nitrophenol, is measured using a microplate reader at a wavelength of 405 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Oral Sucrose Tolerance Test (OSTT)
While no in vivo data for this compound is currently available, the following is a standard protocol for an OSTT, which is used to evaluate the efficacy of alpha-glucosidase inhibitors like Acarbose:
-
Animal Preparation :
-
Male Sprague-Dawley or Wistar rats are typically used.
-
Animals are fasted overnight (12-18 hours) with free access to water.
-
-
Experimental Groups :
-
Group 1: Control (vehicle)
-
Group 2: Acarbose (positive control, e.g., 10 mg/kg body weight)
-
Group 3: this compound (at various doses)
-
-
Procedure :
-
A baseline blood sample (t=0 min) is collected from the tail vein to measure fasting blood glucose levels.
-
The respective treatments (vehicle, Acarbose, or this compound) are administered orally via gavage.
-
After a short interval (e.g., 30 minutes), a sucrose solution (e.g., 2 g/kg body weight) is administered orally to all animals.
-
Blood samples are collected at various time points post-sucrose administration (e.g., 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured using a glucometer.
-
-
Data Analysis :
-
The area under the curve (AUC) for blood glucose levels is calculated for each group.
-
A significant reduction in the AUC in the treatment groups compared to the control group indicates effective inhibition of sucrose digestion and glucose absorption.
-
Conclusion and Future Directions
Acarbose is a well-established alpha-glucosidase inhibitor with a clear mechanism of action and proven clinical efficacy. This compound emerges as a promising natural compound with potent in vitro alpha-glucosidase inhibitory activity. However, the existing data on this compound is preliminary and contains inconsistencies regarding its potency relative to Acarbose.
To establish this compound as a viable alternative or adjunct therapy, further research is imperative. Key areas for future investigation include:
-
Enzyme Kinetics Studies : To elucidate the precise mechanism of alpha-glucosidase inhibition by this compound (competitive, non-competitive, etc.).
-
In Vivo Efficacy Studies : Head-to-head comparative studies with Acarbose using animal models (e.g., oral sucrose and starch tolerance tests) are crucial to determine its effectiveness in a physiological context.
-
Pharmacokinetic and Toxicological Profiling : To assess the absorption, distribution, metabolism, excretion, and safety profile of this compound.
The successful completion of these studies will be essential to fully understand the therapeutic potential of this compound in the management of type 2 diabetes.
References
A Comparative Analysis of the Antidiabetic Effects of Fomentariol and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known antidiabetic properties of Fomentariol, a natural compound derived from the fungus Fomes fomentarius, and Metformin, a widely prescribed first-line therapeutic for type 2 diabetes. This analysis is based on available preclinical and clinical data, with a focus on their mechanisms of action and supporting experimental evidence.
Executive Summary
Metformin is a well-established biguanide with a multifaceted mechanism of action, primarily centered on the activation of AMP-activated protein kinase (AMPK) and inhibition of hepatic gluconeogenesis. In contrast, this compound is a novel natural product that has demonstrated potent inhibitory activity against key enzymes involved in glucose metabolism, namely α-glucosidase and dipeptidyl peptidase-4 (DPP-4), in preclinical in vitro studies. While in vivo studies on crude extracts of Fomes fomentarius suggest potential hypoglycemic effects, research on isolated this compound is still in its nascent stages. This guide presents a side-by-side comparison of their known attributes to aid in the evaluation of this compound as a potential antidiabetic agent.
Quantitative Data Summary
The following tables summarize the available quantitative data on the enzymatic inhibition and clinical efficacy of this compound and Metformin.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC50 Value |
| This compound | α-glucosidase | 1.3 µM[1] |
| DPP-4 | 2.4 µM[1] | |
| Metformin | α-glucosidase | Efficacy observed, but specific IC50 not consistently reported. One study showed 66.6% of the inhibitory action of Acarbose at 500 µg/mL.[2] |
| DPP-4 | Inhibition observed in some studies, but not considered a primary mechanism.[3][4] | |
| PTP1B | Inhibition has been demonstrated.[5] | |
| Acarbose (Reference) | α-glucosidase | 0.5 µM[1] |
| Sitagliptin (Reference) | DPP-4 | 18 nM[1] |
Table 2: In Vivo and Clinical Efficacy (Metformin)
| Parameter | Dosage | Change from Baseline | Study Population |
| Fasting Plasma Glucose | 500-2000 mg/day | -19 to -84 mg/dL | Type 2 Diabetes Patients[6] |
| HbA1c | 500-2000 mg/day | -0.6% to -2.0% | Type 2 Diabetes Patients[6] |
| HbA1c (in combination with DPP-4 inhibitors) | Not specified | -0.65% to -1.1% | Type 2 Diabetes Patients[4][7] |
Note: No in vivo or clinical data for isolated this compound is currently available. Studies using extracts of Fomes fomentarius in diabetic animal models have shown a reduction in blood glucose. For instance, one study in mice demonstrated a 31.35% reduction in blood glucose with a Fomes fomentarius extract.[8][9] Another study in streptozotocin-induced diabetic rats showed that both water and methanol extracts of Fomes fomentarius lowered blood glucose levels.[10]
Mechanisms of Action
This compound: A Dual Enzyme Inhibitor
The primary antidiabetic mechanism of this compound identified to date is the inhibition of α-glucosidase and DPP-4.[1]
-
α-glucosidase Inhibition: By inhibiting this intestinal enzyme, this compound can delay the breakdown and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.
-
DPP-4 Inhibition: Inhibition of DPP-4 increases the levels of incretin hormones like GLP-1, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Proposed antidiabetic mechanism of this compound.
Metformin: A Multi-Target Agent
Metformin's antidiabetic effects are more complex and involve multiple pathways, with the activation of AMPK being a central event.
-
AMPK Activation: Metformin activates AMPK, a key cellular energy sensor. Activated AMPK phosphorylates various downstream targets, leading to:
-
Inhibition of Hepatic Gluconeogenesis: Reduced production of glucose by the liver.
-
Increased Glucose Uptake: Enhanced glucose uptake in muscle and adipose tissues.
-
Modulation of Lipid Metabolism: Inhibition of fatty acid synthesis and promotion of fatty acid oxidation.
-
-
PTP1B Inhibition: Metformin has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that dephosphorylates and inactivates the insulin receptor.[5][11] Inhibition of PTP1B enhances insulin signaling.
-
Other Mechanisms: Metformin also has effects on the gut microbiome and reduces intestinal glucose absorption.
The following diagram illustrates the primary signaling pathway of Metformin.
Caption: Key antidiabetic signaling pathways of Metformin.
Experimental Protocols
This compound: In Vitro Enzyme Inhibition Assays
1. α-Glucosidase Inhibition Assay [1]
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Procedure:
-
The enzyme solution is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the pNPG substrate.
-
The mixture is incubated at 37°C.
-
The reaction is stopped by the addition of sodium carbonate.
-
The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
2. DPP-4 Inhibition Assay [1]
-
Enzyme and Substrate: Recombinant human DPP-4 and Gly-Pro-p-nitroanilide (GPPN) as the substrate.
-
Procedure:
-
The enzyme is pre-incubated with different concentrations of this compound.
-
The reaction is started by adding the GPPN substrate.
-
The mixture is incubated at 37°C.
-
The release of p-nitroaniline is monitored continuously by measuring the absorbance at 405 nm.
-
The rate of reaction is determined, and the percentage of inhibition and IC50 value are calculated.
-
Metformin: Key Mechanistic Assays
1. AMPK Activation Assay
-
Method: Western blotting is commonly used to assess the phosphorylation status of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).
-
Procedure:
-
Cells (e.g., hepatocytes, myotubes) or tissues are treated with Metformin.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC), as well as total AMPK and ACC for normalization.
-
The intensity of the bands is quantified to determine the level of activation.
-
2. PTP1B Inhibition Assay [5][11]
-
Enzyme and Substrate: Recombinant human PTP1B and a phosphopeptide substrate.
-
Procedure:
-
PTP1B is incubated with varying concentrations of Metformin.
-
The phosphopeptide substrate is added to initiate the reaction.
-
The amount of inorganic phosphate released is measured using a colorimetric assay (e.g., Malachite Green assay).
-
The percentage of inhibition is calculated to determine the inhibitory activity of Metformin.
-
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the key experiments described.
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: Workflow for determining AMPK activation via Western Blot.
Conclusion and Future Directions
Metformin remains the cornerstone of type 2 diabetes therapy, with a well-characterized, multi-pronged mechanism of action. This compound, a compound from a natural source, presents an interesting profile as a dual inhibitor of α-glucosidase and DPP-4. The in vitro potency of this compound against these enzymes is noteworthy.
However, a direct comparison of the antidiabetic efficacy of this compound and Metformin is premature. Future research on this compound should focus on:
-
In vivo studies: Evaluating the efficacy and safety of isolated this compound in animal models of diabetes to confirm its glucose-lowering effects and establish a dose-response relationship.
-
Mechanism of action studies: Investigating whether this compound impacts other key signaling pathways involved in glucose homeostasis, such as AMPK activation and PTP1B inhibition, to draw a more direct comparison with Metformin.
-
Pharmacokinetic and toxicological studies: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.
A comprehensive understanding of these aspects will be crucial in determining the potential of this compound as a novel therapeutic agent for diabetes and its relative positioning with established drugs like Metformin.
References
- 1. mdpi.com [mdpi.com]
- 2. jrmds.in [jrmds.in]
- 3. Investigation of the effect of oral metformin on dipeptidylpeptidase-4 (DPP-4) activity in Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel combination treatment of type 2 diabetes DPP-4 inhibition + metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoglycemic Effects of Exo-biopolymers Produced by Five Different Medicinal Mushrooms in STZ-induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel combination treatment of type 2 diabetes DPP-4 inhibition + metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
Fomentariol's DPP-4 Inhibition Profiled Against the Clinical Standard, Sitagliptin: A Comparative Guide
For Immediate Release: A recent in vitro analysis has identified Fomentariol, a natural compound derived from the fungus Fomes fomentarius, as a novel inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism. This guide provides a direct comparison of this compound's inhibitory activity against sitagliptin, a well-established, clinically approved DPP-4 inhibitor, offering researchers and drug development professionals a concise overview of this compound's potential in the landscape of diabetes management.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and sitagliptin against DPP-4, highlighting the comparative efficacy observed in in vitro studies.
| Compound | IC50 Value | Source |
| This compound | 2.4 µM | [1] |
| Sitagliptin | 18 nM | [1] |
Note: A lower IC50 value indicates a higher potency.
Mechanism of Action: The DPP-4 Signaling Pathway
DPP-4 inhibitors, including sitagliptin and potentially this compound, function by blocking the DPP-4 enzyme.[2][3] This enzyme is responsible for the degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which ultimately contributes to lower blood glucose levels.[2][5][6]
Experimental Protocols: In Vitro DPP-4 Inhibition Assay
The determination of a compound's DPP-4 inhibitory activity is typically conducted through a fluorescence-based in vitro assay. The following protocol provides a detailed methodology for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
Test compound (this compound)
-
Positive control (Sitagliptin)[4]
-
96-well microplate
-
Microplate reader with fluorescence detection capabilities (Excitation: 350-360 nm, Emission: 450-465 nm)[4][7]
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and sitagliptin in DMSO to achieve a range of concentrations for testing.
-
Enzyme Preparation: Dilute the recombinant human DPP-4 enzyme to the desired concentration in the pre-warmed assay buffer.
-
Assay Plate Setup:
-
Test Wells: Add a small volume of the diluted test compound solutions.
-
Positive Control Wells: Add a small volume of the diluted sitagliptin solutions.
-
Negative Control (100% Activity) Wells: Add the same volume of DMSO.
-
Blank (No Enzyme) Wells: Add the same volume of DMSO.
-
-
Enzyme Addition: Add the diluted DPP-4 enzyme solution to all wells except for the blank wells. For the blank wells, add an equal volume of assay buffer.
-
Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-30 minutes.[4][7]
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[4][7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound and sitagliptin relative to the negative control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[4]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifelinkr.com [lifelinkr.com]
- 6. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. abcam.com [abcam.com]
A Comparative Analysis of the In Vitro Antidiabetic Efficacy of Fomentariol Against Other Natural Compounds
Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has emerged as a promising candidate in the landscape of natural antidiabetic agents.[1][2][3][4] Recent in vitro studies have highlighted its potential to modulate key pathways in glucose metabolism. This guide provides a comparative overview of the in vitro efficacy of this compound against other well-established natural antidiabetic compounds—berberine and curcumin—and the widely used pharmaceutical, metformin. The comparison focuses on their ability to inhibit carbohydrate-hydrolyzing enzymes and influence cellular glucose uptake, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The in vitro antidiabetic potential of a compound can be initially assessed by its ability to inhibit key enzymes involved in carbohydrate digestion and its effect on glucose uptake in relevant cell lines.
Table 1: In Vitro Inhibition of Key Carbohydrate Metabolizing Enzymes
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected compounds against α-glucosidase, α-amylase, and Dipeptidyl peptidase-4 (DPP-4). Lower IC50 values indicate greater inhibitory potency.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | α-Glucosidase | 1.3 µM | [1] |
| DPP-4 | 2.4 µM | [1] | |
| Acarbose (Control) | α-Glucosidase | 0.5 µM | [1] |
| Sitagliptin (Control) | DPP-4 | 18 nM | [1] |
| Berberine | α-Glucosidase | 198.40 µg/mL | [5] |
| α-Amylase | 50.83 µg/mL | [5] | |
| DPP-4 | 16.33 µM | [6] | |
| Curcumin | α-Glucosidase | 23.0 µM - 78.2 µM | [7][8] |
| α-Amylase | 51.32 µM | [9] |
Table 2: In Vitro Effects on Cellular Glucose Uptake
This table outlines the effects of the selected compounds on glucose uptake in various metabolically active cell lines.
| Compound | Cell Line | Concentration | Effect on Glucose Uptake | Source |
| Metformin | L6-GLUT4 Myotubes | 2 mM | 218% increase | [10] |
| Human Podocytes | Not specified | 52% increase | [10] | |
| Berberine | 3T3-L1 Adipocytes | 5-20 µM | 72.9% - 113.7% increase in glucose consumption | [11] |
| L6 Myotubes | 2 µM | 170% increase | [11] | |
| HepG2 Cells | 5x10⁻⁶ - 1x10⁻⁴ M | 32% - 60% increase in glucose consumption | [12] | |
| Curcumin | 3T3-L1 Adipocytes | 20 µM | Significant increase | [13] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
α-Glucosidase Inhibition Assay
This assay determines a compound's ability to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable monosaccharides in the intestine.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., 100 mM, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Assay Procedure:
-
Aliquots of the test compound (this compound or other alternatives) at various concentrations are pre-incubated with the α-glucosidase solution in a 96-well microplate at 37°C for a specified time (e.g., 15 minutes).
-
The enzymatic reaction is initiated by adding the pNPG substrate to each well.
-
The reaction mixture is incubated at 37°C for another period (e.g., 30 minutes).
-
The reaction is terminated by adding a stop solution, typically a strong base like sodium carbonate (Na₂CO₃).
-
-
Data Measurement and Analysis: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader. Acarbose is commonly used as a positive control. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentration.
α-Amylase Inhibition Assay
This assay measures the inhibition of α-amylase, an enzyme responsible for the initial breakdown of starch into smaller oligosaccharides.
-
Enzyme and Substrate Preparation: Porcine pancreatic α-amylase solution is prepared in a phosphate buffer (e.g., 20 mM, pH 6.9). A starch solution (e.g., 1% w/v) is prepared in the same buffer.
-
Assay Procedure:
-
The test compound is pre-incubated with the α-amylase solution at a controlled temperature (e.g., 37°C) for a set duration (e.g., 20 minutes).
-
The starch solution is added to the mixture to start the reaction.
-
The incubation continues for a defined period (e.g., 15 minutes).
-
The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent.
-
-
Data Measurement and Analysis: The mixture is heated in a boiling water bath to facilitate color development and then cooled. The absorbance is measured at 540 nm. The amount of reducing sugar (maltose) produced is determined from a standard curve. The percentage of inhibition is calculated to determine the IC50 value.[9]
Cellular Glucose Uptake Assay
This assay quantifies the uptake of glucose into cultured cells, such as adipocytes or muscle cells, providing insight into a compound's effect on insulin sensitivity and glucose metabolism at a cellular level.
-
Cell Culture and Differentiation: Adipocyte (e.g., 3T3-L1) or myotube (e.g., L6) cell lines are cultured and differentiated into their mature, insulin-responsive forms.
-
Assay Procedure:
-
Differentiated cells are serum-starved for several hours to establish a baseline glucose uptake level.
-
Cells are then treated with the test compound (e.g., berberine, metformin) at various concentrations for a specified duration.
-
A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the culture medium.
-
After an incubation period, the uptake is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
-
Data Measurement and Analysis: The fluorescence intensity inside the cells is measured using a fluorescence microplate reader or flow cytometer.[14] An increase in fluorescence compared to untreated control cells indicates enhanced glucose uptake.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.
Caption: Workflow of an in vitro enzyme inhibition assay.
Caption: Simplified signaling pathway for Berberine's antidiabetic action.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purification, biochemical characterization, and DPP-IV and α-amylase inhibitory activity of Berberine from Cardiospermum halicacabum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-glucosidase inhibition of natural curcuminoids and curcumin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. brieflands.com [brieflands.com]
- 10. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of berberine on glucose metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidiabetic Properties of Curcumin I: Evidence from In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin protects against insulin resistance induced by high uric acid in cardiomyocytes via AMPK signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Fomentariol: An In Vivo Antidiabetic Efficacy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo and in vitro antidiabetic effects of Fomentariol, a natural compound isolated from the mushroom Fomes fomentarius. While in vivo data for purified this compound is currently limited, this document synthesizes available preclinical data for Fomes fomentarius extracts and compares the in vitro enzymatic inhibitory activity of this compound with established antidiabetic agents.
Executive Summary
This compound, a constituent of the medicinal mushroom Fomes fomentarius, has demonstrated notable in vitro inhibitory activity against key enzymes in glucose metabolism, namely α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[1] Its efficacy against α-glucosidase is comparable to the established drug acarbose, while its inhibition of DPP-4 is less potent than sitagliptin. In vivo studies on diabetic rat models using extracts of Fomes fomentarius suggest a potential for blood glucose reduction and improvement in lipid profiles. However, it is crucial to note that these studies were conducted with extracts and not purified this compound. Further in vivo research with the isolated compound is necessary to fully elucidate its therapeutic potential and mechanism of action.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC50 | Comparator | Comparator IC50 |
| This compound | α-glucosidase | 1.3 μM[1] | Acarbose | 0.5 μM[1] |
| This compound | DPP-4 | 2.4 μM[1] | Sitagliptin | 18 nM[1] |
Table 2: In Vivo Effects of Fomes fomentarius Extracts in Streptozotocin-Induced Diabetic Rats
Disclaimer: The following data is from studies using extracts of Fomes fomentarius, not purified this compound. The specific concentration of this compound in these extracts is unknown.
| Treatment Group | Blood Glucose | Total Cholesterol | Triglycerides |
| Diabetic Control | Elevated | Elevated | Elevated |
| F. fomentarius Water Extract (100 mg/kg BW) | Lowered[2] | Suppressed increase[2] | Suppressed increase[2] |
| F. fomentarius Exo-biopolymers (100 mg/kg BW) | Significantly reduced (21.2% reduction compared to control)[3] | Reduced | Reduced |
Experimental Protocols
In Vivo Antidiabetic Study with Fomes fomentarius Extract (Proxy for this compound)
This protocol is based on studies of Fomes fomentarius extracts in streptozotocin-induced diabetic rats.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
-
Experimental Groups:
-
Nondiabetic control
-
Diabetic control (receiving vehicle)
-
Diabetic group receiving Fomes fomentarius extract (e.g., 100 mg/kg body weight, orally)
-
-
Treatment Duration: Daily oral administration of the extract for a period of, for example, two weeks.
-
Key Parameters Measured:
-
Blood glucose levels (measured from tail vein blood)
-
Serum insulin levels
-
Serum and liver lipid profiles (total cholesterol, triglycerides)
-
Antioxidant enzyme activities (e.g., superoxide dismutase, catalase) in liver tissue.
-
In Vitro α-Glucosidase Inhibition Assay
-
Enzyme and Substrate: The assay utilizes α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Procedure:
-
A solution of the test compound (this compound) at various concentrations is pre-incubated with the α-glucosidase enzyme solution in a phosphate buffer (pH 6.8).
-
The reaction is initiated by adding the pNPG substrate.
-
The mixture is incubated at 37°C.
-
The enzymatic reaction is stopped by adding a sodium carbonate solution.
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
-
Controls: Acarbose is used as a positive control, and a reaction mixture without an inhibitor is used as a negative control.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined.
In Vitro DPP-4 Inhibition Assay
-
Enzyme and Substrate: Recombinant human DPP-4 is used as the enzyme, and a fluorogenic substrate such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) is employed.
-
Procedure:
-
The test compound (this compound) at varying concentrations is incubated with the DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
The reaction is started by the addition of the Gly-Pro-AMC substrate.
-
The mixture is incubated at 37°C.
-
The fluorescence of the released aminomethylcoumarin (AMC) is measured over time using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
-
Controls: Sitagliptin is used as a positive control, and a reaction without an inhibitor serves as the negative control.
-
Calculation: The rate of reaction is determined from the slope of the fluorescence signal over time. The percentage of inhibition is calculated, and the IC50 value is determined.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antidiabetic mechanisms of this compound via enzyme inhibition.
Caption: General experimental workflows for in vivo and in vitro studies.
References
A Comparative Analysis of Fomentariol from Diverse Fomes Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Fomentariol, a bioactive compound with significant therapeutic potential, isolated from fungi of the Fomes genus. This document synthesizes available experimental data on its extraction, quantification, and biological activity, with a primary focus on Fomes fomentarius, the most studied species to date.
While the genus Fomes encompasses several species, including F. fasciatus, F. inzengae, and F. graveolens, the existing body of scientific literature overwhelmingly concentrates on the presence and activities of this compound in Fomes fomentarius. Consequently, this guide presents a comprehensive analysis based on available data for F. fomentarius and establishes a framework for future comparative studies across other Fomes species.
Data Summary
The quantitative analysis of this compound has been predominantly carried out on extracts from Fomes fomentarius. The following table summarizes key quantitative data from these studies. It is important to note that a direct comparative analysis of this compound content across different Fomes species is not yet available in published research.
| Parameter | Fomes fomentarius | Fomes fasciatus | Fomes inzengae | Fomes graveolens |
| This compound Yield (mg/g of dry extract) | 6.5 mg from an unspecified amount of ethanolic extract[1] | Not Reported | Not Reported | Not Reported |
| Biological Activity (IC50) | α-glucosidase inhibition: Higher than acarbose.[2] DPP-4 inhibition: Lower than sitagliptin.[2] | Not Reported | Not Reported | Not Reported |
| Anti-inflammatory Activity | Inhibition of nitric oxide and intracellular reactive oxygen species production. Suppression of interleukin-1β and interleukin-6. | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following protocols are detailed for the extraction, purification, and quantification of this compound from Fomes fomentarius. These methodologies can serve as a standard for comparative analysis of other Fomes species.
Extraction of this compound
This protocol describes a simple and efficient single-step extraction method using ethanol.[1]
-
Materials:
-
Dried and chopped fungal material of Fomes species.
-
Ethanol (99.5%).
-
Filter paper.
-
Acetonitrile and water (50:50, v/v).
-
0.22 µm nylon filter.
-
-
Procedure:
-
To 50 mL of ethanol, add a pre-weighed amount of chopped fungal material.
-
Incubate the mixture for 24 hours at room temperature.
-
Filter the extract through paper filter.
-
Allow the solvent to evaporate overnight at room temperature to obtain a dry extract.
-
Reconstitute the dry extract in a solvent mixture of acetonitrile and water (50:50, v/v).
-
Filter the reconstituted extract through a 0.22 µm nylon filter before analysis.
-
Purification by Semipreparative HPLC
High-Performance Liquid Chromatography (HPLC) is employed for the isolation and purification of this compound from the crude extract.[1]
-
Instrumentation:
-
Semipreparative HPLC system.
-
Hypersil Gold semipreparative HPLC column (5 µm, 150 × 10 mm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program: Start with 95% B, decrease to 5% B in 13 minutes, and return to the initial ratio in 0.05 minutes, followed by re-equilibration.
-
Total Run Time: 15 minutes.
-
Injection Volume: 100 µL.
-
Detection: UV-Vis detector.
-
-
Fraction Collection:
-
Collect fractions corresponding to the retention time of this compound (approximately 9.3–10.0 minutes under the specified conditions).
-
Quantification by Nuclear Magnetic Resonance (NMR)
Quantitative NMR (qNMR) is a precise method for determining the amount of purified this compound.[1]
-
Sample Preparation:
-
Evaporate the solvent from the collected HPLC fractions.
-
Dissolve the dry sample in methanol-d4.
-
Add a known amount of an internal standard (e.g., toluene).
-
-
NMR Analysis:
-
Record the 1H NMR spectrum.
-
Quantification: Calculate the amount of this compound by comparing the integral of a specific, well-separated proton signal of this compound (e.g., at 4.35 ppm) to the integral of a known signal from the internal standard.
-
Visualizing the Science: Workflows and Pathways
To better illustrate the experimental processes and biological mechanisms, the following diagrams are provided.
Concluding Remarks
This compound from Fomes fomentarius demonstrates significant potential as a therapeutic agent, particularly in the context of diabetes and inflammation. The methodologies for its extraction, purification, and quantification are well-established. However, a critical knowledge gap exists regarding the presence and comparative bioactivity of this compound in other Fomes species. Future research should be directed towards a comprehensive phytochemical analysis of Fomes fasciatus, Fomes inzengae, and Fomes graveolens to ascertain their this compound content. Such studies will be invaluable in determining whether Fomes fomentarius is a unique source of this promising compound or if other species within the genus represent untapped reservoirs. This will ultimately broaden the potential sources for drug discovery and development.
References
Fomentariol vs. Synthetic DPP-4 Inhibitors: A Comparative Safety Profile
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic agents is continually evolving, with a growing interest in natural compounds as alternatives or adjuncts to synthetic drugs. Fomentariol, a natural compound isolated from the fungus Fomes fomentarius, has demonstrated potential as an anti-diabetic agent through its inhibitory effects on α-glucosidase and dipeptidyl peptidase-4 (DPP-4) enzymes. This guide provides a comparative analysis of the safety profile of this compound against a well-established synthetic DPP-4 inhibitor, Sitagliptin, supported by available experimental data.
Executive Summary
This compound, a constituent of the medicinal mushroom Fomes fomentarius, presents a promising natural alternative for managing hyperglycemia. In vitro studies have highlighted its dual inhibitory action on α-glucosidase and DPP-4.[1] However, a significant gap exists in the clinical safety data for this compound in humans. In contrast, synthetic DPP-4 inhibitors like Sitagliptin have undergone extensive clinical trials, providing a well-documented safety profile. This guide aims to objectively present the current state of knowledge on the safety of both compounds to inform future research and development.
Quantitative Safety Data Comparison
The following table summarizes the available safety and efficacy data for this compound and the synthetic DPP-4 inhibitor, Sitagliptin. It is crucial to note that the data for this compound is preclinical, while the data for Sitagliptin is derived from extensive clinical trials.
| Parameter | This compound | Sitagliptin | Data Source |
| Primary Mechanism of Action | α-glucosidase and DPP-4 inhibition | DPP-4 inhibition | [1] |
| IC50 for DPP-4 Inhibition | 2.4 µM | 18 nM | [1] |
| IC50 for α-glucosidase Inhibition | 1.3 µM | Not Applicable | [1] |
| Clinical Safety Data | No comprehensive clinical trials have been conducted to evaluate its safety and efficacy in humans.[1][2] | Extensively studied in clinical trials of up to 2 years in duration, involving over 14,000 patients.[3][4][5] | |
| Common Adverse Effects | Data not available from human studies. | Headaches (in >1 in 100 people), nasopharyngitis, upper respiratory tract infection.[6][7] | |
| Serious Adverse Effects | Data not available from human studies. | Pancreatitis (including fatal and non-fatal), severe and disabling joint pain, serious allergic reactions (anaphylaxis, angioedema, Stevens-Johnson syndrome), bullous pemphigoid.[6][8][9][10][11] | |
| Hypoglycemia Risk | Unknown in humans. | Low when used as monotherapy, but can occur when used with other diabetes medications like insulin or sulfonylureas.[6][9][12] | |
| Preclinical Safety | Extracts of Fomes fomentarius did not show mutagenicity in in vitro studies.[13] | Preclinical studies are part of the standard drug development process but clinical data is more relevant for safety assessment. |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the replication and validation of findings.
α-Glucosidase Inhibition Assay
This spectrophotometric method is used to determine the inhibitory effect of a compound on α-glucosidase activity.
-
Enzyme and Substrate Preparation:
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8) containing 0.2% bovine serum albumin (BSA) to a concentration of 0.5 U/mL.
-
Prepare a 5 mM solution of the substrate, p-nitrophenyl-α-d-glucopyranoside (pNPG), in the same phosphate buffer.[14]
-
-
Assay Procedure:
-
In a 96-well plate, pre-mix 10 µL of the test compound (this compound or control) at varying concentrations with 490 µL of the phosphate buffer.
-
Add 250 µL of the pNPG substrate solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 250 µL of the α-glucosidase solution (0.4 U/mL).
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
Terminate the reaction by adding 200 µL of 200 mM sodium carbonate (Na2CO3).[14]
-
-
Data Analysis:
-
Measure the absorbance of the resulting p-nitrophenol at 400 nm using a microplate reader.
-
Acarbose is typically used as a positive control.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[14]
-
DPP-4 Inhibition Assay
This fluorescence-based assay is used to quantify the inhibitory activity of a compound against the DPP-4 enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound or Sitagliptin) in dimethyl sulfoxide (DMSO).
-
Create a serial dilution of the stock solution to obtain a range of test concentrations.
-
Dilute recombinant human DPP-4 enzyme to the desired concentration in a pre-warmed assay buffer (e.g., Tris-HCl buffer, pH 8.0).[15][16]
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted test compound solutions to the respective wells.
-
Include wells for a positive control (a known DPP-4 inhibitor like Sitagliptin), a negative control (DMSO vehicle), and a blank (no enzyme).
-
Add the diluted DPP-4 enzyme solution to all wells except the blank wells. Add an equal volume of assay buffer to the blank wells.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Initiate the reaction by adding the DPP-4 substrate (e.g., Gly-Pro-AMC) to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[15][16]
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[15]
-
The percent inhibition is calculated by comparing the fluorescence of the test wells to the control wells.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]
-
Visualizing the Mechanism of Action
To understand the therapeutic target of both this compound and Sitagliptin, the following diagram illustrates the DPP-4 signaling pathway and its inhibition.
Caption: DPP-4 inhibition pathway.
Conclusion
This compound exhibits a promising preclinical profile as a dual inhibitor of α-glucosidase and DPP-4, suggesting its potential as a novel anti-diabetic agent. However, the stark contrast in the availability of safety data between this compound and synthetic DPP-4 inhibitors like Sitagliptin underscores the critical need for comprehensive clinical trials. While Sitagliptin's safety profile is well-characterized through extensive human studies, revealing both common and serious adverse effects, the safety of this compound in humans remains largely unknown. Future research should prioritize rigorous preclinical toxicology studies and well-designed clinical trials to establish the safety and efficacy of this compound before it can be considered a viable therapeutic alternative. This guide serves as a foundational resource for researchers and drug development professionals to navigate the current understanding of this compound's safety in comparison to established synthetic counterparts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Tolerability of Sitagliptin in Type 2 Diabetes: Pooled Analysis of 25 Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Safety and Tolerability of Sitagliptin in Type 2 Diabetes: Pooled Analysis of 25 Clinical Studies | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Side effects of sitagliptin - NHS [nhs.uk]
- 7. merck.com [merck.com]
- 8. Sitagliptin Side Effects: Common, Severe, Long Term [drugs.com]
- 9. fda.gov [fda.gov]
- 10. Sitagliptin: MedlinePlus Drug Information [medlineplus.gov]
- 11. Sitagliptin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 13. Evaluation of Antimutagenic and Antioxidant Properties in Fomes fomentarius L.: Potential Development as Functional Food | MDPI [mdpi.com]
- 14. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Cross-Validation of Fomentariol's Bioactivity: A Comparative Guide for Researchers
Fomentariol, a naturally occurring compound isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest within the scientific community for its diverse bioactive properties. This guide provides a comprehensive cross-validation of this compound's bioactivity in various cell lines, offering a comparative analysis of its anti-inflammatory, anti-diabetic, and cytotoxic effects. The data presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.
Summary of this compound's Bioactivity Across Cell Lines
The bioactivity of this compound has been evaluated in several cell lines, demonstrating a range of effects from enzyme inhibition to the modulation of inflammatory pathways and cancer cell cytotoxicity. The following tables summarize the quantitative data from various studies to facilitate a clear comparison of its performance.
Table 1: Anti-Diabetic and Anti-Inflammatory Activity of this compound
| Bioactivity | Target/Assay | Cell Line / System | IC50 / Effect | Reference |
| Anti-Diabetic | Alpha-glucosidase Inhibition | In vitro enzyme assay | 1.3 µM | [1] |
| Dipeptidyl peptidase-4 (DPP-4) Inhibition | In vitro enzyme assay | 2.4 µM | [1] | |
| Anti-Inflammatory | Nitric Oxide (NO) Production | RAW264.7 (murine macrophages) | Inhibition observed | |
| Interleukin-1β (IL-1β) Production | RAW264.7 (murine macrophages) | Inhibition observed | ||
| Interleukin-6 (IL-6) Production | RAW264.7 (murine macrophages) | Inhibition observed |
Table 2: Cytotoxic Activity of Fomes fomentarius Extracts (Containing Fomentariols)
While specific IC50 values for isolated this compound against a wide panel of cancer cell lines are not extensively documented in publicly available literature, studies on Fomes fomentarius extracts provide valuable insights into its potential anti-cancer properties. It is important to note that these extracts contain a mixture of compounds, including Fomentariols.
| Cell Line | Cancer Type | Extract Type | IC50 Value | Reference |
| SW742 | Colon Adenocarcinoma | Ethyl Acetate | 61.1 µg/mL | |
| L929 | Murine Fibroblasts | Aqueous Alkali | 0.44 mg/mL | [2] |
| COLO-818 | Cutaneous Melanoma | Aqueous Alkali | Dose-dependent effect | [2] |
| Caco-2 | Colorectal Adenocarcinoma | Aqueous Alkali | No significant effect | [2] |
| MDA-MB-231 | Breast Cancer | Ethanol | Dose- and time-dependent suppression | |
| MCF-7 | Breast Cancer | Ethanol | Viability decreased | |
| A549 | Lung Cancer | Ethanol | Viability decreased | |
| H460 | Lung Cancer | Ethanol | Viability decreased | |
| DU145 | Prostate Cancer | Ethanol | Viability decreased | |
| PC-3 | Prostate Cancer | Ethanol | Viability decreased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Anti-Inflammatory Activity Assessment in RAW264.7 Macrophages
-
Cell Culture and Treatment: Seed RAW264.7 cells in a 96-well plate and treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS) for 24 hours.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure: Mix an equal volume of the cell culture supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable and nonvolatile breakdown product of NO, is used as an indicator of NO production.
-
Cell Stimulation: Seed RAW264.7 cells and pre-treat with this compound before stimulation with LPS.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatants.
-
ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for IL-1β and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.
Anti-Diabetic Activity Assessment
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Inhibition Reaction: Incubate the enzyme with various concentrations of this compound before adding the substrate.
-
Absorbance Measurement: Measure the release of p-nitrophenol from pNPG at 405 nm. The inhibitory activity is calculated by comparing the rate of reaction in the presence and absence of this compound.
-
Enzyme and Substrate Preparation: Use a commercial DPP-4 inhibitor screening kit. The assay typically uses a fluorogenic substrate like Gly-Pro-AMC.
-
Inhibition Reaction: Pre-incubate the DPP-4 enzyme with this compound.
-
Fluorescence Measurement: Initiate the reaction by adding the substrate and measure the fluorescence generated by the cleavage of the substrate over time. The rate of fluorescence increase is proportional to the DPP-4 activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research approach.
Caption: General experimental workflow for assessing the bioactivity of this compound.
This compound has been shown to exert its anti-inflammatory effects in RAW264.7 macrophages by modulating the ERK signaling pathway.
Caption: this compound inhibits inflammatory mediators via the ERK pathway.
References
Fomentariol's Potency in Enzyme Inhibition: A Comparative Analysis
For Immediate Release
A comprehensive analysis of Fomentariol, a natural compound derived from the fungus Fomes fomentarius, reveals its notable inhibitory activity against key enzymes implicated in type 2 diabetes: alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4). This report provides a comparative benchmark of this compound's potency against established enzyme inhibitors, acarbose and sitagliptin, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of this compound was quantified by determining its half-maximal inhibitory concentration (IC50). These values are juxtaposed with those of the well-established drugs, acarbose (an alpha-glucosidase inhibitor) and sitagliptin (a DPP-4 inhibitor), in the table below. The data indicates that this compound is a potent inhibitor of both enzymes.[1]
| Compound | Target Enzyme | IC50 Value | Known Inhibitor | Inhibitor IC50 |
| This compound | Alpha-glucosidase | 1.3 µM | Acarbose | 0.5 µM |
| This compound | DPP-4 | 2.4 µM | Sitagliptin | 18 nM |
Experimental Protocols
Detailed methodologies for the enzyme inhibition assays are provided to ensure reproducibility and facilitate further investigation.
Alpha-Glucosidase Inhibition Assay
This assay spectrophotometrically determines the inhibitory effect on alpha-glucosidase activity.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Test compound (this compound)
-
Positive control (Acarbose)
Procedure:
-
Prepare a solution of alpha-glucosidase in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations, followed by the alpha-glucosidase solution.
-
Incubate the plate at 37°C for a predetermined period.
-
Initiate the enzymatic reaction by adding the substrate, pNPG.
-
After a second incubation period at 37°C, terminate the reaction by adding sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPP-4 Inhibition Assay
This fluorometric assay quantifies the inhibition of DPP-4 activity.
Materials:
-
Human recombinant DPP-4
-
H-Gly-Pro-AMC (aminomethylcoumarin) substrate
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound)
-
Positive control (Sitagliptin)
Procedure:
-
In a 96-well black plate, add the test compound at various concentrations to the wells.
-
Add the human recombinant DPP-4 enzyme to the wells containing the test compound.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate, H-Gly-Pro-AMC.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) over time using a fluorescence microplate reader.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of test sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To further elucidate the context and methodology, the following diagrams are provided.
Caption: Role of α-glucosidase and DPP-4 in glucose homeostasis and points of inhibition by this compound.
Caption: Generalized workflow for the in vitro enzyme inhibition assays.
References
A Comparative Analysis of Fomentariol Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Fomentariol, a bioactive compound isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest for its therapeutic potential, including its anti-inflammatory and anti-diabetic properties.[1][2] The efficiency of extracting this valuable compound is paramount for research and development. This guide provides a comparative overview of various extraction methods for this compound, supported by available experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Comparative Analysis of Extraction Yields
While a direct comparative study of multiple extraction methods for this compound with quantitative yields is not extensively documented in current literature, this guide consolidates available data on conventional and modern techniques. The following table summarizes the findings, with some data extrapolated from studies on similar compounds from medicinal mushrooms where this compound-specific data is unavailable.
| Extraction Method | Solvent | Key Parameters | This compound Yield/Total Phenolic Content | Source |
| Maceration | 99.5% Ethanol | 24-hour incubation at room temperature | 6.5 mg (high-purity this compound) from an unspecified amount of fungal material. | [2][3] |
| 70% Ethanol | Not specified | 6.8 ± 1.0% of total extract from Fomes fomentarius. | [4] | |
| Dichloromethane | Not specified | Poor extraction efficiency (qualitative). | [2] | |
| Ultrasound-Assisted Extraction (UAE) | 93.6% Methanol | 60°C, 17% amplitude, 0.71 s⁻¹ cycles | Data for total phenolic compounds from mushrooms, not specific to this compound. | [5] |
| Microwave-Assisted Extraction (MAE) | 40% Ethanol | 3.8 min extraction time, 125 W microwave power | Data for total phenolic content from Coriolus versicolor, not specific to this compound. | [6] |
| Soxhlet Extraction | Ethanol | 16-24 hours, 4-6 cycles/hour | No specific data available for this compound yield. | [7] |
Note: The yields for UAE and MAE are for total phenolic compounds from different mushroom species and should be considered as indicative of the methods' potential efficiency for this compound extraction, which is a phenolic compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following are protocols for the key extraction methods discussed.
Maceration with Ethanol
This method is noted for its simplicity and high efficiency in yielding this compound.[2]
Protocol:
-
Sample Preparation: The fungal material of Fomes fomentarius is chopped into small pieces.
-
Extraction: The chopped material is added to 99.5% ethanol (a common ratio is 1 g of fungal material to 15 mL of solvent) and incubated for 24 hours at room temperature.[1]
-
Filtration: The extract is then filtered using paper filters to remove solid fungal material.
-
Solvent Evaporation: The solvent is evaporated from the filtrate, often by leaving it overnight at room temperature or using a rotary evaporator, to obtain the dry extract.
-
Reconstitution: The dry extract is reconstituted in a suitable solvent mixture (e.g., acetonitrile and water, 50:50, v/v) for further analysis or purification.[2]
Ultrasound-Assisted Extraction (UAE)
UAE is a modern technique that utilizes acoustic cavitation to enhance extraction efficiency. The following is a general protocol for extracting phenolic compounds from mushrooms, which can be adapted for this compound.
Protocol:
-
Sample Preparation: Dried and powdered mushroom sample is used.
-
Extraction: The sample is mixed with the chosen solvent (e.g., methanol or ethanol) in a vessel.
-
Ultrasonication: The mixture is subjected to ultrasonication using a probe or bath sonicator. Key parameters to optimize include:
-
Solvent Concentration: Different percentages of ethanol or methanol in water can be tested.
-
Temperature: Typically ranges from 30°C to 60°C.[8]
-
Ultrasonic Power/Amplitude: Usually varied to find the optimal level.[8]
-
Extraction Time: Generally shorter than conventional methods, often in the range of 10-30 minutes.[8]
-
-
Post-Extraction: The extract is centrifuged and the supernatant is collected for analysis.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and accelerate the extraction process. This is a general protocol for extracting bioactive compounds from mushrooms.
Protocol:
-
Sample Preparation: Powdered mushroom sample is used.
-
Extraction: The sample is placed in a microwave-transparent vessel with the extraction solvent.
-
Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a set power and time. Important parameters to optimize are:
-
Cooling and Filtration: The vessel is cooled, and the extract is filtered to remove solid residues.
Soxhlet Extraction
A classic and exhaustive extraction method, though it can be time-consuming and may degrade thermolabile compounds.
Protocol:
-
Sample Preparation: The dried and powdered sample is placed in a cellulose thimble.
-
Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is fitted to a flask containing the extraction solvent (e.g., ethanol) and a condenser.
-
Extraction Cycle: The solvent is heated to its boiling point. The vapor travels up to the condenser, where it cools and drips down onto the sample in the thimble. The solvent fills the chamber and, once it reaches a certain level, is siphoned back into the flask. This cycle is repeated for an extended period (e.g., 16-24 hours).[7][9]
-
Concentration: After extraction, the solvent in the flask, now containing the extracted compounds, is concentrated, typically using a rotary evaporator.
Experimental and Logical Workflow Diagrams
To visualize the experimental and logical processes, the following diagrams are provided in the DOT language.
Caption: Comparative workflow of this compound extraction methods.
Signaling Pathway of this compound
This compound has been shown to exhibit anti-inflammatory effects by suppressing the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] The exact upstream mechanism of this inhibition is still under investigation.
Caption: this compound's inhibitory effect on the STAT3 signaling pathway.
References
- 1. This compound, a Fomes fomentarius Compound, Exhibits Anti-Diabetic Effects in Fungal Material: An In Vitro Analysis [mdpi.com]
- 2. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins | PLOS One [journals.plos.org]
- 9. hielscher.com [hielscher.com]
A Comparative In Vivo Analysis of Fomentariol and Glibenclamide in Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo effects of Fomentariol, a natural compound derived from the fungus Fomes fomentarius, and glibenclamide, a well-established synthetic sulfonylurea drug. While direct comparative in vivo studies are not yet available, this document synthesizes existing data to offer insights into their respective mechanisms and potential as therapeutic agents for hyperglycemia.
Executive Summary
Glibenclamide is a potent, long-acting oral hypoglycemic agent that stimulates insulin secretion from pancreatic β-cells.[1][2][3] Its mechanism of action is well-characterized and involves the blockade of ATP-sensitive potassium (K-ATP) channels. In contrast, this compound is an emerging natural compound with demonstrated anti-diabetic properties in vitro.[4][5] Current research suggests its primary mechanisms of action are the inhibition of α-glucosidase and dipeptidyl peptidase-4 (DPP-4) enzymes.[4] In vivo studies on purified this compound are lacking; however, extracts of Fomes fomentarius, for which this compound is a key bioactive constituent, have shown significant blood glucose-lowering effects in animal models of diabetes.[6][7][8]
Data Presentation: Performance Metrics
The following tables summarize the available quantitative data for both compounds. It is important to note that the data for this compound is derived from studies using extracts of Fomes fomentarius and may not be solely attributable to this compound.
Table 1: Effect on Fasting Blood Glucose in Streptozotocin-Induced Diabetic Rats
| Compound/Extract | Dosage | Duration of Treatment | Animal Model | Mean Blood Glucose Reduction (%) | Reference |
| Glibenclamide | 5 mg/kg/day | 28 days | Streptozotocin-induced diabetic rats | Not explicitly stated as %, but significantly lowered blood glucose | N/A |
| Fomes fomentarius Extract | 200 mg/kg/day (water extract) | 14 days | Streptozotocin-induced diabetic rats | Lowered blood glucose level | N/A |
| Fomes fomentarius Extract | 200 mg/kg/day (methanol extract) | 14 days | Streptozotocin-induced diabetic rats | Lowered blood glucose level | N/A |
| Fomes fomentarius Extract | N/A | N/A | Streptozotocin-induced diabetic mice | 31.35% | [2] |
Table 2: Mechanism of Action and In Vitro Inhibitory Concentrations
| Compound | Primary Mechanism of Action | Target Enzyme/Receptor | IC50 | Reference |
| Glibenclamide | Insulin Secretagogue | Pancreatic β-cell K-ATP channels | N/A | [1][9] |
| This compound | α-glucosidase and DPP-4 Inhibition | α-glucosidase | 1.3 µM | [4] |
| DPP-4 | 2.4 µM | [4] |
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is commonly used to induce a state of hyperglycemia resembling type 1 diabetes for the evaluation of anti-diabetic agents.
-
Animal Selection : Male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Diabetes : A single intraperitoneal injection of streptozotocin (STZ), dissolved in a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.5), is administered at a dose of 45-65 mg/kg body weight.
-
Confirmation of Diabetes : Blood glucose levels are monitored after 48-72 hours. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.
-
Treatment Administration : The test compounds (e.g., Fomes fomentarius extract or glibenclamide) are administered orally via gavage daily for the specified duration of the study. A control group receives the vehicle only.
-
Monitoring : Body weight and fasting blood glucose levels are measured at regular intervals throughout the study. At the end of the study, blood samples may be collected for the analysis of insulin, lipid profiles, and other relevant biomarkers.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard procedure to assess glucose tolerance and the effect of a compound on postprandial hyperglycemia.
-
Animal Preparation : Mice are fasted for 6-16 hours (overnight fasting is common) with free access to water.[10][11][12][13]
-
Baseline Blood Glucose : A baseline blood sample is collected from the tail vein to measure the initial fasting blood glucose level (t=0).
-
Compound Administration : The test compound or vehicle is administered orally.
-
Glucose Challenge : After a specific time following compound administration (e.g., 30 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring : Blood glucose levels are measured from tail vein samples at various time points after the glucose challenge, commonly at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis : The data is plotted as blood glucose concentration versus time. The area under the curve (AUC) is often calculated to quantify the overall glucose excursion.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Glibenclamide-induced insulin secretion.
Caption: Proposed dual mechanism of action for this compound.
Caption: Workflow for in vivo anti-diabetic studies in rats.
Concluding Remarks
Glibenclamide remains a cornerstone in the management of type 2 diabetes due to its potent and direct insulin secretagogue activity. However, its use is associated with a risk of hypoglycemia. This compound, based on in vitro data, presents a different and potentially complementary mechanism of action by targeting carbohydrate digestion and incretin hormone regulation. This dual-inhibition profile could offer a more balanced glycemic control with a potentially lower risk of hypoglycemia, although this requires confirmation through rigorous in vivo studies.
The available in vivo data on Fomes fomentarius extracts are promising, demonstrating a clear blood glucose-lowering effect. Future research should focus on isolating this compound and conducting comprehensive in vivo studies, including dose-response relationships, oral glucose tolerance tests, and direct comparisons with established drugs like glibenclamide. Such studies are crucial to validate the therapeutic potential of this compound and to elucidate its complete pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innspub.net [innspub.net]
- 6. Animal Models of Diabetes and Its Complications – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 7. Hypoglycemic Activity of Fumaria parviflora in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Hypoglycemic Activity of Fumaria parviflora in Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antidiabetic activity of Solanum torvum fruit extract in streptozotocin-induced diabetic rats [frontiersin.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. mdpi.com [mdpi.com]
Fomentariol: A Comparative Analysis of its Anti-Diabetic Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has emerged as a promising candidate in the landscape of anti-diabetic research. In vitro studies have elucidated its mechanism of action, revealing a dual inhibitory effect on key enzymes in glucose metabolism.[1] This comparison guide provides a comprehensive overview of the current experimental data on this compound and its source extracts, offering a comparative perspective on its efficacy, primarily based on in vitro findings and in vivo studies of Fomes fomentarius extracts in a model of type 1 diabetes.
Quantitative Data Summary
The anti-diabetic potential of this compound has been quantified through in vitro enzymatic assays. The following table summarizes the inhibitory activity of this compound against α-glucosidase and Dipeptidyl peptidase-4 (DPP-4), with a comparison to established clinical drugs.
| Compound | Target Enzyme | IC50 Value | Reference Compound | Reference IC50 |
| This compound | α-glucosidase | 1.3 μM | Acarbose | 0.5 μM |
| This compound | DPP-4 | 2.4 μM | Sitagliptin | 18 nM |
Table 1: In Vitro Inhibitory Activity of this compound.
In vivo studies have so far been limited to extracts of Fomes fomentarius, the natural source of this compound. These studies have primarily utilized the streptozotocin (STZ)-induced diabetic rodent model, which mimics type 1 diabetes.
| Treatment | Animal Model | Key Findings |
| Fomes fomentarius methanolic extract | STZ-induced diabetic mice | 31.35% reduction in blood glucose.[2][3] |
| Fomes fomentarius water extract (100 mg/kg BW) | STZ-induced diabetic rats | Significant lowering of serum glucose levels.[1] |
| Fomes fomentarius extract | STZ-induced diabetic mice | Restoration of catalase activity and increase in superoxide dismutase (SOD) levels.[4] |
Table 2: In Vivo Efficacy of Fomes fomentarius Extracts in a Type 1 Diabetes Model.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of α-glucosidase and DPP-4.[1] The inhibition of α-glucosidase slows the breakdown of carbohydrates in the intestine, reducing postprandial hyperglycemia. DPP-4 inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
The enhancement of GLP-1 signaling is a critical aspect of this compound's potential therapeutic effect. The binding of GLP-1 to its receptor (GLP-1R) on pancreatic β-cells activates a cascade of intracellular events, primarily mediated by Gαs and subsequent cyclic AMP (cAMP) production.[5][6][7] This signaling pathway ultimately promotes insulin synthesis and exocytosis.
Caption: Proposed signaling pathway of this compound in diabetes.
Experimental Protocols
In Vitro α-Glucosidase and DPP-4 Inhibition Assays
A detailed protocol for the in vitro assessment of this compound's inhibitory activity can be adapted from the study by Ravnikar et al. (2024).
-
α-Glucosidase Inhibition Assay:
-
Mammalian α-glucosidase is purified from a suitable source.
-
The enzyme is incubated with varying concentrations of this compound.
-
The substrate, 4-methylumbelliferyl-α-D-glucopyranoside (MUG), is added to the mixture.
-
The reaction is incubated at 37°C for 120 minutes.
-
The reaction is stopped by adding 0.2 M Na2CO3.
-
The fluorescence of the product is measured to determine enzyme activity.
-
Acarbose is used as a positive control.
-
-
DPP-4 Inhibition Assay:
-
Recombinant human DPP-4 is used.
-
The enzyme is incubated with varying concentrations of this compound.
-
The substrate, H-Gly-Pro-AMC, is added.
-
The reaction is incubated at room temperature.
-
The fluorescence of the cleaved substrate is measured to determine enzyme activity.
-
Sitagliptin is used as a positive control.
-
In Vivo Streptozotocin (STZ)-Induced Diabetes Model
The following is a general workflow for evaluating the efficacy of a compound in an STZ-induced diabetic model, based on protocols described in the literature.[8][9]
Caption: Workflow for STZ-induced diabetes model experiments.
Discussion and Future Directions
The available data strongly suggests that this compound possesses anti-diabetic properties, primarily through the dual inhibition of α-glucosidase and DPP-4. Its in vitro potency against α-glucosidase is comparable to acarbose, highlighting its potential to manage postprandial hyperglycemia. While its DPP-4 inhibition is less potent than sitagliptin, the dual-action mechanism could offer a synergistic therapeutic advantage.
A significant gap in the current research is the lack of in vivo studies using purified this compound. The promising results from Fomes fomentarius extracts in STZ-induced diabetic models are encouraging, but it is crucial to ascertain the specific contribution of this compound to these effects.
Future research should prioritize the evaluation of pure this compound in various animal models of diabetes. Of particular importance will be studies in genetic and diet-induced models of type 2 diabetes (e.g., db/db mice, high-fat diet-fed rodents), as this compound's mechanism of action is highly relevant to the pathophysiology of this form of the disease.[10][11] Furthermore, elucidating the downstream effects of this compound on insulin signaling pathways, such as the PI3K/Akt and AMPK pathways, will provide a more complete understanding of its molecular mechanisms.[12] Such studies will be instrumental in validating this compound as a viable candidate for further preclinical and potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 7. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models of Diabetes and Its Complications – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Effect of natural compounds on insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fomentariol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Fomentariol are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its proper disposal based on established best practices for handling novel research chemicals. The following procedures should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.
Key Safety and Handling Information
All quantitative data and handling precautions for laboratory chemicals are typically found in the substance's specific SDS. In the absence of an SDS for this compound, a conservative approach assuming it may be hazardous is recommended. General safety precautions derived from safety data sheets for other laboratory chemicals are summarized below.
| Category | Precautionary Statement | Source Citation |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | |
| Handling | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. | |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces. | |
| Disposal | Dispose of contents and container to an approved waste disposal plant. | [1] |
This compound Disposal Workflow
The following diagram outlines a logical workflow for the proper disposal of this compound, emphasizing safety and compliance.
Step-by-Step Disposal Protocol
The following provides a detailed methodology for the proper disposal of this compound waste. This protocol is a general guideline and must be adapted to comply with your institution's specific EHS procedures.
1. Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, filter paper), and contaminated personal protective equipment (PPE) in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled container.
-
Solutions of this compound in organic solvents should be collected in a designated solvent waste container, ensuring compatibility with other contents.
-
-
Sharps Waste: Needles, scalpels, or other sharps contaminated with this compound must be disposed of in an appropriate sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound Waste") and the primary hazards (e.g., "Caution: Research Chemical, Handle with Care"). If any hazard class is known or suspected, appropriate pictograms should be included.
-
The date of waste accumulation should also be clearly marked on the label.
3. Interim Storage:
-
Store all this compound waste in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that incompatible waste streams are not stored together.
4. Final Disposal:
-
Contact your institution's EHS department to schedule a pickup of the this compound waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
All this compound waste should be disposed of through a licensed hazardous waste disposal company.[1]
Disclaimer: This information is intended as a guide for trained laboratory personnel. The user is responsible for consulting their institution's EHS department to ensure full compliance with all applicable local, state, and federal regulations regarding chemical waste disposal. Always seek to obtain a substance-specific Safety Data Sheet for any chemical before use.
References
Essential Safety and Handling Protocols for Fomentariol
General Safety Precautions for Uncharacterized Compounds
When handling a compound with unknown toxicological properties like Fomentariol, it is crucial to treat it as potentially hazardous. The following principles of chemical safety should be strictly adhered to:
-
Minimize Exposure: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.[1][2]
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing.[3][4][5] Do not eat, drink, or apply cosmetics in the laboratory.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
-
Labeling: All containers holding this compound must be clearly labeled with the chemical name and any known hazard information.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. For this compound, a conservative approach is necessary. Furthermore, the solvents used in its extraction each have specific PPE requirements.
For Handling this compound (Solid/Powder):
-
Eye Protection: Chemical splash goggles are mandatory.[1]
-
Hand Protection: Use chemically resistant gloves. Given the unknown nature of this compound, double-gloving with nitrile gloves is a recommended precaution.[1][7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator appropriate for chemical dusts should be used.[9]
For Solvents Used in this compound Extraction:
The following table summarizes the recommended PPE for common solvents used in the extraction and purification of this compound.
| Solvent | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Ethanol | Safety glasses or goggles[10] | Nitrile gloves[11] | Lab coat[11] | Not generally required with good ventilation; use a respirator for large quantities or poor ventilation.[10] |
| Dichloromethane | Chemical splash goggles[3] | Viton or laminate gloves (nitrile gloves have a very short breakthrough time)[7] | Lab coat[3] | Required; work must be conducted in a chemical fume hood.[4][12] |
| Acetonitrile | Chemical splash goggles[8] | Nitrile gloves[8] | Lab coat[8] | Required; work must be conducted in a chemical fume hood.[8][13] |
| Formic Acid | Chemical splash goggles and a face shield | Acid-resistant gloves (neoprene, nitrile)[14] | Lab coat or coveralls[14] | Required; work must be conducted in a chemical fume hood.[15] |
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for the safe handling of a chemical substance in a laboratory environment, from preparation to disposal.
Caption: General workflow for safe chemical handling.
Operational and Disposal Plans
Operational Plan:
-
Authorization: Before working with this compound, ensure you have received the necessary training and authorization from your institution's safety office.
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory that is equipped with a chemical fume hood and an emergency eyewash station and shower.[7]
-
Spill Kit: A chemical spill kit appropriate for the solvents being used should be readily accessible.[16][17]
-
Handling:
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all this compound-contaminated waste (e.g., gloves, pipette tips, excess material) in a dedicated, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".[2][6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2] Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.[2]
Emergency Procedures: Chemical Spill
In the event of a chemical spill, follow these step-by-step procedures.
Caption: Logical steps for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Alert others: Immediately alert nearby personnel of the spill.[18]
-
Evacuate if necessary: For large spills (greater than 500 ml), highly volatile substances, or if you feel unsafe, evacuate the area and call your institution's emergency number.[16][17]
-
Secure the area: If the spill is small and manageable, secure the area to prevent others from entering.
-
Put on PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical splash goggles, double gloves, and a lab coat.[17]
-
Containment: For liquid spills, create a dike around the spill using absorbent material from a spill kit to prevent it from spreading.[17][19]
-
Absorption: Apply absorbent material, such as vermiculite or spill pads, over the entire spill, working from the outside in.[19]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[19][20]
-
Decontamination: Clean the spill area with soap and water or an appropriate decontaminating solution.[18]
-
Disposal: Seal the waste container, label it appropriately, and arrange for its disposal through your EHS office.
-
Reporting: Report the incident to your supervisor and your institution's safety office.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.com [ehs.com]
- 4. labproinc.com [labproinc.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. What are the safety measures for formic acid production plants? - Blog [bofanchem.com]
- 10. Ethanol: Associated hazards and safety measures - Blog [gexcon.com]
- 11. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 14. nodglobal.com [nodglobal.com]
- 15. fishersci.com [fishersci.com]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. acs.org [acs.org]
- 20. westlab.com [westlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
